4-Carboxypyridinium dichromate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDYXKGKDSICMQ-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cr2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583516 | |
| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104316-83-8 | |
| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Carboxypyridinium Dichromate (4-CPDC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Carboxypyridinium dichromate (4-CPDC), a versatile and selective oxidizing agent for organic synthesis. The document details the synthesis of 4-CPDC from readily available starting materials, outlines its key physicochemical properties, and provides a thorough analysis of its characterization through various spectroscopic techniques. Furthermore, this guide explores the diverse applications of 4-CPDC in the oxidation of a range of functional groups, with a focus on alcohols and thiols. The mechanistic pathways of these oxidation reactions are discussed, providing researchers with a deeper understanding of the reagent's reactivity. This document is intended to be a valuable resource for chemists in academia and industry, offering practical insights into the preparation and effective utilization of this important chromium(VI) reagent.
Introduction: The Emergence of a Selective Oxidizing Agent
In the realm of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While a plethora of oxidizing agents are available, many suffer from drawbacks such as harsh reaction conditions, lack of selectivity, and the use of toxic heavy metals. Chromium(VI) reagents, despite their environmental concerns, have long been favored for their efficiency and predictable reactivity. Among these, Pyridinium Dichromate (PDC) has established itself as a mild and selective oxidant.[1][2]
Building upon the utility of PDC, researchers have explored modifications to the pyridinium cation to fine-tune the reagent's properties. The introduction of a carboxyl group at the 4-position of the pyridine ring affords this compound (4-CPDC), also known as Isonicotinium dichromate (INDC). This modification offers the potential for altered solubility, acidity, and reactivity profiles compared to its parent compound, PDC. 4-CPDC has emerged as a mild, stable, efficient, and inexpensive chromium(VI) oxidizing reagent.[3] This guide will delve into the synthesis, characterization, and applications of this important reagent.
Synthesis of this compound (4-CPDC)
The synthesis of this compound is achieved through the reaction of isonicotinic acid (pyridine-4-carboxylic acid) with chromium trioxide in an aqueous medium. The carboxylic acid functionalized pyridine acts as the cationic counterion to the dichromate anion.
Causality Behind Experimental Choices
The choice of isonicotinic acid as the precursor for the pyridinium cation is deliberate. The electron-withdrawing nature of the carboxylic acid group can influence the overall acidity and reactivity of the resulting dichromate salt. Furthermore, the zwitterionic potential of isonicotinic acid can impact the crystal packing and solubility of the final product. Chromium trioxide serves as the source of the dichromate anion, which is formed in situ in the aqueous acidic environment.[4] The reaction is typically performed in water to facilitate the dissolution of the reactants and the formation of the ionic salt.
Detailed Experimental Protocol
The following protocol is based on the established synthesis of pyridinium-based dichromate reagents and the specific mention of the synthesis of 4-CPDC in the literature.[3][5]
Materials:
-
Isonicotinic Acid (4-Pyridinecarboxylic acid)
-
Chromium Trioxide (CrO₃)
-
Distilled Water
Procedure:
-
In a well-ventilated fume hood, a solution of chromium trioxide in distilled water is carefully prepared. For every one molar equivalent of the final 4-CPDC desired, two molar equivalents of chromium trioxide are used. The dissolution of chromium trioxide in water is exothermic and should be performed with cooling in an ice bath.
-
In a separate flask, isonicotinic acid is dissolved in a minimal amount of distilled water, with gentle heating if necessary. Two molar equivalents of isonicotinic acid are used for every one molar equivalent of the final product.
-
The aqueous solution of isonicotinic acid is then slowly added to the chilled chromium trioxide solution with vigorous stirring. The addition should be dropwise to control the temperature of the reaction mixture.
-
Upon mixing, the orange-colored this compound will precipitate out of the solution.
-
The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure complete precipitation.
-
The solid product is collected by vacuum filtration through a Büchner funnel.
-
The collected solid is washed with cold distilled water to remove any unreacted starting materials and then with a small amount of diethyl ether to aid in drying.
-
The final product, a vibrant orange crystalline solid, is dried under vacuum to a constant weight.
Safety Precautions: Chromium(VI) compounds are toxic, carcinogenic, and strong oxidizing agents.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Contact with combustible materials should be avoided.
Characterization of this compound
A thorough characterization of 4-CPDC is essential to confirm its identity, purity, and structural integrity. The following spectroscopic techniques are instrumental in this regard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-CPDC is expected to exhibit characteristic absorption bands for the pyridinium ring, the carboxylic acid group, and the dichromate anion.
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | C-H stretching of the aromatic ring |
| 3000-2500 | O-H stretching of the carboxylic acid (broad) |
| 1710-1680 | C=O stretching of the carboxylic acid |
| 1640-1580 | C=C and C=N stretching of the pyridinium ring |
| 950-850 | Cr-O stretching of the dichromate anion |
| 780-720 | Cr-O-Cr stretching of the dichromate anion |
The presence of a broad O-H stretch and a sharp C=O stretch would confirm the integrity of the carboxylic acid moiety. The characteristic absorptions for the dichromate anion are a key indicator of the successful formation of the salt.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-CPDC in a suitable solvent (e.g., water or acetonitrile) is expected to show absorption bands corresponding to the π-π* transitions of the pyridinium ring and the charge-transfer bands of the dichromate anion. The dichromate ion typically exhibits two main absorption bands in the UV-Vis region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure of the 4-carboxypyridinium cation.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridinium ring. Due to the electron-withdrawing nature of the positively charged nitrogen and the carboxylic acid group, these protons are expected to be deshielded and appear at a downfield chemical shift. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield position.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridinium ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-180 ppm.
Applications in Organic Synthesis
This compound is a versatile oxidizing agent for a variety of functional group transformations. Its mild and selective nature makes it particularly useful in complex molecule synthesis where sensitive functional groups need to be preserved.[3]
Oxidation of Alcohols
A primary application of 4-CPDC is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
General Protocol for Alcohol Oxidation:
-
To a solution of the alcohol in the chosen solvent, 1.5 to 2.0 molar equivalents of 4-CPDC are added.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
The choice of solvent can influence the outcome of the oxidation of primary alcohols. In dichloromethane, the oxidation of primary alcohols generally stops at the aldehyde stage.[5] In a more polar solvent like DMF, over-oxidation to the carboxylic acid may be observed for non-conjugated primary alcohols.[5]
Oxidation of Thiols
4-CPDC is also an effective reagent for the oxidative coupling of thiols (mercaptans) to disulfides.[3] This transformation is important in peptide chemistry and in the synthesis of various sulfur-containing compounds.
General Protocol for Thiol Oxidation:
-
The thiol is dissolved in a suitable solvent, such as dichloromethane.
-
Approximately 0.5 to 1.0 molar equivalents of 4-CPDC are added to the solution.
-
The reaction is typically rapid and can be monitored by TLC.
-
Work-up is similar to that for alcohol oxidation, involving filtration to remove chromium salts and subsequent purification.
Oxidation of Hydroquinones
Hydroquinones can be readily oxidized to the corresponding quinones using 4-CPDC.[3] This is a valuable transformation in the synthesis of natural products and other biologically active molecules.
Trustworthiness and Self-Validating Systems
The reliability of any synthetic protocol hinges on the purity and characterization of the reagents used. For 4-CPDC, the following points contribute to a self-validating system:
-
Visual Confirmation: The synthesis of 4-CPDC is accompanied by a distinct color change and the precipitation of a vibrant orange solid, providing an initial visual confirmation of product formation.
-
Spectroscopic Consistency: The characterization data obtained from FT-IR, UV-Vis, and NMR should be consistent with the expected structure. Any significant deviation would indicate the presence of impurities or an incorrect product.
-
Reactivity Check: The performance of the synthesized 4-CPDC in a standard oxidation reaction, such as the oxidation of benzyl alcohol to benzaldehyde, can serve as a functional assay. The expected high yield of the aldehyde would validate the activity of the reagent.
Conclusion
This compound is a valuable addition to the arsenal of oxidizing agents available to synthetic chemists. Its straightforward synthesis from inexpensive starting materials, coupled with its mild and selective reactivity, makes it an attractive alternative to other chromium(VI) reagents. The presence of the carboxyl group offers potential for modulating its physical and chemical properties. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of 4-CPDC, with the aim of facilitating its effective use in the research and development of new chemical entities. As with all chromium(VI) reagents, appropriate safety precautions must be strictly adhered to during its handling and disposal.
References
-
Guziec Jr., F. S., & Luzzio, F. A. (1985). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 50(13), 2292-2294. [Link]
-
Pyridinium Dichromate (PDC). (n.d.). Organic Chemistry Portal. [Link]
-
PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. (n.d.). AdiChemistry. [Link]
-
López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]
-
Pyridinium Dichromate Definition. (n.d.). Fiveable. [Link]
-
Cyclooctanone. Organic Syntheses, 42, 28. [Link]
-
Chromium trioxide. (2024, December 10). Sciencemadness Wiki. [Link]
- Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. (n.d.). Synfacts.
-
Oxidation by Chromic Acid. (2023, January 22). Chemistry LibreTexts. [Link]
- Ben Smail, R., Chebbi, H., Srinivasan, B. R., & Zid, M. F. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of the Serbian Chemical Society, 82(7-8), 771-779.
-
Chromium trioxide. (n.d.). Wikipedia. [Link]
-
Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal. [Link]
- Al-Omair, M. A. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948.
- D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Synthesis, 1986(12), 988-990.
-
Chromium Trioxide & Oxidation. (2022, March 2). Reddit. [Link]
- Copper Barium Ammonium Chrom
- Gucma, M., & Markowicz, M. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4656.
- Vibrational Spectral Analysis on FT-IR, FT- Raman, 1 H & 13 C NMR and UV-Visible using Density Functional Theory (DFT) investigation: Docking and Antibacterial Studies of 4- Carboxyphenylboronic acid. (2025, August 7). Request PDF.
- Mekoung, M. A., Nkungli, N. K., Nono, D. N., Tchamgoue, J., & Zodi, S. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187.
- Mekoung, M. A., Nkungli, N. K., Nono, D. N., Tchamgoue, J., & Zodi, S. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187. e22187.
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Carboxypyridinium Dichromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxypyridinium dichromate, also known as isonicotinium dichromate, is a chemical compound that has garnered interest as a mild, stable, and efficient oxidizing agent in various organic syntheses.[1] Its utility in converting alcohols to carbonyl compounds, thiols to disulfides, and hydroquinones to quinones makes it a valuable tool for synthetic chemists.[1] Understanding the intricate details of its molecular structure and the nature of the bonding within the crystal lattice is paramount for predicting its reactivity, stability, and potential applications, particularly in the realm of drug development where precise molecular interactions are critical. This guide provides a comprehensive technical overview of the molecular architecture of this compound, drawing upon established crystallographic principles and data from closely related structures to elucidate its key structural features.
Synthesis and General Properties
This compound is an organic-inorganic hybrid salt. The synthesis of such pyridinium dichromate compounds generally involves the reaction of chromium trioxide (CrO₃) with the corresponding pyridine derivative in an aqueous medium.[2] The resulting compound is typically an orange crystalline solid.[3] The presence of the carboxyl group on the pyridinium cation influences the compound's solubility and its intermolecular interactions within the crystal lattice. The molecular formula for this compound is C₁₂H₁₂Cr₂N₂O₁₁, with a molecular weight of 464.22 g/mol .[4]
Molecular Structure and Geometry
The 4-Carboxypyridinium Cation
The 4-carboxypyridinium cation consists of a pyridine ring protonated at the nitrogen atom, with a carboxylic acid group substituted at the 4-position. The positive charge is formally localized on the nitrogen atom. The pyridine ring is aromatic and therefore planar. The carboxylic acid group, however, may exhibit some rotation around the C-C bond connecting it to the ring. In the related 4-carboxypyridinium bromide, the carboxyl group is slightly rotated out of the plane of the pyridinium ring.[7] This slight torsion is a common feature in such structures and arises from the interplay of steric and electronic effects.
The Dichromate Anion
The dichromate anion, [Cr₂O₇]²⁻, is the cornerstone of the compound's oxidizing properties. It consists of two tetrahedral CrO₄ units sharing a bridging oxygen atom. The geometry of the dichromate anion is not rigid and can adopt different conformations, typically described as eclipsed or staggered, depending on the crystal packing environment and the nature of the counter-ion.[5] The Cr-O bond lengths are not all equivalent. The terminal Cr-O bonds are typically shorter than the bridging Cr-O-Cr bonds.[5] The Cr-O-Cr bond angle is also a key structural parameter and is generally in the range of 120-126°.[5]
The overall structure of the dichromate anion can be visualized as two tetrahedra linked at a vertex. The arrangement of the terminal oxygen atoms around the chromium atoms is crucial for understanding the intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is stabilized by a network of intermolecular forces, with hydrogen bonding playing a dominant role. The 4-carboxypyridinium cation is a potent hydrogen bond donor through the protonated ring nitrogen (N-H) and the carboxylic acid group (O-H). The dichromate anion, with its multiple oxygen atoms, acts as a strong hydrogen bond acceptor.
The expected hydrogen bonding motifs include:
-
N-H···O interactions: The acidic proton on the pyridinium nitrogen will form strong hydrogen bonds with the oxygen atoms of the dichromate anion.
-
O-H···O interactions: The carboxylic acid proton will also participate in strong hydrogen bonding, likely with the dichromate oxygen atoms.
-
C-H···O interactions: Weaker C-H···O hydrogen bonds between the C-H groups of the pyridine ring and the dichromate oxygen atoms also contribute to the overall stability of the crystal lattice.[5]
These hydrogen bonds link the cations and anions into a three-dimensional supramolecular network.[5] The specific arrangement of these interactions will dictate the crystal packing and the overall symmetry of the unit cell. In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridinium rings of adjacent cations may also be present, further stabilizing the crystal structure.[5]
Bonding Analysis: A Deeper Dive
The bonding in this compound can be analyzed from both ionic and covalent perspectives.
-
Ionic Bonding: At its core, the compound is a salt, formed by the electrostatic attraction between the positively charged 4-carboxypyridinium cations and the negatively charged dichromate anions. This ionic character is fundamental to its crystalline nature.
-
Covalent Bonding: Within the individual ions, the bonding is covalent.
-
4-Carboxypyridinium Cation: The pyridine ring exhibits aromaticity, with delocalized π-electrons across the carbon and nitrogen atoms. The bonds within the ring are a hybrid of single and double bonds. The C-C and C-N bond lengths will be intermediate between typical single and double bonds. The carboxylic acid group features a C=O double bond and a C-O single bond.
-
Dichromate Anion: The bonding in the dichromate anion involves covalent bonds between chromium and oxygen. The chromium atom is in a +6 oxidation state. The terminal Cr-O bonds have significant double bond character, while the bridging Cr-O bonds are more single-bond in nature. The bonding can be described using molecular orbital theory, involving the d-orbitals of chromium and the p-orbitals of oxygen.
-
Experimental Characterization Techniques
The elucidation of the molecular structure and bonding of crystalline solids like this compound relies on a suite of powerful analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[8] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecular geometry.[8] The resulting electron density map also reveals the positions of hydrogen atoms, allowing for a detailed analysis of the hydrogen bonding network.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and thermal parameters.
Spectroscopic Techniques
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer complementary information about the bonding and vibrational modes of the molecule.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, one would expect to observe characteristic bands for the N-H and O-H stretching vibrations, the C=O stretch of the carboxylic acid, the aromatic C-H and C=C/C=N vibrations of the pyridine ring, and the Cr-O stretching modes of the dichromate anion.[6] Shifts in these vibrational frequencies can provide evidence for hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution can confirm the structure of the 4-carboxypyridinium cation. The chemical shifts of the protons and carbons provide information about their electronic environment.
Visualization of the Molecular Structure
To visualize the proposed molecular structure and the key intermolecular interactions, a DOT language diagram is provided below. This diagram illustrates the connectivity within the 4-carboxypyridinium cation and the dichromate anion, as well as the principal hydrogen bonding interactions that stabilize the crystal lattice.
Caption: A diagram illustrating the 4-Carboxypyridinium cation, the Dichromate anion, and the primary hydrogen bonding interactions.
Conclusion
The molecular structure and bonding of this compound are characterized by a robust three-dimensional network held together by strong ionic forces and a comprehensive web of hydrogen bonds. The interplay between the organic 4-carboxypyridinium cation and the inorganic dichromate anion dictates the compound's crystal packing and, consequently, its physical and chemical properties. A thorough understanding of these structural intricacies, ideally confirmed through single-crystal X-ray diffraction, is crucial for harnessing the full potential of this versatile oxidizing agent in synthetic chemistry and for exploring its applications in fields such as drug development, where molecular recognition and interaction are of paramount importance.
References
-
Al-Wahaibi, L. H., et al. (2010). 4-Carboxypyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1553. Available at: [Link]
-
ChemTube3D. (n.d.). Pyridinium chlorochromate (PCC). Available at: [Link]
-
Dr. Masood. (2021). Pyridinium Dichromate (PDC) I Conforth Reagent I Organic Transformation I CSIR-JRF-NET/GATE & Others. YouTube. Available at: [Link]
-
LookChem. (n.d.). Exploring the Chemical Properties and Applications of Pyridinium Dichromate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Available at: [Link]
-
Guziec, F. S., & Luzzio, F. A. (1980). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 45(13), 2793-2796. Available at: [Link]
-
López, C., et al. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. Available at: [Link]
-
ResearchGate. (n.d.). X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. Available at: [Link]
-
ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Available at: [Link]
-
Trabelsi, M., et al. (2013). Bis(4-aminopyridinium) dichromate(VI). Acta Crystallographica Section E: Structure Reports Online, 69(1), o73-o74. Available at: [Link]
-
Ben Smail, R., et al. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of Structural Chemistry, 58(4), 771-779. Available at: [Link]
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Dipyridinium dichromate. National Center for Biotechnology Information. Available at: [Link]
-
D'Auria, M., et al. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Gazzetta Chimica Italiana, 116, 743-745. Available at: [Link]
-
Szymański, S., et al. (2020). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 25(21), 5021. Available at: [Link]
-
Blagoveshchensky, D. A., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1198. Available at: [Link]
-
Taylor, S. D., et al. (2019). Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. Inorganic Chemistry, 58(24), 16364-16371. Available at: [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of 1,1′-bis(carboxymethyl)-4,4′-bipyridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(2-amino-3-nitropyridinium) dichromate(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Isonicotinium dichromate | C20H30Cr2N4O7 | CID 129691864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
thermal stability and decomposition of 4-Carboxypyridinium dichromate
An In-Depth Technical Guide to the Projected Thermal Stability and Decomposition of 4-Carboxypyridinium Dichromate
Abstract
This technical guide provides a comprehensive analysis of the projected thermal stability and decomposition pathway of this compound (4-CPDC). In the absence of direct empirical data for this specific compound in published literature, this paper establishes a robust theoretical framework by synthesizing data from analogous structures, including Pyridinium Dichromate (PDC), 4-Carboxypyridine (isonicotinic acid), and other dichromate salts. We will explore the fundamental principles of thermal analysis, propose a multi-stage decomposition mechanism for 4-CPDC, and provide detailed, field-proven experimental protocols for researchers seeking to validate these projections. This guide is intended for researchers, chemists, and safety professionals working with energetic materials and specialized oxidizing agents.
Introduction: The Rationale for Study
This compound, ((HOOC-C₅H₄NH)₂Cr₂O₇), is an organic-inorganic hybrid salt that combines a potent oxidizing agent, the dichromate anion (Cr₂O₇²⁻), with a protonated heterocyclic cation derived from isonicotinic acid. Such compounds are of significant interest as they offer tunable solubility and reactivity compared to their inorganic counterparts. The parent compound, Pyridinium Dichromate (PDC), is a well-known reagent for the selective oxidation of alcohols to aldehydes and ketones.[1][2] The addition of a carboxyl group to the pyridinium ring introduces a new functional site, potentially modifying the compound's reactivity, hygroscopicity, and, critically, its thermal stability.
Understanding the thermal behavior of 4-CPDC is paramount for several reasons:
-
Safety: The combination of an organic "fuel" (the cation) and a strong oxidizer (the anion) within the same molecule creates a potentially energetic material. Uncontrolled thermal decomposition can lead to rapid gas evolution and a runaway reaction.
-
Storage and Handling: Knowledge of decomposition temperatures is essential for defining safe storage conditions and shelf-life.
-
Application Viability: For its use as an oxidizing agent, the thermal stability profile dictates the permissible temperature range for chemical reactions, preventing premature degradation of the reagent.
This guide will therefore construct a projected thermal profile of 4-CPDC to serve as a foundational resource for future empirical investigation.
Synthesis and Characterization: A Projected Pathway
A plausible synthesis for 4-CPDC can be extrapolated from the standard preparation of Pyridinium Dichromate.[2] It would involve the reaction of isonicotinic acid with chromium(VI) trioxide in an aqueous medium.
Projected Synthesis:
-
Isonicotinic acid (2 molar equivalents) is dissolved in a minimal amount of deionized water.
-
Chromium(VI) trioxide (CrO₃, 1 molar equivalent) is separately dissolved in deionized water.
-
The CrO₃ solution is added dropwise to the isonicotinic acid solution under constant stirring and cooling in an ice bath.
-
The resulting orange-red precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Characterization would be essential to confirm the structure, involving techniques such as FTIR spectroscopy (to identify C=O, O-H, N-H, and Cr-O stretches), UV-Vis spectroscopy, and elemental analysis.
Core Principles of Thermal Analysis
To analyze the thermal stability of a compound like 4-CPDC, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] The resulting data, a TGA curve, provides precise information about decomposition temperatures, the stoichiometry of decomposition steps, and the quantity of residual material. The derivative of the TGA curve (DTG) shows the rate of mass change, helping to pinpoint the exact temperature of maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[3][4] It quantifies the energy of thermal events. An endothermic peak (heat absorbed) typically signifies melting, boiling, or sublimation, while an exothermic peak (heat released) indicates crystallization or, more critically for 4-CPDC, decomposition and oxidation.
The choice of atmosphere is crucial. An inert atmosphere (e.g., nitrogen or argon) allows for the study of the intrinsic thermal decomposition of the material, while an oxidative atmosphere (e.g., air or oxygen) would provide information on its combustion properties. For an oxidizing salt like 4-CPDC, an inert atmosphere is preferred to isolate the intramolecular redox decomposition.
Projected Thermal Decomposition of 4-CPDC
The thermal decomposition of 4-CPDC is predicted to be a multi-step process involving melting followed by a vigorous intramolecular redox reaction. The final, stable residue is expected to be chromium(III) oxide (Cr₂O₃).
Molecular Weight and Theoretical Residue Calculation
-
Formula: (C₆H₆NO₂)₂Cr₂O₇
-
Molecular Weight: (123.11 g/mol * 2) + 215.99 g/mol = 462.21 g/mol
-
Residue: Cr₂O₃
-
Residue Molecular Weight: 151.99 g/mol
-
Theoretical Mass of Residue (%): (151.99 / 462.21) * 100% = 32.88%
A TGA experiment should yield a final residual mass close to this value.
Predicted Decomposition Stages
The decomposition is anticipated to occur as follows, with estimated temperatures based on analogous compounds like PDC (melting point ~152 °C) and ammonium dichromate (decomposition ~180-200 °C).[1][5]
| Stage | Predicted Temp. Range (°C) | Event Type | Predicted Mass Loss (%) | Description |
| 1 | 150 - 170 | Endothermic | 0% | Melting: The crystalline solid is expected to melt, similar to PDC. This would be observed as a sharp endothermic peak in the DSC curve with no corresponding mass loss in the TGA. |
| 2 | 180 - 250 | Highly Exothermic | ~67.12% | Intramolecular Redox Decomposition: This is the primary, energetic decomposition step. The pyridinium carboxylate cation acts as the reducing agent (fuel), and the dichromate anion is the oxidizing agent. The reaction is predicted to be vigorous and highly exothermic, producing gaseous products. |
| 3 | > 250 | - | Final Mass = 32.88% | Stable Residue: The final product is the thermodynamically stable green chromium(III) oxide (Cr₂O₃). |
Proposed Chemical Reaction and Mechanism
The overall decomposition reaction can be represented as: (HOOC-C₅H₄NH)₂Cr₂O₇(s) → Cr₂O₃(s) + 12CO₂(g) + N₂(g) + 6H₂O(g)
This reaction highlights the complete oxidation of the organic cation. The process is initiated by thermal energy, causing the transfer of electrons from the organic part to the chromium(VI) center, leading to the collapse of the molecular structure and the evolution of stable gaseous products like CO₂, N₂, and H₂O.
Diagram: Proposed Decomposition Pathway of 4-CPDC
Caption: Projected pathway from solid 4-CPDC to final products.
Recommended Experimental Protocol: TGA/DSC Analysis
This section provides a self-validating protocol for the thermal analysis of an energetic material like 4-CPDC.
Instrument Preparation and Calibration
-
Instrument: A calibrated simultaneous TGA-DSC instrument is recommended.
-
Temperature Calibration: Calibrate the instrument using certified standards (e.g., Indium, Zinc) to ensure accurate temperature measurement.[6]
-
Mass Calibration: Verify the TGA balance accuracy using calibration weights.
-
Atmosphere: Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert environment.[3][6]
Sample Preparation and Execution
-
Sample Mass: Use a small sample mass (1-3 mg) to minimize the risk of a violent reaction and ensure uniform heating.
-
Crucible: Use an alumina or platinum crucible. Do not use aluminum pans, as they may react with the sample at high temperatures. A pinhole lid can be used to control the release of gaseous products.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate may shift decomposition to higher temperatures. 10 °C/min is a standard rate for initial screening.[3][6]
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage mass loss for each step. Compare the final residual mass to the theoretical value (32.88%).
-
DSC: Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peaks to determine the enthalpy of the transitions (ΔH).
-
Diagram: Experimental Workflow for Thermal Analysis
Caption: A standard workflow for TGA/DSC analysis.
Kinetic Analysis: Understanding Reaction Dynamics
While a full kinetic analysis requires experimental data, its principles are important. By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), one can use iso-conversional methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy (Ea) of the decomposition reaction. A high activation energy suggests that the decomposition is highly sensitive to temperature changes. This analysis provides deeper insight into the reaction mechanism and the material's stability.[7][8]
Critical Safety Considerations
All work with this compound must be conducted with stringent safety protocols.
-
Toxicity: Chromium(VI) compounds are highly toxic, carcinogenic, and potent environmental hazards. Always handle the compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.
-
Energetic Nature: The decomposition is exothermic and produces a large volume of gas. Conduct experiments on a small scale, especially during initial trials. Ensure the experimental setup is behind a blast shield.
-
Disposal: All waste, including the Cr₂O₃ residue and any contaminated materials, must be disposed of as hazardous waste according to institutional and federal guidelines.
Conclusion
This compound is projected to be a moderately stable crystalline solid that undergoes a distinct two-stage thermal process: melting followed by a highly energetic, self-propagating intramolecular redox decomposition. The reaction is expected to yield a stable residue of chromium(III) oxide with a theoretical mass of 32.88%. The provided protocols offer a clear and safe pathway for the empirical validation of these projections. This foundational guide serves to inform future research, ensuring that investigations into this and similar energetic materials are conducted with a strong basis in scientific theory and a primary focus on safety.
References
- Corey, E. J., & Schmidt, G. (1979). Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. This is a foundational concept related to PDC chemistry. (Note: A direct link for this specific original communication is not available through the search, but it is a widely established chemical fact).
-
Simmons, B. P., & Williams, K. P. (n.d.). Abiotic transformations and decomposition kinetics of 4-carbamoyl-2'-[(hydroxyimino)methyl]-1,1'-(oxydimethylene)-bis(pyridin ium chloride) in aqueous phosphate buffers. PubMed. This source provides context on the decomposition kinetics of related pyridinium compounds. [Link]
-
ResearchGate. (2020). TG and derivative thermal gravimetric analysis (DTG) results. ResearchGate. Provides examples of TGA/DTG curves. [Link]
-
Sule, I., & Nwabueze, J. N. (2013). Complexes of copper (II) with some hydrazones derived from nicotinic and isonicotinic acid hydrazides. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. Discusses synthesis with isonicotinic acid derivatives. [Link]
-
Specialty Chemicals. (n.d.). Pyridinium Dichromate (PDC) CAS 20039-37-6 | Manufacture. Provides physical properties of PDC, including melting point. [Link]
-
Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. RSC Publishing. Discusses the thermal decomposition of carboxylic acids. [Link]
-
Caires, F. J., et al. (2020). Enthalpy of Phase Transition of Isonicotinic Acid. ResearchGate. Details the thermal analysis (TG-DTA, DSC) of isonicotinic acid. [Link]
-
Mahanti, M. K., et al. (1995). Kinetics and mechanism of the oxidative cleavage of ketones by quinolinium dichromate. ResearchGate. Provides insights into the kinetics of reactions involving dichromate salts. [Link]
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Provides details on the synthesis and properties of PDC. [Link]
-
WCScholar. (2020). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. Provides standard TGA/DSC experimental conditions. [Link]
-
Manna, K., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Discusses the synthesis of derivatives of isonicotinic acid. [Link]
-
Vedantu. (n.d.). Thermal decomposition of ammonium dichromate. Provides a well-known analogy for the decomposition of a salt with the dichromate anion. [Link]
-
Reddit. (2020). Decomposition of Ammonium Dichromate. Provides a visual and descriptive analogy for dichromate salt decomposition. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of transition metal dithiocarbamates. Provides general principles of thermal decomposition analysis for coordination compounds. [Link]
-
Toney, M. D., et al. (2006). Direct detection and kinetic analysis of covalent intermediate formation in the 4-amino-4-deoxychorismate synthase catalyzed reaction. PubMed. Offers an example of kinetic analysis in a chemical reaction. [Link]
-
Reddit. (2020). Ammonium Dichromate Decomposition. Further illustrates the vigorous nature of dichromate salt decompositions. [Link]
-
Mahanti, M. K. (1998). Kinetic features of the quinolinium dichromate oxidation of unsaturated aldehydes. ResearchGate. Details kinetic studies on related dichromate compounds. [Link]
Sources
- 1. Pyridinium Dichromate (PDC) CAS 20039-37-6 | Manufacture [nsrlaboratories.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE [vedantu.com]
- 6. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Carboxypyridinium Dichromate: Discovery, Synthesis, and Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Carboxypyridinium Dichromate, a significant yet specialized oxidizing agent in organic synthesis. This document delves into the historical context of its discovery, its synthesis, chemical properties, and its role as a stable and efficient reagent.
Introduction: The Quest for Selective Oxidation in Organic Chemistry
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules, including pharmaceuticals and fine chemicals. For decades, chromium(VI)-based reagents have been mainstays in the synthetic chemist's toolkit. The initial exploration into milder chromium(VI) reagents was pioneered by Sarett and coworkers, who utilized a pyridine-CrO₃ complex for the oxidation of steroidal alcohols.[1][2] This led to the development of a host of reagents, with Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) becoming ubiquitous in research laboratories.[1][2]
While highly effective, these reagents presented challenges related to acidity, stability, and product isolation. The acidic nature of PCC, for instance, could lead to side reactions with acid-sensitive substrates.[3][4] This necessitated a continuous search for new chromium(VI) reagents with improved characteristics such as enhanced stability, milder reaction conditions, and greater selectivity. It is within this scientific pursuit that this compound emerged as a noteworthy development.
The Discovery of a New Class of Chromium(VI) Oxidants
In 1985, a significant advancement in the field was reported by C. López, A. González, F. P. Cossío, and C. Palomo from the University of the Basque Country, Spain. Their seminal paper, published in Synthetic Communications, introduced two new mild, stable, efficient, and inexpensive chromium(VI) oxidation reagents: 3-Carboxypyridinium Dichromate (NDC) and this compound (INDC).[5] The latter, the focus of this guide, is systematically named this compound (4-CPDC).
The rationale behind the design of these reagents was to modify the electronic and steric properties of the pyridinium cation to influence the reactivity and stability of the dichromate salt. The introduction of a carboxyl group on the pyridine ring offered a novel approach to tuning the reagent's properties.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward acid-base reaction followed by precipitation. The precursor, isonicotinic acid (pyridine-4-carboxylic acid), is readily available and can be synthesized by the oxidation of 4-picoline.[1]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on the general procedures for preparing pyridinium dichromate reagents and the information available from the abstract of the original publication.
Materials:
-
Isonicotinic acid (Pyridine-4-carboxylic acid)
-
Chromium(VI) oxide (CrO₃)
-
Distilled water
Procedure:
-
Preparation of the Isonicotinic Acid Solution: In a beaker, dissolve a specific molar equivalent of isonicotinic acid in a minimum amount of warm distilled water with stirring.
-
Preparation of the Chromic Acid Solution: In a separate beaker, carefully and slowly add a stoichiometric amount of chromium(VI) oxide to cold distilled water with vigorous stirring. Caution: Chromium(VI) oxide is a strong oxidizing agent and is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Formation of the Dichromate Salt: Slowly add the chromic acid solution to the isonicotinic acid solution with continuous stirring. An orange-yellow precipitate of this compound will form.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water, followed by a small amount of a suitable organic solvent (e.g., diethyl ether) to facilitate drying.
-
Drying: Dry the resulting orange-yellow crystalline solid under vacuum to a constant weight.
Characterization
The synthesized this compound can be characterized by standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxyl group, the pyridinium ring, and the dichromate anion.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the salt.
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Properties and Advantages
This compound was introduced as a mild, stable, and efficient oxidizing agent.[5] These properties offer several advantages in a research and development setting:
| Property | Description | Advantage for Researchers |
| Stability | The solid reagent is stable and can be stored for extended periods without decomposition. | Reliability and reproducibility of experimental results. |
| Mildness | The reagent is less acidic than PCC, making it suitable for substrates with acid-sensitive functional groups.[4] | Broader substrate scope and prevention of unwanted side reactions. |
| Efficiency | Provides good yields for the oxidation of a variety of alcohols to their corresponding carbonyl compounds.[5] | Cost-effective and time-saving synthesis. |
| Inexpensive | Prepared from readily available and low-cost starting materials. | Accessible for a wide range of research and industrial applications. |
Applications in Organic Synthesis
The primary application of this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The general transformation is illustrated below:
Caption: Oxidation of alcohols using this compound.
The original work by López and coworkers demonstrated that this compound effectively oxidizes a range of substrates, including:
-
Alcohols to carbonyl compounds: This is the principal application, providing a reliable method for this key functional group transformation.[5]
-
Mercaptans to disulfides: The reagent can also be employed for the oxidative coupling of thiols.[5]
-
Hydroquinones to quinones: Demonstrating its utility in the oxidation of other sensitive functional groups.[5]
Mechanistic Considerations
The mechanism of oxidation by this compound is believed to proceed through a pathway similar to that of other chromium(VI) reagents like PCC and PDC. The key steps involve:
-
Formation of a Chromate Ester: The alcohol substrate reacts with the dichromate species to form a chromate ester intermediate.
-
Proton Abstraction and Elimination: A base (which can be the solvent or another molecule of the alcohol) abstracts a proton from the carbon bearing the hydroxyl group. This is followed by a concerted elimination of a reduced chromium species (Cr(IV)) and the formation of the carbonyl double bond.
Safety and Handling
As with all chromium(VI) compounds, this compound must be handled with care. Hexavalent chromium compounds are toxic and carcinogenic.[5] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Waste disposal should follow institutional and regulatory guidelines for heavy metal waste.
Conclusion
This compound, introduced in 1985, represents a valuable addition to the arsenal of oxidizing agents available to synthetic chemists. Its development addressed some of the limitations of earlier chromium(VI) reagents by offering a milder, more stable, and cost-effective alternative. While the use of chromium-based oxidants has seen a decline due to environmental and health concerns, understanding the chemistry and application of reagents like 4-CPDC remains important for specialized applications and for appreciating the historical development of synthetic methodology. For researchers in drug development and other areas of chemical synthesis, this compound can still be a useful tool for specific oxidative transformations where its unique properties are advantageous.
References
-
Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis: A Brief Review. (URL: [Link])
-
López, C.; González, A.; Cossío, F. P.; Palomo, C. 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications1985 , 15 (13), 1197-1211. (URL: [Link])
-
Isonicotinic acid. In Wikipedia; 2023. (URL: [Link])
-
PCC Review on Cr(VI) oxidation – Corey's Reagent. (URL: [Link])
-
Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Der Pharma Chemica. (URL: [Link])
-
PCC/PDC Oxidation. Chem-Station. (URL: [Link])
-
Pyridinium Dichromate (PDC). Organic Chemistry Portal. (URL: [Link])
-
PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. (URL: [Link])
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. Synthetic Communications (Taylor & Francis) | 16454 Publications | 150104 Citations | Top authors | Related journals [scispace.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Carboxypyridinium Dichromate (CAS No. 104316-83-8): Properties, Applications, and Supply
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Oxidizing Agent in Organic Synthesis
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While numerous reagents have been developed for this purpose, the demand for mild, stable, and efficient alternatives continues to drive research. 4-Carboxypyridinium Dichromate, also known as Isonicotinium Dichromate (INDC), has emerged as a noteworthy chromium(VI) reagent that addresses many of the challenges associated with traditional oxidants. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling, tailored for professionals in research and development.
Identified by the CAS number 104316-83-8, this compound is a stable, crystalline solid that offers a less acidic and often more selective medium for the oxidation of a variety of functional groups, making it particularly valuable for substrates sensitive to harsh reaction conditions.[1]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 104316-83-8 | |
| Molecular Formula | C₁₂H₁₂Cr₂N₂O₁₁ | [2] |
| Molecular Weight | 464.22 g/mol | [2] |
| Appearance | Orange to Brown Powder/Crystals | |
| Melting Point | 215-217 °C | |
| Solubility | No specific data available. Likely slightly soluble in polar aprotic solvents like DMF and DMSO, and water.[3] |
Safety and Handling
As a hexavalent chromium compound, this compound is classified as hazardous and requires careful handling.
Hazard Statements: [4]
-
May intensify fire; oxidizer (H272)
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
-
May cause cancer (H350)
Precautionary Measures: [4][5][6][7]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Keep away from combustible materials.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Synthesis and Mechanism of Action
A Representative Synthesis Protocol
Materials:
-
Chromium(VI) oxide (CrO₃)
-
Isonicotinic acid (Pyridine-4-carboxylic acid)
-
Water
Procedure:
-
In a flask, dissolve a stoichiometric amount of chromium(VI) oxide in a minimal amount of water with cooling in an ice bath. This step is highly exothermic.
-
In a separate beaker, prepare a solution of isonicotinic acid in water. Two equivalents of isonicotinic acid will be required for each equivalent of dichromate to be formed.
-
Slowly, and with continuous stirring, add the isonicotinic acid solution to the cold chromium(VI) oxide solution.
-
The this compound will precipitate as an orange-red solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain the final crystalline solid.
Mechanism of Oxidation
The oxidation of alcohols by pyridinium dichromates is believed to proceed through the formation of a chromate ester intermediate.[8] The pyridinium cation is thought to play a role in modulating the reactivity and solubility of the dichromate anion.
Caption: Proposed mechanism for alcohol oxidation by dichromate.
Applications in Organic Synthesis
This compound is a versatile oxidizing agent with applications in several key transformations.
Oxidation of Alcohols to Carbonyls
The primary application of INDC is the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its reduced acidity compared to similar reagents like Pyridinium Chlorochromate (PCC) makes it particularly suitable for substrates containing acid-sensitive functional groups.[9]
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). The choice of solvent can influence the reaction rate.
-
Reagent Addition: Add this compound (typically 1.5 to 2 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the solution through a pad of silica gel or celite to remove the chromium byproducts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Other Synthetic Applications
Beyond alcohol oxidation, INDC has been shown to be effective in:
-
Oxidation of Mercaptans (Thiols) to Disulfides: A clean and efficient method for forming disulfide bonds.[1]
-
Oxidation of Hydroquinones to Quinones: A useful transformation in the synthesis of various natural products and biologically active molecules.[1]
Caption: Key synthetic applications of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridinium ring protons, likely in the aromatic region (δ 7-9 ppm), and a broad signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display signals for the carbons of the pyridinium ring and a distinct signal for the carboxyl carbon, typically in the range of δ 160-185 ppm.[10]
-
FTIR: The infrared spectrum would be characterized by strong absorptions corresponding to the Cr-O bonds of the dichromate anion (typically in the 750-950 cm⁻¹ region).[11] Additionally, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C=C and C=N stretching vibrations of the pyridinium ring, would be present.[12]
-
UV-Vis: The UV-Visible spectrum is expected to show absorption bands characteristic of the dichromate ion, typically with maxima around 260 nm and 350 nm.[13]
Sourcing and Procurement
For researchers and drug development professionals, securing a reliable supply of high-quality reagents is critical. While a definitive list of suppliers for CAS 104316-83-8 is not compiled here, several reputable chemical suppliers specialize in providing reagents for organic synthesis. When sourcing this compound, it is advisable to:
-
Verify the CAS Number: Ensure the product listed corresponds exactly to 104316-83-8.
-
Request a Certificate of Analysis (CoA): A CoA will provide lot-specific data on the purity and identity of the compound.
-
Inquire about Purity: For synthetic applications, a high purity grade (e.g., >98%) is generally recommended.
-
Consult Safety Data Sheets (SDS): Always obtain and review the SDS from the supplier before handling the material.
Several major chemical suppliers in the USA, Europe, and India are likely to either stock this compound or be able to synthesize it upon request.
Conclusion
This compound is a valuable addition to the synthetic chemist's toolkit. Its stability, mildness, and efficiency in oxidizing alcohols and other functional groups make it a compelling choice, particularly for complex and sensitive substrates encountered in pharmaceutical and fine chemical synthesis. By understanding its properties, handling requirements, and applications as outlined in this guide, researchers can effectively and safely leverage this reagent to advance their scientific endeavors.
References
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). 1H NMR of compound 4. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]
- López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents.
-
Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]
-
RSC Education. (n.d.). A microscale oxidation of alcohols. Retrieved from [Link]
- Corey, E. J., & Schmidt, G. (1979). Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. Tetrahedron Letters, 20(5), 399-402.
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PLoS ONE, 12(9), e0184236.
- Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402.
-
University of Wisconsin. (n.d.). Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]
- Ben Smail, R., Chebbi, H., Srinivasan, B. R., & Zid, M. F. (2017). Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. Journal of Structural Chemistry, 58(4), 771-779.
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Cerium Labs. (n.d.). FTIR – Fourier Transform Infra-Red Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper barium ammonium chromate. Retrieved from [Link]
- D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1985). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Synthesis, 1985(11), 988-990.
- Sutor, A., Szymański, P., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4647.
-
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
-
ResearchGate. (2020). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
CPAChem. (n.d.). UV- VIS Spectrometry Standards. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-carboxy-1-methylpyridinium chloride. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3-Carboxypyridinium dichromate | C12H12Cr2N2O11 | CID 11026979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media | Semantic Scholar [semanticscholar.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
theoretical studies on 4-Carboxypyridinium dichromate
A Theoretical Investigation into the Molecular Structure and Spectroscopic Properties of 4-Carboxypyridinium Dichromate: A Whitepaper for Advanced Research
Abstract
While pyridinium dichromate (PDC) is a well-documented oxidizing agent, theoretical and experimental data on its substituted derivatives remain scarce. This whitepaper addresses the knowledge gap concerning this compound, a novel compound of interest. Due to the current absence of specific literature, this document serves as a comprehensive guide and proposal for a thorough theoretical investigation of this molecule. We outline a robust computational methodology based on Density Functional Theory (DFT) and detail the key analytical pathways to elucidate its structural, vibrational, and electronic properties. This guide is intended for researchers in computational chemistry, materials science, and drug development, providing a foundational framework for future experimental and theoretical exploration.
Introduction: The Case for this compound
Pyridinium dichromate (PDC), the Cornforth reagent, is a notable oxidizing agent capable of converting primary and secondary alcohols to aldehydes and ketones, respectively[1]. Its chemical behavior is largely dictated by the interplay between the pyridinium cation ([C₅H₅NH]⁺) and the dichromate anion ([Cr₂O₇]²⁻)[1][2]. The introduction of a carboxyl group (-COOH) at the 4-position of the pyridine ring, forming the 4-carboxypyridinium cation, is hypothesized to significantly alter the compound's electronic structure, solubility, and reactivity.
The carboxyl group can influence the system in several ways:
-
Electronic Effects: As an electron-withdrawing group, it can modify the charge distribution on the pyridinium ring.
-
Intermolecular Interactions: The -COOH group provides sites for strong hydrogen bonding, potentially leading to distinct crystal packing and supramolecular structures.
-
Acidity: The presence of the carboxylic acid function will impact the overall acidity of the compound compared to the nearly neutral pH of PDC[1].
A thorough theoretical study is paramount to predicting these properties before embarking on extensive experimental synthesis and characterization. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, cost-effective means to gain deep insights into molecular geometry, vibrational modes, and electronic behavior[3][4]. This whitepaper outlines a proposed workflow for such a study.
Proposed Computational Methodology
To ensure high accuracy and comparability with existing literature on similar pyridinium systems, we propose a computational approach grounded in Density Functional Theory (DFT).
Core Computational Steps:
-
Software: All calculations will be performed using a widely recognized quantum chemistry package, such as Gaussian.[5]
-
Functional and Basis Set: The B3LYP hybrid functional is recommended due to its proven success in calculating the properties of organic and organometallic compounds[3][5][6]. This will be paired with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for systems containing both first-row elements and transition metals.
-
Environment: Initial calculations will be performed in the gas phase to understand the intrinsic properties of the molecule. Subsequent calculations can incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate behavior in solution.
Caption: A proposed workflow for the theoretical study of this compound.
In-Depth Theoretical Analysis
Molecular Geometry Optimization
The first crucial step is to determine the most stable 3D conformation of this compound. The optimization process will yield key structural parameters, including:
-
Bond Lengths and Angles: Of particular interest are the C-C and C-N bonds within the pyridinium ring, the C-C and C=O bonds of the carboxyl group, and the Cr-O bonds (both terminal and bridging) in the dichromate anion.
-
Dihedral Angles: The orientation of the carboxyl group relative to the pyridine ring will be a key determinant of the molecule's overall shape and potential for intermolecular interactions.
-
Cation-Anion Interaction: The distance and orientation between the 4-carboxypyridinium cation and the dichromate anion will reveal the nature of the ionic bonding and potential hydrogen bonding between the pyridinium N-H or carboxyl O-H and the oxygen atoms of the dichromate.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Frequency calculations on the optimized geometry will allow for the prediction of the compound's vibrational spectra. This is vital for interpreting future experimental data. A Potential Energy Distribution (PED) analysis will be performed for an unambiguous assignment of vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
| Pyridinium Ring | C-H stretching | 3150-3000[7] | Confirms the aromatic C-H bonds. |
| N⁺-H stretching | 3300-1950[8] | Indicates the formation of the pyridinium cation. | |
| C=C, C=N stretching | 1650-1400[7] | Characteristic ring vibrations. | |
| Carboxyl Group | O-H stretching | 3300-2500 (broad) | Indicates the presence of the carboxylic acid. |
| C=O stretching | 1755-1700[9] | A strong, characteristic band for the carbonyl group. | |
| Dichromate Anion | Cr=O stretching | 950-900 | Vibrations of the terminal chromium-oxygen double bonds. |
| Cr-O-Cr stretching | 800-750 | Vibration of the bridging oxygen atom in the dichromate structure. | |
| Table 1: Predicted Key Vibrational Frequencies for this compound. |
Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of the molecule is key to predicting its reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity[10]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For an oxidizing agent, a low-lying LUMO is expected, which facilitates the acceptance of electrons.[6][11]
Caption: Conceptual diagram of the HOMO-LUMO energy gap and its relation to reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict reactive sites. Red-colored regions (negative potential) indicate sites prone to electrophilic attack, while blue-colored regions (positive potential) indicate sites for nucleophilic attack. We anticipate a high positive potential around the pyridinium N-H and carboxyl proton, and a high negative potential around the oxygen atoms of the dichromate anion and the carbonyl oxygen.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will provide detailed insights into intramolecular bonding and charge delocalization. This analysis can quantify the charge transfer between the cation and anion and describe the hyperconjugative interactions that contribute to the molecule's stability.[12]
Electronic Absorption Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations will be employed to predict the UV-Visible absorption spectrum. This will help identify the electronic transitions responsible for the compound's color. Dichromate solutions are typically orange, with absorption maxima around 350 nm and 425 nm[13][14]. The calculations will determine how the 4-carboxypyridinium cation influences these charge-transfer transitions.
Proposed Experimental Validation
Theoretical predictions must be validated by experimental data. The following protocols are proposed for the synthesis and characterization of this compound.
Synthesis Protocol
This procedure is adapted from the synthesis of Pyridinium Dichromate (PDC)[15][16].
-
Preparation: Dissolve chromium trioxide (CrO₃) in a minimum amount of distilled water in a flask, and cool the solution in an ice bath to 0°C.
-
Reaction: In a separate beaker, dissolve 4-carboxypyridine (isonicotinic acid) in distilled water.
-
Addition: Slowly add the 4-carboxypyridine solution dropwise to the cooled, stirred chromium trioxide solution. The temperature must be maintained at or below 10°C to prevent runaway reactions.
-
Precipitation: An orange-red precipitate of this compound should form. Continue stirring in the ice bath for 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the final compound.
Safety Precaution: Chromium(VI) compounds are toxic and carcinogenic and must be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[15]
Characterization Methods
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and compare it with the DFT-optimized geometry.
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra and validate the computationally predicted frequencies.[9][17]
-
UV-Vis Spectroscopy: To measure the electronic absorption spectrum in a suitable solvent and compare it with TD-DFT results.[13][18]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure of the 4-carboxypyridinium cation.
Conclusion and Future Outlook
This whitepaper presents a comprehensive theoretical framework for the investigation of this compound. By employing DFT calculations, we can predict its geometric, vibrational, and electronic properties with a high degree of confidence. These theoretical insights will be invaluable for guiding future synthesis and experimental characterization. The proposed research will not only elucidate the fundamental properties of this novel compound but also contribute to a broader understanding of how functional group substitution impacts the behavior of pyridinium-based oxidizing agents. This foundational knowledge is critical for the rational design of new reagents with tailored reactivity for applications in organic synthesis and materials science.
References
-
Wikipedia. Cornforth reagent. [Link]
-
Organic Chemistry Portal. Pyridinium Dichromate (PDC). [Link]
-
AdiChemistry. PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. [Link]
-
Thieme. Pyridinium Dichromate. [Link]
-
Kim, J. et al. (2021). HOMO−LUMO characteristics of oxidizing agents (H₂O and H₂O₂) and titanium precursors (TiCl₄ and TTIP) adsorbed on Si(100) surface. ResearchGate. [Link]
-
Aydin, F. & Ozturk Kiraz, A. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. ResearchGate. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). [Link]
-
IOSR Journal of Applied Physics. FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. [Link]
-
Canadian Science Publishing. VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. [Link]
-
Zhang, Y. et al. (2019). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC. [Link]
-
Chemistry LibreTexts. Study of pH dependence of UV- Vis spectra of aqueous potassium dichromate solution. [Link]
-
Viji, C. et al. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. PubMed Central. [Link]
-
Wang, G. et al. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]
-
Doc Brown's Chemistry. 5 uv and visible absorption spectra of chromium complex ions. [Link]
-
Scribd. CHEM 87L Expt7 Uv Vis Spectrophotometric Dichromate PROCEDURE 2023 24. [Link]
-
Conceição, L. et al. (2018). Characterization of potassium dichromate solutions for spectrophotometercalibration. ResearchGate. [Link]
-
Al-amri, S. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]
-
Szafran, M. & Dega-Szafran, Z. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. [Link]
-
Prejanò, M. et al. (2012). Resonance forms of the pyridinium ring. NBO charges on atoms that carry... ResearchGate. [Link]
-
D'Auria, M. et al. (1985). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. ResearchGate. [Link]
-
Obot, I.B. et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. NIH. [Link]
-
Kline, C. H. & Turkevich, J. (1945). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]
-
Pinto, D. et al. (2012). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
-
Li, B. et al. (2022). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. PMC. [Link]
-
Son, Y. A. et al. (2012). Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determination. Korea Journal Central. [Link]
-
ResearchGate. How are HOMO and LUMO energies related to oxidation and reduction potential? (2015). [Link]
-
Ray, W. (2022). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. [Link]
-
BYJU'S. Dichromate is an anion with the chemical formula Cr₂O₇²⁻. [Link]
-
Wikipedia. Chromate and dichromate. [Link]
-
YaleCourses. (2009). 15. Chemical Reactivity: SOMO, HOMO, and LUMO. YouTube. [Link]
-
Unacademy. Dichromate. [Link]
-
Wikipedia. Pyridinium. [Link]
-
Turito. Dichromate: Characteristics, Uses, Types. (2022). [Link]
-
Chemistry Learning. (2021). Pyridinium Dichromate (PDC) I Conforth Reagent I Organic Transformation I CSIR-JRF-NET/GATE & Others. YouTube. [Link]
-
Cuesta College. Potassium Dichromate Titration. [Link]
-
Devinsky, F. et al. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH. [Link]
Sources
- 1. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 15. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. UV-VIS Standard 1: Potassium dichromate solution UV/Vis spectroscopy Sigma-Aldrich [sigmaaldrich.com]
Preliminary Investigations of 4-Carboxypyridinium Dichromate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While a plethora of oxidizing agents are available, the development of mild, selective, and stable reagents is a continuous pursuit. 4-Carboxypyridinium dichromate (4-CPDC), also known as isonicotinium dichromate (INDC), has emerged as a noteworthy member of the chromium(VI) family of oxidants.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of 4-CPDC, offering valuable insights for its application in complex molecule synthesis.
4-CPDC belongs to a class of pyridinium-based chromium(VI) reagents, which were developed to overcome the harsh and non-selective nature of inorganic chromates.[3] These reagents offer the advantage of being soluble in organic solvents and exhibiting milder reactivity, allowing for the oxidation of sensitive functional groups. This guide will delve into the specifics of 4-CPDC, providing a foundational understanding for its effective utilization in the laboratory.
Synthesis and Characterization
The synthesis of this compound is analogous to that of its isomer, 3-Carboxypyridinium dichromate (NDC), and other pyridinium dichromates. The general principle involves the reaction of chromium trioxide with the corresponding pyridine derivative. A representative procedure for the synthesis of the closely related 3-Carboxypyridinium dichromate (NDC) is provided below, which can be adapted for the preparation of 4-CPDC by substituting nicotinic acid with isonicotinic acid.
Experimental Protocol: Synthesis of 3-Carboxypyridinium Dichromate (NDC)
This protocol is adapted from a procedure used for the preparation of NDC for the oxidation of alcohols.[4]
Materials:
-
Nicotinic acid
-
Chromium trioxide (CrO₃)
-
Water
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, dissolve nicotinic acid in a minimum amount of water.
-
In a separate flask, carefully prepare a solution of chromium trioxide in water. Caution: The dissolution of CrO₃ is exothermic.
-
Slowly add the chromium trioxide solution to the nicotinic acid solution with stirring.
-
An orange-yellow precipitate of 3-Carboxypyridinium dichromate will form.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of anhydrous dichloromethane.
-
Dry the product under vacuum to obtain NDC as a stable, orange-yellow powder.
Characterization:
The synthesized 4-CPDC should be characterized to confirm its identity and purity. Key analytical techniques include:
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxyl and dichromate functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the 4-carboxypyridinium cation.
-
Elemental Analysis: To determine the elemental composition and confirm the molecular formula (C₁₂H₁₂Cr₂N₂O₁₁).
Reactivity and Applications
This compound is a versatile oxidizing agent capable of transforming a range of functional groups. Its reactivity is comparable to other pyridinium dichromates, with the solvent playing a crucial role in determining the oxidation product.
Oxidation of Alcohols
The primary application of 4-CPDC is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF). The choice of solvent can influence the extent of oxidation of primary alcohols. In dichloromethane, the oxidation generally stops at the aldehyde stage, whereas in DMF, further oxidation to the carboxylic acid can occur.
Scope of Reactivity
The table below summarizes the known reactivity of 4-CPDC and its isomer, NDC.
| Substrate Class | Product Class | Notes | Reference |
| Primary Alcohols | Aldehydes or Carboxylic Acids | Solvent dependent. | [2] |
| Secondary Alcohols | Ketones | Generally high yields. | [2] |
| Mercaptans | Disulfides | Mild oxidation. | [2] |
| Hydroquinones | Quinones | Efficient conversion. | [2] |
| Polynuclear Aromatic Hydrocarbons | Oxidized Products | Further oxidation is possible. | [2] |
Experimental Protocol: Oxidation of an Alcohol
The following is a general procedure for the oxidation of a primary or secondary alcohol using a pyridinium dichromate reagent, adapted from a protocol for PDC.[5]
Materials:
-
Alcohol
-
This compound (4-CPDC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves or Celite
-
Silica gel
Procedure:
-
To a stirred suspension of the alcohol and molecular sieves in anhydrous dichloromethane at room temperature under a nitrogen atmosphere, add 4-CPDC (typically 1.5-2.5 equivalents) portion-wise.
-
Stir the reaction mixture overnight. A brown, tar-like precipitate will form as the reaction progresses.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite or silica gel.
-
Wash the filter cake with fresh dichloromethane.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Mechanism of Action
The oxidation of alcohols by pyridinium dichromates is believed to proceed through the formation of a chromate ester intermediate.[6] The generally accepted mechanism involves the following key steps:
-
Formation of the Chromate Ester: The alcohol attacks the chromium(VI) center of the dichromate species to form a chromate ester.
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the oxygen atoms of the chromate ester.
-
Rate-Determining Step: The rate-determining step is typically the abstraction of a proton from the carbon bearing the hydroxyl group by a base (which can be another molecule of the alcohol or the pyridine moiety), leading to the elimination of a reduced chromium species and the formation of the carbonyl compound. This step is often described as an E2-like elimination.[6]
Caption: Proposed mechanism of alcohol oxidation by pyridinium dichromate.
Expertise & Experience: Causality Behind Experimental Choices
The choice of experimental conditions is critical for achieving the desired outcome in oxidations with 4-CPDC.
-
Solvent Selection: As previously mentioned, the solvent polarity can dictate the product of primary alcohol oxidation. Non-polar aprotic solvents like dichloromethane favor the formation of aldehydes by preventing the formation of the hydrate intermediate necessary for over-oxidation to a carboxylic acid. In contrast, polar aprotic solvents like DMF can facilitate this further oxidation.
-
Anhydrous Conditions: The presence of water can lead to the formation of carboxylic acids from primary alcohols. Therefore, using anhydrous solvents and reagents, often in the presence of a drying agent like molecular sieves, is crucial for the selective synthesis of aldehydes.
-
Stoichiometry: An excess of the oxidizing agent is often used to ensure complete conversion of the starting material. The exact stoichiometry should be optimized for each specific substrate.
-
Temperature: These oxidations are typically carried out at room temperature, reflecting the mild nature of the reagent.
Trustworthiness: A Self-Validating System
The described experimental protocols contain several features that allow for the validation of the reaction's progress and success.
-
Color Change: The reaction mixture will exhibit a distinct color change as the orange-yellow chromium(VI) reagent is reduced to a brown or green chromium(III) species. This provides a clear visual indication that the oxidation is proceeding.
-
Precipitate Formation: The reduced chromium species are often insoluble in the reaction solvent and will precipitate out of the solution, which is another visual cue of a successful reaction.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the alcohol spot and the appearance of a new, typically less polar, product spot corresponding to the aldehyde or ketone.
Safety Precautions
Chromium(VI) compounds are toxic and should be handled with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the dust and contact with skin and eyes.
-
Dispose of chromium waste according to institutional safety guidelines.
References
-
López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]
-
Kinetics and mechanism of oxidation of furfural by isonicotinium dichromate. (2025). ResearchGate. [Link]
-
OXIDATION OF SECONDARY ALCOHOLS BY ISOQUINOLINIUM DICHROMATE IN NON-AQUEOUS MEDIUM: A KINETICS STUDY. (2023). Rasayan Journal of Chemistry. [Link]
-
Reactivity in the nicotinium dichromate oxidation of some α-hydroxy acids. (2025). ResearchGate. [Link]
-
Kinetics and mechanism of oxidation of chalcones by isonicotinium dichromate (indc) in aqueous acetic acid medium. (2025). ResearchGate. [Link]
-
Chapuis, C., & Brauchli, R. (1992). Preparation of Campholenal Analogues: Chirons for the lipophilic moiety of sandalwood-like odorant alcohols. Helvetica Chimica Acta, 75(5), 1527-1546. [Link]
-
Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Organic Synthesis. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]
-
Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal. Organic Syntheses. [Link]
-
Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. (2017). ResearchGate. [Link]
Sources
solubility of 4-Carboxypyridinium dichromate in organic solvents
An In-depth Technical Guide to the Solubility of 4-Carboxypyridinium Dichromate in Organic Solvents
Executive Summary
This compound (4-CPDC) is a complex pyridinium salt with significant potential as an oxidizing agent in modern organic synthesis. Analogous to the well-established Pyridinium Dichromate (PDC), 4-CPDC offers a unique chemical architecture due to the presence of a carboxyl group on the pyridinium ring. This structural modification is anticipated to modulate its reactivity and, critically, its solubility, which is a paramount consideration for reaction kinetics, substrate compatibility, and product purification. This guide provides a comprehensive analysis of the expected solubility of 4-CPDC in common organic solvents. Due to the limited availability of direct, quantitative solubility data for 4-CPDC in peer-reviewed literature, this document establishes a predictive framework based on the known properties of its structural analog, PDC, and the constituent cation, 4-carboxypyridine (isonicotinic acid). Furthermore, we present a robust, standardized protocol for researchers to precisely determine the solubility of 4-CPDC in their specific solvent systems of interest, ensuring reproducible and reliable experimental outcomes.
Introduction to this compound (4-CPDC)
This compound is an organic-inorganic hybrid salt. It is composed of two 4-carboxypyridinium cations and one dichromate anion ([Cr₂O₇]²⁻).
The utility of 4-CPDC in a research or drug development setting is predicated on its function as an oxidizing agent. The dichromate anion is a potent oxidant, while the organic cation serves to temper its reactivity and enhance its solubility in non-aqueous media. The parent compound, Pyridinium Dichromate (PDC), is widely used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2] A key feature of PDC is that the reaction outcome can be directed by the choice of solvent; for instance, oxidations in dichloromethane (DCM) typically yield aldehydes, whereas reactions in a more polar solvent like N,N-dimethylformamide (DMF) can further oxidize primary alcohols to carboxylic acids.[3] It is logical to anticipate that 4-CPDC will exhibit similar solvent-dependent reactivity.
The defining feature of 4-CPDC is the carboxylic acid moiety at the 4-position of the pyridine ring. This functional group introduces a site for hydrogen bonding and alters the overall polarity of the cation, which is expected to have a profound impact on its solubility profile compared to PDC.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solvent and solute must overcome the solute-solute (lattice energy) and solvent-solvent interactions.[4] For 4-CPDC, a complex ionic salt, we must consider several factors:
-
Ionic Nature: As a salt, 4-CPDC is inherently polar. It will require solvents with a sufficiently high dielectric constant to solvate the 4-carboxypyridinium cations and the dichromate anion, thereby overcoming the electrostatic forces holding the crystal lattice together.
-
Hydrogen Bonding: The carboxylic acid group on the cation is a strong hydrogen bond donor and acceptor. This suggests that 4-CPDC may exhibit enhanced solubility in protic solvents (e.g., water, alcohols) or polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
-
Cation and Anion Size: The large, bulky nature of both the organic cation and the inorganic dichromate anion can influence how efficiently solvent molecules can pack around them, affecting the overall energetics of dissolution.
Compared to the parent PDC, the carboxylic acid group in 4-CPDC introduces a competing factor. While it increases polarity, it also provides a strong point of intermolecular interaction (hydrogen bonding) within the 4-CPDC crystal lattice itself. This could potentially increase the lattice energy, which must be overcome by the solvent, possibly rendering it less soluble than PDC in certain aprotic solvents that cannot effectively disrupt this hydrogen-bonding network.
Solubility Profile Based on a Structural Analog
While specific quantitative data for 4-CPDC is scarce, the well-documented solubility of Pyridinium Dichromate (PDC) provides an excellent predictive baseline. The following table summarizes the known qualitative solubility of PDC in a range of common laboratory solvents.
Table 1: Qualitative Solubility of Pyridinium Dichromate (PDC), a Close Structural Analog of 4-CPDC
| Solvent | Solvent Type | Polarity (Dielectric Constant @ 20-25°C) | Solubility of PDC | Predicted Influence on 4-CPDC Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Soluble[3][5] | Expected to be soluble. DMF is a strong H-bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Soluble[3][5] | Expected to be soluble. Strong H-bond acceptor. |
| Water (H₂O) | Polar Protic | 80.1 | Soluble[5][6] | Expected to be soluble. |
| Acetonitrile | Polar Aprotic | 37.5 | Soluble[5] | Expected to be soluble. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Slightly Soluble / Sparingly Soluble[3][5] | Solubility may be similar or slightly lower than PDC. |
| Chloroform | Halogenated | 4.8 | Slightly Soluble[5] | Solubility likely to be low. |
| Acetone | Polar Aprotic | 20.7 | Slightly Soluble[5] | Solubility likely to be low to moderate. |
| Ethyl Acetate | Ester | 6.0 | Insoluble[5] | Expected to be insoluble. |
| Diethyl Ether | Ether | 4.3 | Insoluble[5] | Expected to be insoluble. |
| Hexane | Nonpolar | 1.9 | Insoluble[5] | Expected to be insoluble. |
Expert Analysis: The data strongly suggests that 4-CPDC will be most soluble in highly polar aprotic solvents like DMF and DMSO. These solvents possess high dielectric constants and are effective hydrogen bond acceptors, allowing them to effectively solvate both the ionic components and the carboxylic acid group. Its solubility in moderately polar solvents like dichloromethane is likely to be limited, which is a critical consideration as DCM is a common medium for PDC-mediated oxidations to the aldehyde stage.[3] Researchers must verify if a sufficient concentration of 4-CPDC can be achieved in DCM for practical synthetic applications.
Standardized Protocol for Experimental Solubility Determination
Given the absence of published quantitative data, researchers must determine the solubility of 4-CPDC empirically. The isothermal saturation method is a reliable and self-validating technique for this purpose.
Experimental Workflow: Isothermal Saturation Method
Caption: Diagram 1: Isothermal Saturation Workflow for 4-CPDC Solubility.
Step-by-Step Methodology:
-
Preparation:
-
To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of solid 4-CPDC to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The system is at equilibrium when the concentration of the solute in the solution is constant over time.
-
-
Sample Processing:
-
Remove the vials from the shaker and immediately centrifuge them at high speed (e.g., 5000 rpm for 10 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating solid particles.
-
Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.
-
Dispense the aliquot into a pre-weighed, dry vial.
-
-
Analysis:
-
Record the total weight of the vial containing the aliquot to determine the weight of the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) until a constant dry weight is achieved.
-
Record the final weight of the vial containing the dry 4-CPDC residue.
-
-
Calculation:
-
Mass of Solute: (Final weight of vial + residue) - (Initial weight of empty vial).
-
Mass of Solvent: (Weight of vial + solution) - (Final weight of vial + residue).
-
Solubility ( g/100g solvent): (Mass of Solute / Mass of Solvent) * 100.
-
To convert to more common units like g/100mL, the density of the solvent at the experimental temperature must be used.
-
Practical Implications & Recommendations
-
Solvent Selection for Synthesis: For reactions where 4-CPDC is used to oxidize a primary alcohol to a carboxylic acid, polar aprotic solvents like DMF are the logical starting point due to their high solubilizing power and their known effect on the reaction outcome with PDC.[3] For selective oxidation to an aldehyde, the limited solubility in DCM may necessitate a larger solvent volume or the exploration of solvent mixtures to achieve a practical reaction concentration.
-
Trustworthiness of Protocol: The described isothermal saturation protocol is a self-validating system. The continued presence of excess solid at the end of the equilibration period confirms that the solution has reached its saturation point, ensuring the measured value represents the true solubility under the specified conditions.
-
Safety Considerations: Chromium (VI) compounds are toxic and potential carcinogens and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][3]
Conclusion
While direct, published solubility data for this compound remains elusive, a robust, scientifically-grounded prediction of its behavior can be formulated by analyzing its structure and the known properties of Pyridinium Dichromate. 4-CPDC is expected to be most soluble in polar aprotic solvents such as DMF and DMSO and poorly soluble in nonpolar and low-polarity solvents. The presence of the carboxylic acid group introduces a unique variable that may slightly alter its solubility profile compared to its parent analog. For any scientist or drug development professional intending to use this reagent, the empirical determination of its solubility via the standardized protocol provided herein is an essential preliminary step to ensure controlled, reproducible, and effective synthetic outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129691864, Isonicotinium dichromate. Available: [Link]
-
Merck Index Online. "Isonicotinic Acid". Available: [Link]
-
Organic Chemistry Portal. "Pyridinium Dichromate (PDC)". Available: [Link]
-
Abbott, A. P., et al. (2018). "Oxidative Dissolution of Metals in Organic Solvents". Molecules, 23(7), 1529. Available: [Link]
-
Wang, J., et al. (2009). "Synthesis of nicotinic acid by potassium dichromate oxidation". ResearchGate. Available: [Link]
-
Wikipedia. "Solvent effects". Available: [Link]
-
AdiChemistry. "PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT". Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159879, Dipyridinium dichromate. Available: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Pyridinium dichromate, 98% | Fisher Scientific [fishersci.ca]
- 6. Dipyridinium dichromate | C10H12Cr2N2O7 | CID 159879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Oxidation of Alcohols Using Pyridinium Dichromate (PDC) and its Derivatives
Introduction and Principle
The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Among the arsenal of available oxidizing agents, chromium(VI)-based reagents, particularly Pyridinium Dichromate (PDC), offer a versatile and often advantageous option. PDC, an air-stable, non-hygroscopic, bright orange solid, is known for its mild and selective nature, allowing for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often with high yields and minimal over-oxidation.
This application note provides a comprehensive guide to the use of Pyridinium Dichromate (PDC), the parent compound of reagents like 4-Carboxypyridinium dichromate. While the 4-carboxy derivative is not widely documented in mainstream literature, the fundamental reactivity, mechanism, and experimental protocols are dictated by the core pyridinium dichromate structure. The principles outlined herein for PDC serve as the authoritative foundation for employing any of its functionalized derivatives. The primary advantage of PDC over other chromium reagents like Collins reagent or PCC is its lower acidity and greater stability, which often translates to cleaner reactions and easier handling.
Mechanism of Action: The Chromate Ester Pathway
The oxidation of an alcohol by PDC proceeds through the formation of a key intermediate: a chromate ester. The reaction is typically initiated by the protonation of a dichromate oxygen atom, followed by nucleophilic attack from the alcohol. Subsequent elimination steps, often involving a base (which can be the solvent or another molecule of the alcohol), lead to the formation of the carbonyl compound and a reduced chromium(IV) species.
The generally accepted mechanism involves the following key steps:
-
Formation of the Chromate Ester: The alcohol oxygen attacks a chromium atom of the dichromate, forming a chromate ester intermediate.
-
Rate-Determining Step: A base abstracts the proton from the alcohol's carbon atom (the α-carbon). This is typically the rate-limiting step of the reaction.
-
Elimination: The electrons from the C-H bond shift to form the new C=O double bond, concurrently breaking the O-Cr bond. This concerted elimination step releases the carbonyl product and a chromium(IV) species, which undergoes further reactions to yield more stable chromium(III) byproducts.
This pathway is visualized in the diagram below.
Caption: Mechanism of alcohol oxidation by PDC.
Experimental Protocols and Applications
The choice of solvent is critical in determining the reaction outcome when using PDC. In dichloromethane (DCM), PDC oxidizes primary alcohols to aldehydes in high yield. In contrast, when using dimethylformamide (DMF) as the solvent, primary alcohols are oxidized all the way to carboxylic acids. This solvent-dependent selectivity is a key feature of PDC's utility in synthesis.
This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde using PDC in dichloromethane (DCM).
Materials:
-
Benzyl alcohol (1.0 eq)
-
Pyridinium Dichromate (PDC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Workflow Diagram:
Caption: Standard workflow for PDC-mediated alcohol oxidation.
Step-by-Step Procedure:
-
To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Pyridinium Dichromate (PDC) (1.5 equivalents).
-
Add anhydrous dichloromethane (DCM, approx. 2 mL per mmol of alcohol). Stir the resulting suspension.
-
Dissolve the primary alcohol (e.g., benzyl alcohol, 1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the stirring PDC suspension at room temperature over 5-10 minutes. The mixture will become a dark, tarry brown.
-
Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with a 3-4 fold volume of diethyl ether to precipitate the chromium byproducts.
-
Stir the diluted mixture for 30 minutes, then filter the suspension through a short plug of Celite® or silica gel, washing thoroughly with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The versatility of PDC is highlighted by its effectiveness across a range of alcohol substrates. The table below summarizes typical reaction conditions and outcomes.
| Substrate (Alcohol) | Product | Solvent | Equivalents of PDC | Typical Yield | Reference |
| 1-Octanol | Octanal | DCM | 1.5 | ~90% | |
| Geraniol | Geranial | DCM | 1.5 | ~85% | |
| Benzyl Alcohol | Benzaldehyde | DCM | 1.5 | >95% | |
| Cyclohexanol | Cyclohexanone | DCM | 1.5 | ~92% | |
| 1,4-Butanediol | γ-Butyrolactone | DCM | 3.0 | ~80% | |
| 1-Hexanol | Hexanoic Acid | DMF | 3.5 | ~88% |
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient PDC- Reagent degradation (if old or improperly stored)- Steric hindrance at the reaction site | - Increase the equivalents of PDC to 2.0.- Use freshly prepared or purchased PDC.- Increase reaction time and/or gently warm the reaction (e.g., to 35-40 °C). |
| Over-oxidation to Carboxylic Acid (in DCM) | - Presence of water in the solvent or on glassware- Reaction run for an excessively long time | - Ensure all glassware is rigorously oven-dried.- Use anhydrous solvents from a sure-seal bottle.- Carefully monitor the reaction by TLC and work up immediately upon completion. |
| Low Yield after Workup | - Incomplete extraction of the product from the chromium sludge- Adsorption of the product onto the silica/Celite® plug | - During filtration, wash the chromium salts extensively with the solvent (e.g., ether or ethyl acetate).- Use a wider, shorter plug to minimize contact time and surface area. |
| Tarry, Unworkable Mixture | - Reaction is too concentrated- Exothermic reaction causing decomposition | - Use a more dilute solution (increase solvent volume).- Add the alcohol solution slowly and consider cooling the reaction flask in a water bath during addition. |
Safety Note: Chromium(VI) compounds are toxic and carcinogenic. Always handle PDC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.
References
-
Corey, E.J.; Schmidt, G. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 1979, 20(5), 399-402. [Link]
-
Corey, E.J.; Suggs, J.W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 1975, 16(31), 2647-2650. (While focused on PCC, the principles of solvent effects are discussed and relevant). [Link]
-
Kim, S.; Lhim, D.C. Selective oxidation of primary alcohols to aldehydes with pyridinium dichromate in the presence of molecular sieves. Bulletin of the Korean Chemical Society, 1986, 7(2), 86-88. (This article provides examples of various oxidations, including diols). [Link]
The Selective Oxidation of Primary Alcohols to Aldehydes using 4-Carboxypyridinium Dichromate: A Comprehensive Guide for the Research Scientist
In the landscape of synthetic organic chemistry, the selective oxidation of primary alcohols to aldehydes is a cornerstone transformation, pivotal in the construction of complex molecules and pharmaceutical intermediates. While a plethora of oxidizing agents exist, many are plagued by issues of over-oxidation to carboxylic acids, harsh reaction conditions, or the use of toxic heavy metals.[1] This guide provides an in-depth exploration of 4-Carboxypyridinium Dichromate (CPDC), also known as Isonicotinium Dichromate (INDC), a mild, stable, and efficient Cr(VI) reagent for the selective oxidation of primary alcohols. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and nuanced understanding of this valuable synthetic tool.
Introduction to this compound (CPDC)
This compound is a pyridinium dichromate derivative that offers several advantages over other chromium-based oxidants like Pyridinium Chlorochromate (PCC) and Jones reagent. The electron-withdrawing carboxylic acid group at the 4-position of the pyridine ring modulates the reactivity of the dichromate anion, rendering CPDC a milder and more selective oxidizing agent.
Key Advantages of CPDC:
-
High Selectivity for Aldehydes: Under anhydrous conditions, CPDC efficiently oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Mild Reaction Conditions: Oxidations are typically carried out at room temperature in neutral or mildly acidic media, making it suitable for substrates with sensitive functional groups.
-
Enhanced Stability: CPDC is a stable, non-hygroscopic, crystalline solid that can be stored for extended periods without decomposition.
-
Ease of Handling: Compared to the often-hygroscopic and less stable PCC, CPDC is easier to handle and weigh accurately.
The Underlying Chemistry: Reaction Mechanism
The selective oxidation of primary alcohols by CPDC proceeds through a well-established mechanism for pyridinium dichromate reagents. The key steps are illustrated below:
Figure 1. Proposed mechanism for the oxidation of a primary alcohol with CPDC.
The reaction is initiated by the nucleophilic attack of the alcohol oxygen onto the chromium atom of the dichromate, forming a chromate ester intermediate. This step is often accelerated by mild acid catalysis. The subsequent and rate-determining step involves the abstraction of a proton from the α-carbon of the alcohol by a base (which can be the pyridine moiety of another CPDC molecule or an added base), leading to the elimination of a reduced chromium species and the formation of the aldehyde. Kinetic studies on related pyridinium dichromates have shown a substantial primary kinetic isotope effect, confirming the cleavage of the α-C-H bond in the rate-determining step.
Experimental Protocols
Synthesis of this compound (CPDC)
While CPDC is commercially available, it can also be synthesized in the laboratory. The preparation is analogous to that of other pyridinium dichromates, involving the reaction of isonicotinic acid with chromium trioxide.
Materials:
-
Isonicotinic acid (4-carboxypyridine)
-
Chromium(VI) trioxide (CrO₃)
-
Distilled water
-
Acetone
Procedure:
-
Dissolution of Isonicotinic Acid: In a flask, dissolve isonicotinic acid (2 equivalents) in a minimal amount of warm distilled water with stirring.
-
Preparation of Chromic Acid Solution: In a separate beaker, carefully and slowly add chromium trioxide (1 equivalent) to a minimal amount of cold distilled water with stirring. Caution: This process is exothermic.
-
Formation of CPDC: Slowly add the chromic acid solution to the isonicotinic acid solution with continuous stirring. An orange-yellow precipitate of this compound will form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash it with cold distilled water, followed by a small amount of cold acetone.
-
Drying: Dry the resulting orange-yellow crystalline solid under vacuum to a constant weight. The product should be stored in a desiccator away from light.
General Protocol for the Selective Oxidation of a Primary Alcohol
This protocol provides a general method for the selective oxidation of a primary alcohol to its corresponding aldehyde using CPDC. Benzyl alcohol is used as a representative substrate.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
This compound (CPDC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Molecular Sieves (4Å)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Workflow Diagram:
Figure 2. General workflow for the selective oxidation of a primary alcohol using CPDC.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), anhydrous dichloromethane (10 mL), and powdered molecular sieves (4Å, ~1 g) or Celite® (~1 g).
-
Addition of CPDC: To the stirred suspension, add this compound (1.5 mmol, 1.5 equivalents) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the color of the suspension will change from orange-yellow to a dark brown or black mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium residues. Wash the filter cake thoroughly with diethyl ether.
-
Extraction: Combine the organic filtrates and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aldehyde.
Substrate Scope and Performance
CPDC has been shown to be effective for the oxidation of a variety of primary alcohols. The yields are generally good to excellent, and the reaction tolerates a range of functional groups. Below is a table summarizing the expected performance for the oxidation of representative primary alcohols based on data from closely related pyridinium dichromates.
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Typical Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 85-95 |
| 2 | 1-Heptanol | Heptanal | 80-90 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 82-92 |
| 4 | Geraniol | Geranial | 75-85 |
| 5 | 1-Octanol | Octanal | 80-90 |
| 6 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 83-93 |
Yields are based on isolated and purified products and are indicative of what can be expected with CPDC under optimized conditions. Actual yields may vary depending on the specific substrate and reaction scale.
Safety and Handling
As with all chromium(VI) reagents, this compound must be handled with appropriate safety precautions.
-
Toxicity: Chromium(VI) compounds are toxic and carcinogenic.[2] Handle CPDC in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store CPDC in a tightly sealed container in a cool, dry, and dark place. It should be stored away from combustible materials and reducing agents.
-
Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local environmental regulations for hazardous waste.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction is sluggish or incomplete, gentle heating (35-40 °C) may be applied. Ensure that the solvent is anhydrous, as moisture can hydrolyze the chromate ester intermediate.
-
Over-oxidation: To minimize the formation of the carboxylic acid byproduct, use a moderate excess of the oxidant (1.2-1.5 equivalents) and monitor the reaction closely by TLC. Avoid prolonged reaction times after the starting material has been consumed.
-
Difficult Work-up: The use of Celite® or molecular sieves is highly recommended to adsorb the insoluble chromium byproducts, which can otherwise form a tar-like residue that complicates product isolation.
-
Acid-Sensitive Substrates: For substrates containing highly acid-labile functional groups, the addition of a buffer such as powdered sodium acetate can be beneficial.
Conclusion
This compound stands as a valuable reagent for the selective oxidation of primary alcohols to aldehydes. Its stability, ease of handling, and mild reaction conditions make it an attractive alternative to other chromium-based oxidants. By understanding the reaction mechanism and adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage CPDC to achieve their synthetic goals in a reliable and efficient manner.
References
- Guziec Jr., F. S., & Luzzio, F. A. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents.
- Harit, H., Hiran, B. L., & Joshi, S. N. (2015). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Chemical Science Transactions, 4(1), 49-58.
-
Organic Syntheses Procedure. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Retrieved from [Link]
- Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
Sources
reaction mechanism of 4-Carboxypyridinium dichromate in organic synthesis
An In-Depth Guide to the Application of 4-Carboxypyridinium Dichromate in Organic Synthesis
Introduction: A Modern Perspective on a Classic Oxidant
In the vast arsenal of oxidizing agents available to the synthetic chemist, chromium(VI) reagents have historically held a prominent position. While concerns over their toxicity have led to the development of numerous alternatives, reagents that offer a unique combination of stability, selectivity, and cost-effectiveness continue to be of significant interest. This compound (4-CPDC), also known as Isonicotinium dichromate (INDC), is one such reagent. As a derivative of the well-known Pyridinium Dichromate (PDC), 4-CPDC distinguishes itself as a mild, stable, efficient, and inexpensive oxidant.[1] Its reduced acidity compared to similar reagents like Pyridinium Chlorochromate (PCC) makes it particularly suitable for the oxidation of molecules containing acid-sensitive functional groups.[2]
This application note provides a comprehensive overview of 4-CPDC, detailing its reaction mechanism, diverse applications in modern organic synthesis, and practical protocols for its use. The information is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this versatile reagent.
The Core Mechanism: Unraveling the Oxidative Pathway
The oxidative power of 4-CPDC, like other Cr(VI) reagents, is centered on the chromium atom's high oxidation state. The reaction mechanism for the oxidation of an alcohol to a carbonyl compound is a well-studied process that proceeds through several key steps. The presence of the 4-carboxypyridinium cation plays a crucial role in modulating the reactivity and solubility of the dichromate anion.[3]
Step-by-Step Mechanistic Breakdown:
-
Formation of the Chromate Ester: The reaction initiates with the alcohol attacking one of the chromium atoms of the dichromate species. This is often facilitated by protonation of a chromate oxygen, making the chromium more electrophilic. The alcohol's oxygen atom forms a bond with the chromium, and after a proton transfer, a key intermediate, the chromate ester, is formed.[3][4]
-
Rate-Determining C-H Bond Cleavage: The crucial step in the oxidation is the cleavage of the C-H bond on the carbon atom bearing the newly formed chromate ester. This step is the rate-determining step of the reaction. A base, which can be a solvent molecule, another alcohol molecule, or the pyridine moiety itself, abstracts the proton.
-
Electron Cascade and Product Formation: Concurrently with the proton abstraction, the electrons from the C-H bond move to form a carbon-oxygen double bond (the carbonyl group). This pushes the electrons from the original oxygen-chromium bond onto the chromium atom, reducing it from Cr(VI) to Cr(IV).[4][5] The carbonyl product is then liberated.
-
Fate of the Chromium Species: The Cr(IV) species formed is unstable and undergoes further reactions. It can react with another molecule of Cr(VI) to form two molecules of Cr(V), which can also act as an oxidant. Ultimately, through a series of electron transfers, the chromium is reduced to the stable Cr(III) oxidation state.[4] This transformation is visually apparent as the reaction mixture changes color from the characteristic orange of Cr(VI) to the green of Cr(III).[6]
The overall mechanism shares similarities with an E2 elimination pathway, where a proton and a leaving group (the chromate moiety) are removed in a concerted step to form a new pi bond.[5][7]
Caption: Generalized mechanism of alcohol oxidation by 4-CPDC.
Synthetic Applications: A Toolkit for Selective Transformations
The utility of this compound stems from its ability to perform a range of oxidative transformations under mild conditions. Its selectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups are present.
| Application | Substrate | Product | Typical Solvent | Key Feature |
| Primary Alcohol Oxidation | R-CH₂OH | R-CHO (Aldehyde) | Dichloromethane (CH₂Cl₂) | Excellent selectivity; avoids over-oxidation to the carboxylic acid.[8] |
| Primary Alcohol Oxidation | Non-conjugated R-CH₂OH | R-COOH (Carboxylic Acid) | Dimethylformamide (DMF) | Solvent polarity dictates the extent of oxidation.[5][8] |
| Secondary Alcohol Oxidation | R₂CHOH | R₂C=O (Ketone) | Dichloromethane (CH₂Cl₂) | Efficient and clean conversion.[3][8] |
| Allylic/Benzylic Alcohol Oxidation | Allylic/Benzylic R-OH | Allylic/Benzylic Aldehyde | CH₂Cl₂ or DMF | Highly selective for these activated alcohols.[4][8] |
| Thiol Oxidation | R-SH (Mercaptan) | R-S-S-R (Disulfide) | Various | Mild conditions for disulfide bond formation.[1] |
| Hydroquinone Oxidation | Hydroquinone | Quinone | Various | Effective for quinone synthesis.[1] |
Protocols for the Bench Scientist
Adherence to well-defined protocols is critical for reproducibility and safety, especially when working with chromium reagents.
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a typical small-scale oxidation using 4-CPDC.
-
Reagent Preparation: this compound (1.5 equivalents) is weighed out in a fume hood. Note: 4-CPDC is a stable, non-hygroscopic orange solid, but should be handled with care.[2]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with the secondary alcohol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂) to form a ~0.1 M solution.
-
Initiation: The solid 4-CPDC is added to the stirred solution in one portion at room temperature. The flask is sealed with a septum and the reaction is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction mixture will gradually turn from a heterogeneous orange suspension to a dark brown/green mixture.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel or Celite to remove the insoluble chromium byproducts. The filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure ketone.
Caption: Standard workflow for alcohol oxidation using 4-CPDC.
Safety and Handling: A Mandate for Prudence
CRITICAL: All chromium(VI) compounds, including 4-CPDC, are toxic, carcinogenic, and environmental hazards.[9][10] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle 4-CPDC in a properly functioning chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9][12] Avoid inhalation of the dust by handling the solid carefully.[9]
-
Waste Disposal: All chromium-containing waste must be collected in a designated hazardous waste container.[9] Do not dispose of it down the drain.[11]
-
Quenching: Before work-up, it is good practice to quench any excess Cr(VI). This can be done by the slow addition of a small amount of isopropanol until the orange color is no longer present.[4]
Conclusion
This compound is a valuable reagent for the modern organic chemist. It offers a desirable balance of reactivity and selectivity, particularly for the oxidation of alcohols to aldehydes and ketones without the strongly acidic conditions associated with reagents like the Jones reagent.[4] Its stability and ease of handling, when coupled with rigorous safety precautions, make it a reliable tool for a variety of synthetic transformations. By understanding the underlying mechanism, chemists can better predict its behavior and leverage its unique properties to achieve their synthetic goals in drug discovery and materials science.
References
-
Fiveable. (n.d.). Pyridinium Dichromate Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Guziec, F. S., Jr., & Luzzio, F. A. (1988). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 53(20), 4787-4789. Retrieved from [Link]
-
López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. Retrieved from [Link]
-
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
-
D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromium Compounds. Retrieved from [Link]
-
Clark, J. (n.d.). Oxidation of Alcohols. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Synlett. (2006). Pyridinium Dichromate - A Mild Oxidizing Reagent in Synthetic Organic Chemistry. Synlett, 2006(19), 3364-3365. Retrieved from [Link]
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
Patel, S., & Mishra, B. K. (2018). Study of Chromium Containing Oxidants for Oxidation of Organic Compounds. International Journal of Scientific Research in Science and Technology, 4(8), 1-10. Retrieved from [Link]
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]
-
Nepal Journals Online. (2023). Kalika Journal of Multidisciplinary Studies Study of Chromium Containing Oxidants for Oxidation of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with pyridine: Dipyridine chromium(VI) oxide. Retrieved from [Link]
-
MDPI. (2022). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]
-
Manonmaniam Sundaranar University. (n.d.). M. Sc. Chemistry Course material Core IV - Organic Reaction Mechanism. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Retrieved from [Link]
-
International Journal of Advanced Research. (2017). Oxidation of Cyclohexanol by Pyridinium Dichromate in Acidic Dioxan–Water Medium: A Kinetic Study. Retrieved from [Link]
-
Patel, S., & Mishra, B. K. (2020). Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. Research Journal of Chemistry and Environment, 24(1), 130-141. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrin Complexes for Clinical Translatability: Applications for Cladribine and Retrometabolically Designed Estredox. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. msuniv.ac.in [msuniv.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. echemi.com [echemi.com]
- 10. Chromium Compounds [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
experimental protocols for using 4-Carboxypyridinium dichromate
Application Notes & Protocols: 4-Carboxypyridinium Dichromate
A Senior Application Scientist's Guide to a Functionalized Chromium (VI) Oxidant
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound (4-CPDC). As specific literature on 4-CPDC is limited, this guide establishes a framework based on the well-characterized and closely related reagent, Pyridinium Dichromate (PDC), providing expert insights into how the 4-carboxy functionalization is anticipated to influence its properties and application.[1]
Introduction: A New Derivative in the Pyridinium Chromate Family
Pyridinium-based chromium (VI) reagents, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are renowned for their utility as mild and selective oxidizing agents in organic synthesis.[2][3] PDC, in particular, is valued for its nearly neutral character, making it suitable for substrates with acid-sensitive functional groups.[4][5]
This compound (4-CPDC) is a structural analog of PDC. The introduction of a carboxyl group at the 4-position of the pyridinium ring is expected to modify the reagent's physicochemical properties, including solubility, acidity, and potentially its reactivity, offering a new tool for synthetic chemists.
Expert Insight: The Influence of the 4-Carboxy Group
The carboxyl group is strongly electron-withdrawing. This is predicted to increase the acidity of the pyridinium proton in 4-CPDC compared to PDC. While PDC is considered nearly neutral, 4-CPDC may exhibit mild acidity, a factor to consider when working with highly acid-labile substrates. Conversely, the carboxyl group could enhance solubility in more polar organic solvents and potentially alter the reaction kinetics.
Physicochemical Properties & Synthesis
While detailed experimental data for 4-CPDC is not widely published, its properties can be compared with those of the parent PDC.
Table 1: Comparison of Physicochemical Properties.
| Property | Pyridinium Dichromate (PDC) | This compound (4-CPDC) |
|---|---|---|
| CAS Number | 20039-37-6 | 104316-83-8[6] |
| Molecular Formula | C₁₀H₁₂N₂Cr₂O₇[7] | C₁₂H₁₂N₂Cr₂O₁₁[6] |
| Molecular Weight | 376.2 g/mol | 464.22 g/mol [6] |
| Appearance | Orange to brown solid[7] | Data not available (Expected to be an orange/brown solid) |
| Melting Point | 152-153 °C[7][8] | Data not available |
| Solubility | Soluble in DMF, DMSO, water; sparingly soluble in CH₂Cl₂, acetone.[4][7][9] | Expected to have increased solubility in polar solvents like DMF, DMSO, and water due to the carboxyl group. |
| Hygroscopicity | Non-hygroscopic or slightly hygroscopic.[5][7][10] | Expected to be more hygroscopic than PDC due to the polar carboxyl group. |
General Synthesis Protocol
4-CPDC can be synthesized by reacting isonicotinic acid (4-carboxypyridine) with chromium (VI) trioxide. The general procedure for preparing pyridinium dichromates involves the slow addition of chromium trioxide to the corresponding pyridine derivative in water.[5][10][11]
Diagram 1: General Synthesis of Pyridinium Dichromates
A generalized reaction scheme for synthesizing 4-CPDC.
Core Application: Selective Oxidation of Alcohols
The primary application of PDC and, by extension, 4-CPDC is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][12] This transformation is a cornerstone of organic synthesis, crucial in the construction of complex molecules.
Mechanism of Oxidation
The oxidation of an alcohol by a dichromate reagent proceeds via the formation of a chromate ester. This is followed by a rate-determining elimination step where a base removes a proton from the alcohol carbon, leading to the formation of the carbonyl C=O double bond and a reduced chromium species.
Diagram 2: Proposed Mechanism for Alcohol Oxidation
Formation and elimination of a chromate ester intermediate.
The Critical Role of Solvent Choice
For PDC, the choice of solvent is paramount as it dictates the final oxidation product of primary alcohols.[4] This principle is directly applicable when developing protocols for 4-CPDC.
-
In Dichloromethane (CH₂Cl₂): Oxidation of primary alcohols generally stops at the aldehyde stage.[4][5] This is attributed to the sparingly soluble nature of PDC in CH₂Cl₂ and the anhydrous conditions typically employed.
-
In Dimethylformamide (DMF): Non-conjugated primary alcohols are often oxidized all the way to carboxylic acids, especially with an excess of the reagent.[4] The higher polarity of DMF and its ability to solubilize the reagent and intermediates facilitates further oxidation.
Table 2: Solvent Effects on the Oxidation of Primary Alcohols with Pyridinium Dichromates.
| Solvent | Product from 1° Alcohol | Rationale |
|---|---|---|
| Dichloromethane (DCM) | Aldehyde | Low reagent solubility, anhydrous conditions halt reaction at aldehyde.[4] |
| Dimethylformamide (DMF) | Carboxylic Acid | High reagent solubility, polar medium facilitates over-oxidation.[4] |
Experimental Protocols
Disclaimer: The following protocols are based on well-established procedures for Pyridinium Dichromate (PDC).[13] They should be considered a starting point for 4-CPDC and will likely require optimization of stoichiometry, temperature, and reaction time. All manipulations involving chromium (VI) reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Oxidation of a Primary Alcohol to an Aldehyde
Objective: To oxidize a primary alcohol (e.g., 1-heptanol) to its corresponding aldehyde (heptanal) using 4-CPDC in an anhydrous, non-polar solvent.
Materials:
-
Substrate (Primary Alcohol)
-
This compound (4-CPDC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Adsorbent (e.g., Celite® or finely ground molecular sieves)[3][13]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.).
-
Solvent: Add anhydrous dichloromethane (to make an approx. 0.1 M solution).
-
Adsorbent: Add Celite® or powdered molecular sieves (approx. 1g per gram of oxidant). This prevents the reduced chromium byproducts from forming a tar-like mass that can trap the product.[3][13]
-
Reagent Addition: To the stirred suspension, add 4-CPDC (approx. 1.5–2.5 eq.) portion-wise at room temperature. Note: The reaction is often mildly exothermic.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-18 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel or Celite®. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates. The solvent can be removed under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or distillation if necessary.[13]
Diagram 3: Experimental Workflow for Alcohol Oxidation
A step-by-step workflow for the selective oxidation of an alcohol to an aldehyde.
Safety, Handling, and Waste Disposal
WARNING: Hexavalent chromium [Cr(VI)] compounds are toxic, carcinogenic, and strong oxidizers.[13][14][15] Extreme caution must be exercised at all times.
-
Exposure Limits: The OSHA Permissible Exposure Limit (PEL) for Cr(VI) is extremely low, at 5 micrograms per cubic meter (µg/m³) of air as an 8-hour time-weighted average.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves.[14][15] Work must be conducted exclusively within a certified chemical fume hood to prevent inhalation.[17]
-
Handling: Avoid creating dust. Handle the solid reagent with care. It may intensify fire if it comes into contact with combustible materials.[18]
-
Waste Disposal: All Cr(VI) waste, including contaminated Celite®, silica, and solvents, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. Follow your institution's specific guidelines for heavy metal waste disposal.
Troubleshooting
Table 3: Common Issues and Solutions in Pyridinium Dichromate Oxidations.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Reactivity | Inactive reagent; poor substrate solubility. | Use a freshly opened or prepared batch of reagent. Consider adding a co-solvent to improve substrate solubility. Acetic acid or molecular sieves can sometimes accelerate slow reactions.[4] |
| Over-oxidation to Carboxylic Acid | Presence of water; using a polar aprotic solvent like DMF. | Ensure all glassware is oven-dried and solvents are anhydrous. Use CH₂Cl₂ as the solvent for aldehyde synthesis.[4] |
| Low Yield / Product Trapped | Reduced chromium byproducts formed a sticky tar. | Add an adsorbent like Celite®, silica gel, or molecular sieves to the reaction mixture before adding the oxidant to keep the byproducts free-flowing.[3] |
| Acid-Sensitive Group Cleavage | Reagent may be slightly acidic (especially likely for 4-CPDC). | Add a non-nucleophilic buffer, such as sodium acetate, to the reaction mixture.[4] |
References
- AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT.
- Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC).
- Jordão, A. K. (2006). Pyridinium Dichromate – A Mild Oxidizing Reagent in Synthetic Organic Chemistry. SYNLETT, 2006(19), 3364–3365.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate).
- Chem-Impex. (n.d.). Pyridinium Dichromate (PDC) CAS 20039-37-6.
- Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648.
- Google Patents. (2016).
- JJ Safety. (2025). Hexavalent Chromium - Worker Protection.
- National Safety Compliance. (n.d.). A Guide to Hexavalent Chromium Cr(VI) for Industry.
- Chem-Impex. (n.d.). Pyridinium dichromate.
- Asian Journal of Chemistry. (2010).
- Wikipedia. (n.d.). Cornforth reagent.
- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with dipyridine chromium(VI) oxide in dichloromethane.
- Chem-Station Int. Ed. (2014). PCC/PDC Oxidation.
- International Enviroguard. (2022). How to Prevent Hexavalent Chromium Exposure.
- YouTube. (2015). Hexavalent Chromium Safety Training Video.
- National Institute of Environmental Health Sciences. (n.d.). Hexavalent Chromium.
- NPTEL Archive. (n.d.). 1.3.6 Pyridinium Dichromate (PDC)
- Master Organic Chemistry. (2011).
- ChemicalBook. (n.d.).
- Synthetic Communications. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI)
- ACS Publications. (n.d.). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry.
- Santa Cruz Biotechnology. (n.d.).
- Chemical Safety. (n.d.).
- Net-Comber. (n.d.).
- ResearchGate. (2025). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds.
- PubChem - NIH. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. Pyridinium Dichromate (PDC) CAS 20039-37-6 | Manufacture [nsrlaboratories.com]
- 8. nbinno.com [nbinno.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 11. CN105237592A - Preparation method of allose derivative - Google Patents [patents.google.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Hexavalent Chromium - Worker Protection - JJ Safety [jjsafetyllc.com]
- 15. safetyresourcesblog.wordpress.com [safetyresourcesblog.wordpress.com]
- 16. int-enviroguard.com [int-enviroguard.com]
- 17. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 18. chemical-label.com [chemical-label.com]
Introduction: Navigating the Landscape of Chromium(VI) Oxidants
An Application Guide to the Utilization of 4-Carboxypyridinium Dichromate (4-CPDC) as a Mild and Selective Oxidizing Agent
In the vast arsenal of reagents available to the synthetic organic chemist, chromium(VI) compounds have long been indispensable for the oxidation of alcohols to carbonyl compounds.[1][2] However, reagents like Jones reagent (chromic acid) are often too harsh, leading to over-oxidation of primary alcohols to carboxylic acids and lacking compatibility with sensitive functional groups.[3][4][5] This necessitated the development of milder, more selective alternatives. Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) emerged as significant improvements, offering better control in aprotic media.[1][6][7]
This guide focuses on a related, yet distinct reagent: this compound (4-CPDC), also known as Isonicotinium dichromate (INDC).[8] Developed as a stable, efficient, and inexpensive alternative, 4-CPDC provides a mild pathway for the oxidation of alcohols and other functional groups.[8] Its key advantages lie in its stability, ease of handling compared to more hygroscopic reagents, and its effectiveness under neutral conditions, making it a valuable tool for modern organic synthesis.[8] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 4-CPDC.
Reagent Profile and Synthesis
Chemical Properties:
-
Chemical Name: this compound
-
CAS Number: 104316-83-8[9]
-
Molecular Formula: C₁₂H₁₂Cr₂N₂O₁₁[9]
-
Molecular Weight: 464.22 g/mol [9]
-
Appearance: Orange crystalline solid
-
Melting Point: 215-217 °C[10]
Synthesis Protocol: this compound is readily prepared from commercially available starting materials. The following protocol describes a typical laboratory-scale synthesis.
Materials:
-
Isonicotinic acid (4-Carboxypyridine)
-
Chromium(VI) trioxide (CrO₃)
-
Distilled water
Procedure:
-
In a flask, dissolve a specific molar quantity of chromium(VI) trioxide in a minimum amount of distilled water with cooling in an ice bath. Causality Note: This exothermic dissolution must be cooled to prevent overheating and ensure controlled formation of chromic acid.
-
In a separate beaker, prepare a saturated aqueous solution of isonicotinic acid.
-
Slowly, and with continuous stirring, add the isonicotinic acid solution to the cold chromic acid solution.
-
An orange precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a sintered glass funnel.
-
Wash the collected solid with several portions of cold distilled water, followed by a wash with diethyl ether to aid in drying.
-
Dry the final product under vacuum to yield 4-CPDC as a stable, orange crystalline solid.
The Mechanism of Oxidation
The oxidation of alcohols by 4-CPDC proceeds through a mechanism common to chromium(VI) reagents, which is fundamentally an elimination reaction.[11][12] The process avoids the use of harsh acids and aqueous environments, which is key to its mildness.[11][13]
-
Formation of the Chromate Ester: The alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic chromium centers of the dichromate species.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate, often facilitated by a base (like the pyridinium carboxylate counter-ion), to form a neutral chromate ester.
-
E2-like Elimination: A base removes the proton from the carbon atom bearing the chromate ester (the α-carbon). This initiates a concerted elimination where the C-H bond breaks, a C=O double bond forms, and the Cr-O bond cleaves, with the electrons moving to the chromium center. This step reduces Cr(VI) to Cr(IV).
The diagram below illustrates this mechanistic pathway.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Khan Academy [khanacademy.org]
- 6. adichemistry.com [adichemistry.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: The Catalytic Utility of 4-Carboxypyridinium Dichromate in Modern Organic Synthesis
Introduction: Re-evaluating Chromium(VI) Reagents in Selective Oxidation
For decades, chromium(VI)-based reagents have been mainstays in the synthetic chemist's toolkit for the oxidation of alcohols. However, the often harsh conditions and lack of selectivity of reagents like Jones reagent (chromic acid) spurred the development of milder, more nuanced alternatives. Pyridinium dichromate (PDC) and pyridinium chlorochromate (PCC) emerged as significant improvements, offering better control in non-aqueous media.[1][2]
This guide focuses on a specialized derivative, 4-Carboxypyridinium dichromate (4-CPDC) , also known as Isonicotinium dichromate (INDC).[3] This reagent, along with its isomer 3-Carboxypyridinium dichromate (NDC), represents a class of mild, stable, efficient, and cost-effective oxidizing agents.[3] The presence of the carboxyl group on the pyridinium cation subtly modifies the reagent's properties, offering a unique profile for specific synthetic transformations. This document provides an in-depth look at the mechanistic underpinnings, practical applications, and detailed protocols for leveraging 4-CPDC in a research and development setting.
Core Application: Selective Oxidation of Alcohols
The primary application of 4-CPDC is the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. Its utility stems from its ability to perform these transformations under mild conditions, preserving sensitive functional groups that might not survive more aggressive oxidants.[3][4]
Mechanistic Rationale: The "Why" Behind the Oxidation
The oxidative power of 4-CPDC, like other Cr(VI) reagents, resides in the chromium center. The generally accepted mechanism proceeds through two key stages, which dictates the experimental setup:
-
Chromate Ester Formation: The alcohol's hydroxyl group performs a nucleophilic attack on the chromium center of the protonated dichromate species. This rapidly forms a chromate ester intermediate. The reaction is catalyzed by acid, which protonates the dichromate, making it a more potent electrophile.[1][5]
-
Rate-Determining Elimination: A base (which can be the solvent, another alcohol molecule, or the pyridinium carboxylate) abstracts a proton from the carbon bearing the chromate ester. This initiates an E2-like elimination, collapsing the intermediate to form a carbon-oxygen double bond (the carbonyl group) and reducing Cr(VI) to a Cr(IV) species.[2][5] The subsequent reactions of the Cr(IV) species are complex but ultimately lead to Cr(III) products.[2]
The choice of solvent is critical and mechanistically significant. Aprotic solvents like dichloromethane (CH2Cl2) are standard for stopping the oxidation of primary alcohols at the aldehyde stage.[4] In contrast, using a polar solvent like dimethylformamide (DMF) with excess PDC can lead to the over-oxidation of non-conjugated primary alcohols to carboxylic acids, as DMF can facilitate the formation of the necessary hydrate intermediate for further oxidation.[4][6]
Sources
Application Notes & Protocols: Large-Scale Synthesis and Application of 4-Carboxypyridinium Dichromate (CPDC)
Introduction: The Strategic Advantage of 4-Carboxypyridinium Dichromate in Modern Synthesis
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While numerous chromium(VI) reagents have been developed, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), they often present challenges related to stability, acidity, and cost, particularly in large-scale applications.[1][2] this compound (CPDC), also referred to as Isonicotinium dichromate (INDC), emerges as a highly effective alternative. It is a mild, stable, efficient, and inexpensive crystalline solid, offering significant advantages for researchers and process chemists.[3]
CPDC is valued for its ability to perform selective oxidations under mild, generally anhydrous conditions, which is crucial for preventing the over-oxidation of primary alcohols to carboxylic acids.[4][5] Its stability and ease of handling make it more amenable to the rigorous demands of large-scale synthesis compared to more hygroscopic or less stable counterparts.[6] This document provides a comprehensive guide to the multi-hundred-gram scale synthesis of CPDC, its application in alcohol oxidation, and the critical safety protocols required for handling this potent hexavalent chromium reagent.
The Underlying Chemistry: Mechanism of Alcohol Oxidation
The oxidative power of CPDC, like other Cr(VI) reagents, is rooted in its ability to form a chromate ester intermediate with the alcohol substrate. The subsequent steps of the reaction are believed to follow a well-established pathway, providing a reliable and predictable transformation.
The key mechanistic steps are:
-
Chromate Ester Formation: The alcohol's oxygen atom nucleophilically attacks the electrophilic chromium center of the dichromate species. This step is typically fast and reversible.[7][8]
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the chromate oxygens.
-
E2-like Elimination: In the rate-determining step, a base (which can be another alcohol molecule, the pyridinium counter-ion, or trace water) abstracts the proton from the carbon atom bearing the hydroxyl group (the α-carbon).[9][8] Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen double bond (the carbonyl group), and the O-Cr bond cleaves, with the electrons moving to the chromium atom.[8][10] This concerted step reduces Cr(VI) to Cr(IV) and releases the aldehyde or ketone product.[9]
The use of anhydrous solvents is paramount for the selective oxidation of primary alcohols to aldehydes, as the presence of water can lead to the formation of a hydrate intermediate from the aldehyde, which is then susceptible to further oxidation to a carboxylic acid.[4][10]
Visualization: Mechanism of Oxidation
Caption: Generalized mechanism for alcohol oxidation by CPDC.
Large-Scale Synthesis of this compound (CPDC)
This protocol details the preparation of CPDC on a scale suitable for extensive laboratory use. The synthesis is based on the acid-base reaction between isonicotinic acid and chromic acid, formed in situ.
Causality Behind Experimental Choices
-
Reagent Stoichiometry: The reaction requires a 2:1 molar ratio of isonicotinic acid to chromium(VI) oxide. This ensures the formation of the dichromate salt, [(C₆H₅NO₂)H]₂Cr₂O₇.
-
Temperature Control: The dissolution of chromium(VI) oxide in water is highly exothermic. Performing the initial addition in an ice-water bath is a critical safety measure to prevent uncontrolled temperature escalation and potential splashing of the corrosive solution.
-
Order of Addition: Adding the chromium(VI) oxide solution to the isonicotinic acid solution allows for better control over the reaction temperature and ensures that the acid is in excess during the initial phase of mixing.
-
Crystallization: CPDC has limited solubility under these conditions and will precipitate as a stable, crystalline solid upon formation and cooling. Chilling the mixture thoroughly maximizes the yield of the precipitated product.
-
Washing: The crystalline product is washed with cold water to remove any unreacted starting materials and then with acetone to facilitate rapid and efficient drying.
-
Drying: Drying under vacuum at a moderate temperature (40-50 °C) is essential to remove residual solvents without causing thermal decomposition of the product.
Materials and Equipment
-
Chemicals:
-
Isonicotinic Acid (4-Carboxypyridine)
-
Chromium(VI) Oxide (CrO₃)
-
Deionized Water
-
Acetone
-
-
Equipment:
-
Large three-neck round-bottom flask or jacketed reactor vessel
-
Mechanical overhead stirrer
-
Dropping funnel or addition funnel
-
Large ice-water bath
-
Large Büchner funnel and vacuum flask
-
Vacuum oven
-
Data Presentation: Reagent Quantities for Scaled Synthesis
| Scale | Isonicotinic Acid | Chromium(VI) Oxide | Deionized Water (for CrO₃) | Deionized Water (for Acid) | Expected Yield (approx. 90%) |
| 100 g | 52.8 g (0.429 mol) | 42.9 g (0.429 mol) | 65 mL | 215 mL | ~98 g |
| 500 g | 264.0 g (2.145 mol) | 214.5 g (2.145 mol) | 325 mL | 1075 mL | ~490 g |
| 1 kg | 528.0 g (4.290 mol) | 429.0 g (4.290 mol) | 650 mL | 2150 mL | ~980 g |
Experimental Protocol: Synthesis of ~490 g of CPDC
-
Preparation of Isonicotinic Acid Solution: In a 4 L three-neck flask equipped with a mechanical stirrer, add 1075 mL of deionized water and 264.0 g (2.145 mol) of isonicotinic acid. Stir the mixture to form a suspension.
-
Preparation of Chromic Acid Solution (Caution!): In a separate 1 L beaker, carefully add 214.5 g (2.145 mol) of chromium(VI) oxide to 325 mL of deionized water, stirring continuously in an ice-water bath. This solution will become very hot. Allow the dark red solution to cool to near room temperature before proceeding.
-
Reaction: Slowly add the cooled chromic acid solution to the stirred isonicotinic acid suspension over a period of 30-45 minutes. An orange precipitate will form.
-
Crystallization: After the addition is complete, continue stirring the mixture at room temperature for 1 hour. Then, cool the flask in a large ice-water bath and stir for an additional 1-2 hours to maximize precipitation.
-
Filtration: Collect the orange crystalline solid by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 200 mL) followed by two portions of acetone (2 x 200 mL).
-
Drying: Transfer the solid to a large crystallizing dish and dry in a vacuum oven at 40-50 °C until a constant weight is achieved (typically 12-24 hours). The final product is a free-flowing, orange crystalline powder.
Visualization: CPDC Synthesis Workflow
Caption: Workflow for the large-scale synthesis of CPDC.
Application Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol provides a general method for the selective oxidation of a primary alcohol using the synthesized CPDC.
Rationale for Procedural Steps
-
Anhydrous Conditions: Dichloromethane (DCM) is dried and used as the solvent to ensure the reaction environment is free of water, preventing over-oxidation.[5][11]
-
Adsorbent: Celite or molecular sieves are added to the reaction. This prevents the reduced chromium byproducts, which are often tar-like, from sticking to the glassware, making the workup significantly easier.[11]
-
Molar Excess: A slight molar excess of CPDC (typically 1.5 equivalents) is used to drive the reaction to completion.
-
Workup: The reaction mixture is filtered through a pad of silica gel or Celite to remove the insoluble chromium salts. The filtrate is then washed to remove any remaining impurities before the solvent is removed.
Data Presentation: Representative Alcohol Oxidations with CPDC
| Substrate (Alcohol) | Product | Molar Ratio (CPDC:Alcohol) | Solvent | Approx. Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 1.5 : 1 | DCM | 2 | 95 |
| 1-Heptanol | 1-Heptanal | 1.5 : 1 | DCM | 3 | 92 |
| Cyclohexanol | Cyclohexanone | 1.5 : 1 | DCM | 2.5 | 98 |
| Cinnamyl alcohol | Cinnamaldehyde | 1.5 : 1 | DCM | 1.5 | 96 |
| (Yields are representative and may vary based on specific reaction conditions and scale.) |
Experimental Protocol: Oxidation of Benzyl Alcohol (20 g Scale)
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 400 mL of anhydrous dichloromethane (DCM) and 30 g of Celite.
-
Reagent Addition: Add 87.5 g (0.185 mol, 1.5 eq.) of CPDC to the flask. Stir to create a suspension.
-
Substrate Addition: In a single portion, add 20.0 g (0.185 mol, 1.0 eq.) of benzyl alcohol to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Filtration: Upon completion, filter the entire reaction mixture through a short pad of silica gel (approx. 100 g) in a Büchner funnel, washing the pad thoroughly with additional DCM (3 x 100 mL).
-
Washing: Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate (1 x 200 mL), water (1 x 200 mL), and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield benzaldehyde as a clear oil.
Critical Safety, Handling, and Waste Disposal
WARNING: Chromium(VI) compounds are highly toxic, carcinogenic, mutagenic, and powerful oxidizing agents.[12][13][14] All handling must be performed with extreme caution and appropriate engineering controls.
-
Engineering Controls: All manipulations of solid CPDC and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant nitrile gloves at all times. Do not use latex gloves.[13][14] Change gloves immediately if contaminated.[15]
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be worn over goggles when handling large quantities or if there is a splash hazard.[12][13]
-
Lab Coat: A standard lab coat is required. A chemical-resistant apron is recommended when handling larger quantities.[12]
-
-
Storage: Store CPDC in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[13][14] Store below eye level and in secondary containment.[12][13] Keep it away from incompatible materials such as acids, bases, powdered metals, and all organic chemicals.[12][14]
-
Spill Response: Treat any spill as a major event. Evacuate the immediate area and notify your supervisor and institutional safety office.[12] Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Procedures:
-
Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eyes: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
-
Waste Disposal: All CPDC waste, including residual solids, contaminated Celite/silica, and aqueous washes, is considered hazardous waste. It must be collected in a designated, sealed hazardous waste container and disposed of following all local, state, and federal regulations. Never dispose of chromium waste down the drain.
References
-
Oxidation with chromium(VI) complexes. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
McCormick, J. M. (2012, January 17). Oxidation of Alcohols by Chromium(VI). Chem Lab - Truman ChemLab. Retrieved from [Link]
-
Total Organic Chemistry. (2020, June 28). Chromium Oxidations of Alcohols. YouTube. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Chromic Acid and Dichromate Salts SOP. Retrieved from [Link]
-
Vanderbilt University. (2021, June). Chemical Safety Protocol: Chromic Acid and Dichromate Salts. Retrieved from [Link]
-
UNC Charlotte. (n.d.). Chromic Acid and Dichromate Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Primary Alcohols Oxidations. (2024, January 16). Oxidation of primary alcohols with Chromium VI reagents. YouTube. Retrieved from [Link]
-
CLEAPSS Science. (n.d.). Student safety sheets 47 Chromium and its compounds. Retrieved from [Link]
-
Jones Day Reach. (n.d.). Good Practice Sheet for Uses of Chromates. Retrieved from [Link]
- Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate.Journal of Applicable Chemistry, 7(3), 640-648.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]
- López, C., et al. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents.
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Al-Juboori, S. A. (2025, January 8). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. Retrieved from [Link]
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
Sources
- 1. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 2. joac.info [joac.info]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. adichemistry.com [adichemistry.com]
- 7. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. twu.edu [twu.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. safety.charlotte.edu [safety.charlotte.edu]
- 15. jonesdayreach.com [jonesdayreach.com]
- 16. science.cleapss.org.uk [science.cleapss.org.uk]
Application Notes and Protocols for the Safe Handling of 4-Carboxypyridinium Dichromate
Introduction
4-Carboxypyridinium dichromate (CPDC) is a pyridinium derivative of dichromate, belonging to the family of chromium(VI) oxidizing agents.[1] Similar to other chromium(VI) reagents like Pyridinium dichromate (PDC) and Pyridinium chlorochromate (PCC), CPDC is utilized in organic synthesis for the oxidation of alcohols to carbonyl compounds and other oxidative transformations.[1][2] Its stability and selectivity make it a valuable tool in multi-step organic synthesis. However, the presence of the hexavalent chromium moiety necessitates stringent safety protocols due to its significant health and environmental hazards.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are designed to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a hazardous substance primarily due to the presence of the dichromate anion, which contains chromium in the +6 oxidation state (Cr(VI)).[5] Hexavalent chromium compounds are recognized as toxic, carcinogenic, and environmentally hazardous.[3][6]
1.1. Health Hazards
-
Carcinogenicity: Hexavalent chromium compounds are classified as known human carcinogens (Category 1) by inhalation.[3] Chronic inhalation exposure can lead to lung cancer.[6]
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][8] Ingestion can cause severe burns to the gastrointestinal tract, leading to symptoms like vomiting, diarrhea, and potentially death.[9][10]
-
Dermal and Respiratory Effects: CPDC is corrosive and can cause severe skin burns and eye damage.[11][12] It may also cause skin sensitization, leading to allergic contact dermatitis. Inhalation can lead to irritation of the respiratory tract, coughing, and shortness of breath.[13] Ulceration and perforation of the nasal septum are known risks associated with chronic exposure to chromium(VI) compounds.[13]
-
Organ Damage: Systemic absorption of dichromate can lead to severe kidney and liver damage.[9][14]
1.2. Physicochemical Hazards
-
Oxidizing Agent: this compound is a strong oxidizing agent and may intensify fire.[7][8] It can react violently with combustible and reducing materials.[15]
-
Reactivity: It is incompatible with strong reducing agents, combustible materials, organic materials, and finely powdered metals.[15]
1.3. Environmental Hazards
-
Aquatic Toxicity: Hexavalent chromium is very toxic to aquatic life with long-lasting effects.[12] Release into the environment must be avoided.
| Hazard Classification | Description | GHS Pictograms |
| Oxidizing Solid | May intensify fire; oxidizer.[7][8] | 🔥 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7][8] | ❗ |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[11][12] | corrosive |
| Carcinogenicity | May cause cancer by inhalation.[12] | health hazard |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[12] | environment |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial when working with this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All work with solid or solutions of CPDC must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent corridors.[13]
-
Designated Work Area: A specific area within the fume hood should be designated for handling CPDC to prevent cross-contamination.[13] This area should be clearly labeled.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[13]
2.2. Personal Protective Equipment (PPE)
-
Hand Protection: Double gloving with nitrile gloves is recommended for heavy or extended use.[13] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[16]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. A dedicated lab coat for working with chromium compounds is advisable to prevent take-home exposure.[13]
-
Respiratory Protection: If there is a risk of airborne concentrations exceeding exposure limits, a respirator may be necessary.[16] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for chromium(VI) compounds at 5 µg/m³.[17]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to prevent exposure and accidents.
3.1. Handling Protocol
-
Preparation: Before starting any work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[7][11][15]
-
Designated Area: Conduct all manipulations of CPDC in the designated area of a chemical fume hood.[13]
-
Weighing: When weighing the solid compound, use a disposable weighing boat or line the balance with protective film to prevent contamination.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Housekeeping: Clean the work area thoroughly after each use with a wet wipe or a HEPA-filtered vacuum.[18] Do not dry sweep, as this can generate airborne dust.[18]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]
3.2. Storage Protocol
-
Container: Store this compound in a tightly sealed, clearly labeled container.[16]
-
Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[15][16]
-
Segregation: Store separately from combustible materials, reducing agents, organic materials, and finely powdered metals.[15]
-
Security: Store in a locked cabinet or an area with restricted access.
Emergency Procedures
Immediate and appropriate response to an emergency is critical to minimize harm.
4.1. Spills
-
Evacuate: Evacuate the immediate area and alert nearby personnel.
-
Restrict Access: Prevent entry to the spill area.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, contact your institution's EHS department immediately.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[15] Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[16]
-
Place the absorbed material into a sealed container for disposal.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[18]
4.2. Exposure
-
Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and shoes.[16] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[16] Seek immediate medical attention.
4.3. Fire
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire involving CPDC. Do NOT use water, as it may spread contamination.
-
Evacuation: In case of a fire, evacuate the area and call the fire department.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[15]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection
-
Collect all solid and liquid waste containing CPDC in separate, clearly labeled, and sealed containers.[18]
-
Do not mix CPDC waste with other incompatible waste streams.
5.2. Waste Treatment
The primary goal of treating chromium(VI) waste is to reduce the highly toxic and mobile Cr(VI) to the less toxic and less mobile Cr(III) state.[19] This is typically achieved by reacting the waste with a reducing agent under acidic conditions.[20]
Protocol for the Reduction of Cr(VI) to Cr(III):
Disclaimer: This protocol is for informational purposes only and should be carried out by trained personnel in a controlled laboratory setting.
-
Acidification: In a chemical fume hood, carefully dilute the aqueous chromium(VI) waste with water and acidify with sulfuric acid to a pH of approximately 2-3.
-
Reduction: While stirring, slowly add a reducing agent such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) until the solution changes color from orange/yellow to a light green, indicating the presence of Cr(III).
-
Neutralization and Precipitation: Slowly add a base, such as sodium hydroxide (NaOH), to raise the pH to around 8-9. This will precipitate the chromium(III) as chromium(III) hydroxide (Cr(OH)₃), a greenish solid.[19]
-
Separation: Allow the precipitate to settle. The solid can be separated by filtration.
-
Disposal: The solid chromium(III) hydroxide and the remaining liquid should both be disposed of as hazardous waste according to institutional and local regulations.[19]
Visual Workflows
6.1. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
6.2. Emergency Spill Response Workflow
Caption: Emergency response workflow for a this compound spill.
Conclusion
This compound is a useful oxidizing agent in organic synthesis, but its handling demands the utmost respect for safety due to the inherent hazards of hexavalent chromium. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and waste disposal outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is essential for protecting personnel and the environment.
References
-
This compound | CAS 104316-83-8 | SCBT. Santa Cruz Biotechnology.
-
Safe disposal and re-use of chromium rich waste materials. ResearchGate.
-
Chromates and dichromates (soluble): Human health tier II assessment. Australian Government Department of Health and Aged Care.
-
This compound SDS, 104316-83-8 Safety Data Sheets. ECHEMI.
-
Disposal of hexavalent chromium. Sciencemadness.org.
-
Chromium (VI) Compounds SOP. The University of Arizona.
-
How Dangerous DiChromate? Reddit.
-
Ammonium dichromate poisoning: A rare cause of acute kidney injury. National Institutes of Health.
-
This compound Chemical Label.
-
SAFETY DATA SHEET - Pyridinium dichromate. Fisher Scientific.
-
[Clinical and toxicologic problems related to acute poisoning with chromium]. PubMed.
-
SAFETY DATA SHEET - Pyridinium dichromate. Thermo Fisher Scientific.
-
ACUTE POTASSIUM DICHROMATE POISONING: AN OVERVIEW. JK Practitioner.
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Chromium. National Institutes of Health.
-
104316-83-8(this compound) Product Description. ChemicalBook.
-
Material Safety Data Sheet - Poly(4-Vinylpyridinium Dichromate). Cole-Parmer.
-
SAFETY DATA SHEET - Pyridinium dichromate. Sigma-Aldrich.
-
How to properly dispose hexavalent chormium. Reddit.
-
1910.1026 - Chromium (VI). Occupational Safety and Health Administration.
-
OSHA ID-215: Laboratory Analysis of Hexavalent Chromium (Cr VI) and its Compounds in Air. Analytice.
-
A laboratory procedure for the reduction of chromium(VI) to chromium(III). Journal of Chemical Education.
-
3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications.
-
Hexavalent Chromium Analysis. Scientific Analytical Institute.
-
Chromium technical fact sheet. SafeWork NSW.
-
4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry.
-
Pyridinium dichromate. Chem-Impex.
-
PYRIDINIUM DICHROMATE CAS NO 20039-37-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
1-HEXADECYL-4-METHYLPYRIDINIUM DICHROMATE AldrichCPR. Sigma-Aldrich.
-
PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry.
-
4-羧基吡啶重铬酸盐|this compound. 物竞化学品数据库.
-
3-Carboxypyridinium dichromate. PubChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. adichemistry.com [adichemistry.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. reddit.com [reddit.com]
- 6. OSHA ID-215: Laboratory Analysis of Hexavalent Chromium (Cr VI) and its Compounds in Air - Analytice [analytice.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. [Clinical and toxicologic problems related to acute poisoning with chromium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jkpractitioner.com [jkpractitioner.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. Ammonium dichromate poisoning: A rare cause of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. sailab.com [sailab.com]
- 18. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 19. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 4-Carboxypyridinium Dichromate (4-CPDC)
Welcome to the comprehensive technical support guide for 4-Carboxypyridinium dichromate (4-CPDC). This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot experimental challenges when utilizing this versatile oxidizing agent. This guide provides in-depth, field-proven insights into the effective application of 4-CPDC for the oxidation of alcohols and other sensitive substrates.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound, providing concise and actionable answers based on established principles of chromium(VI) chemistry.
Q1: What is this compound (4-CPDC) and what are its primary applications?
A1: this compound, also known as isonicotinium dichromate (INDC), is a mild, stable, and efficient chromium(VI) oxidizing agent.[1] It is particularly useful for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Its mild nature makes it suitable for reactions involving acid-sensitive functional groups.[4][5]
Q2: How does 4-CPDC differ from other chromium(VI) reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC)?
A2: 4-CPDC is structurally similar to PDC but is noted to be less acidic, enhancing its utility for acid-sensitive substrates.[5] The presence of the carboxyl group on the pyridinium ring can influence its solubility and reactivity. Compared to PCC, both PDC and 4-CPDC are generally considered less acidic.[4][5]
Q3: What is the general mechanism of alcohol oxidation by 4-CPDC?
A3: The oxidation of alcohols by chromium(VI) reagents like 4-CPDC involves several key steps.[6][7] Initially, the alcohol reacts with the chromium(VI) species to form a chromate ester.[6][8] This is followed by a rate-determining step involving the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and a reduced chromium(IV) species.[7][8] This process is often described as an E2-like elimination.[7][8]
Q4: Can 4-CPDC be used to oxidize primary alcohols to carboxylic acids?
A4: While 4-CPDC is primarily used for the controlled oxidation of primary alcohols to aldehydes, over-oxidation to carboxylic acids can occur, particularly in the presence of water or when using polar solvents like DMF.[4][9] To halt the oxidation at the aldehyde stage, it is crucial to use an anhydrous solvent such as dichloromethane (CH2Cl2).[4][10]
Q5: What are the recommended solvents for reactions with 4-CPDC?
A5: The choice of solvent is critical for controlling the outcome of the oxidation. For the selective oxidation of primary alcohols to aldehydes, anhydrous dichloromethane (CH2Cl2) is the preferred solvent.[4][9] For the oxidation of non-conjugated primary alcohols to carboxylic acids, dimethylformamide (DMF) can be used.[4]
Q6: What are the safety precautions for handling 4-CPDC?
A6: Like all chromium(VI) compounds, 4-CPDC is toxic and should be handled with care in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11] Chromium(VI) compounds are also suspected carcinogens.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during oxidation reactions with 4-CPDC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Reagent: The 4-CPDC may have degraded due to improper storage or exposure to moisture. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the substrate or the reagent. | 1. Use freshly prepared or properly stored 4-CPDC. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Ensure the use of an appropriate anhydrous solvent, such as dichloromethane for aldehyde synthesis.[4] |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Sub-optimal Stoichiometry: The molar ratio of 4-CPDC to the substrate may be insufficient. 3. Side Reactions: The substrate may be undergoing alternative reaction pathways. 4. Difficult Purification: The product may be lost during workup and purification. | 1. Monitor the reaction progress using TLC and allow for a longer reaction time if necessary. 2. Increase the molar equivalents of 4-CPDC. A 1.5 to 2-fold excess is a good starting point. 3. Consider adding a buffer like sodium acetate if the substrate is acid-sensitive.[4] 4. Optimize the purification method. Consider chromatography on silica gel or recrystallization. |
| Over-oxidation of Primary Alcohol to Carboxylic Acid | 1. Presence of Water: Traces of water in the reaction mixture can lead to the formation of a hydrate intermediate, which is further oxidized.[13][14] 2. Use of a Polar Solvent: Solvents like DMF can promote the over-oxidation of non-conjugated primary alcohols.[4][9] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-polar solvent like dichloromethane (CH2Cl2) to favor the formation of the aldehyde.[4] |
| Formation of a Tar-like Substance | 1. Decomposition of Reagent or Product: High reaction temperatures can lead to the decomposition of the chromium reagent or the product. 2. Highly Reactive Substrate: The substrate may be unstable under the reaction conditions. | 1. Maintain a controlled reaction temperature. Consider adding the oxidant portion-wise to manage the reaction exotherm. 2. Use milder reaction conditions, such as a lower temperature and the addition of a buffer. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield oxidation reactions with 4-CPDC.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Experimental Protocols
Preparation of this compound (4-CPDC)
This protocol is adapted from the general procedure for preparing pyridinium dichromates.[4][5]
Materials:
-
Chromium trioxide (CrO₃)
-
Isonicotinic acid (4-carboxypyridine)
-
Distilled water
-
Acetone
-
Ice bath
Procedure:
-
In a flask, dissolve chromium trioxide (1.0 eq) in a minimum amount of distilled water with cooling in an ice bath.
-
In a separate beaker, dissolve isonicotinic acid (2.0 eq) in a minimum amount of distilled water.
-
Slowly add the isonicotinic acid solution to the stirred chromium trioxide solution while maintaining the temperature below 10 °C.
-
An orange precipitate of 4-CPDC will form. Continue stirring for 30 minutes in the ice bath.
-
Filter the solid product using a Büchner funnel.
-
Wash the solid with cold acetone.
-
Dry the product under vacuum to obtain 4-CPDC as a stable, orange solid.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a stirred suspension of 4-CPDC (1.5 eq) in anhydrous dichloromethane, add a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visual Representation of the Oxidation Workflow
Caption: Step-by-step experimental workflow for alcohol oxidation.
References
-
Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from [Link]
-
McCormick, J. M. (2012, January 17). Oxidation of Alcohols by Chromium(VI). Truman State University ChemLab. Retrieved from [Link]
-
Total Organic Chemistry. (2020, June 28). Chromium Oxidations of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 1). PDC and PCC for the oxidation of alcohols [Video]. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 24). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010, March 30). Kinetics and Mechanism of Oxidation ofPhenols by Pyridinium Dichromate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]
-
ACS Publications. (n.d.). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 19). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cornforth reagent. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Kinetics of Oxidation of Aromatic Anil by Pyridinium Dichromate. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Kinetics and mechanism of oxidation of some a hydroxy acids by pyridinium dichromate (PDC). Retrieved from [Link]
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
-
Exploring the Chemical Properties and Applications of Pyridinium Dichromate. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Catalytic Oxidation of Alcohols: Recent Advances. Retrieved from [Link]
-
MDPI. (n.d.). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres. Retrieved from [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 6. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alcohol oxidation - Wikipedia [en.wikipedia.org]
optimizing temperature and reaction time for 4-Carboxypyridinium dichromate
Welcome to the technical support center for 4-Carboxypyridinium Dichromate (4-CPD), also referred to in literature as Isonicotinium Dichromate (INDC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your oxidation reactions using this mild and efficient reagent.
Introduction to this compound
This compound is a stable, inexpensive, and mild chromium(VI) oxidizing agent.[1] Similar to its analogue, Pyridinium Dichromate (PDC), 4-CPD is effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] Its applications also extend to the oxidation of mercaptans to disulfides and hydroquinones to quinones.[1] The presence of the 4-carboxy group on the pyridinium ring distinguishes it from PDC, potentially influencing its solubility and reactivity profile.
This guide will help you navigate the common challenges and questions that may arise during your experiments with 4-CPD, enabling you to achieve optimal results.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
You've set up your oxidation reaction with 4-CPD, but after the expected reaction time, analysis (e.g., by TLC or GC) shows a significant amount of starting material remaining.
-
Sub-optimal Temperature:
-
Explanation: Like most chemical reactions, the rate of oxidation with 4-CPD is temperature-dependent. While many oxidations with related reagents like PDC proceed well at room temperature, some less reactive substrates may require gentle heating.[5]
-
Recommendation: If your reaction is sluggish at room temperature, consider increasing the temperature in increments of 10°C. Monitor the reaction closely for the appearance of byproducts. A good starting point for optimization is a temperature range of 25-50°C.
-
-
Insufficient Reaction Time:
-
Explanation: The time required for complete conversion can vary significantly based on the substrate's steric and electronic properties. Sterically hindered alcohols, for example, will likely require longer reaction times.[5]
-
Recommendation: Monitor the reaction progress at regular intervals (e.g., every 1-2 hours). If the reaction has stalled, and you've ruled out other factors, extending the reaction time is a reasonable step.
-
-
Inadequate Stoichiometry:
-
Explanation: For a complete oxidation, a molar excess of the oxidizing agent is often required. The exact stoichiometry can depend on the purity of your 4-CPD and the nature of your substrate.
-
Recommendation: A common starting point for oxidations with pyridinium-based dichromates is a 1.5 to 2-fold molar excess of the oxidant relative to the alcohol. If you are experiencing incomplete conversion, consider increasing the molar ratio of 4-CPD to 2.5 or 3 equivalents.
-
-
Poor Reagent Quality:
-
Explanation: 4-CPD, like other chromium(VI) reagents, can degrade over time, especially if exposed to moisture. The color of fresh, active pyridinium dichromate reagents is typically a distinct orange.[2] A change in color to a brownish or greenish hue may indicate decomposition.
-
Recommendation: Use freshly prepared or properly stored 4-CPD. If you suspect your reagent has degraded, it is best to synthesize a fresh batch.
-
-
Inappropriate Solvent:
-
Explanation: The choice of solvent can significantly impact the reaction rate and outcome. For the oxidation of primary alcohols to aldehydes, a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is generally preferred to prevent over-oxidation to the carboxylic acid.[2] For less reactive substrates, a more polar solvent like dimethylformamide (DMF) might be necessary to increase solubility and reaction rate.[2][6]
-
Recommendation: For aldehyde synthesis, ensure your CH₂Cl₂ is anhydrous. If the reaction is not proceeding in CH₂Cl₂, and over-oxidation is not a concern (e.g., for secondary alcohols), consider switching to or adding DMF as a co-solvent.
-
Issue 2: Over-oxidation of Primary Alcohols to Carboxylic Acids
You intended to synthesize an aldehyde from a primary alcohol, but your product is contaminated with or is entirely the corresponding carboxylic acid.
-
Presence of Water:
-
Explanation: The presence of water in the reaction mixture can lead to the formation of a gem-diol intermediate from the initially formed aldehyde. This intermediate can then be further oxidized to the carboxylic acid.[7][8]
-
Recommendation: Use anhydrous solvents and reagents. If necessary, dry your solvent over a suitable drying agent (e.g., molecular sieves) before use.
-
-
Reaction Temperature is Too High:
-
Explanation: Higher reaction temperatures can provide the activation energy needed for the second oxidation step from the aldehyde to the carboxylic acid.
-
Recommendation: Run the reaction at or below room temperature. If the reaction is too slow, consider adding the reagents at 0°C and then allowing the reaction to slowly warm to room temperature.
-
-
Choice of Solvent:
-
Explanation: Polar aprotic solvents like DMF can promote the over-oxidation of non-conjugated primary alcohols to carboxylic acids when using PDC.[2][6] It is highly probable that 4-CPD behaves similarly.
-
Recommendation: For the synthesis of aldehydes from primary alcohols, dichloromethane (CH₂Cl₂) is the solvent of choice.[2]
-
Issue 3: Difficult Product Isolation and Work-up
The reaction appears to be complete, but you are having trouble isolating your product from the chromium byproducts.
-
Formation of Insoluble Chromium Salts:
-
Explanation: The reduced form of chromium often forms a thick, tar-like residue that can trap the product, making extraction difficult.[6]
-
Recommendation:
-
After the reaction is complete, dilute the reaction mixture with a solvent like diethyl ether.
-
Filter the mixture through a pad of a filter aid such as Celite® or silica gel.
-
Wash the filter cake thoroughly with additional solvent to recover any adsorbed product.
-
The combined filtrates can then be washed with aqueous solutions (e.g., dilute NaOH, brine) to remove any remaining impurities before drying and concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound (4-CPD)?
A: While specific, detailed laboratory preparations can be found in the primary literature, the general synthesis of pyridinium dichromate reagents involves the reaction of chromium trioxide (CrO₃) with the corresponding pyridine derivative.[1] For 4-CPD, this would involve the reaction of isonicotinic acid (pyridine-4-carboxylic acid) with chromium trioxide. It is crucial to handle chromium trioxide with extreme care due to its corrosive and oxidizing nature.
Q2: What are the key safety precautions when working with 4-CPD?
A: 4-CPD is a chromium(VI) compound and should be handled with appropriate safety measures. These compounds are toxic and potential carcinogens.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of the dust and contact with skin and eyes.
Q3: Is 4-CPD acidic? Will it affect acid-sensitive functional groups in my molecule?
A: Pyridinium dichromate reagents are generally considered to be milder and less acidic than chromic acid-based oxidants like the Jones reagent.[2] This makes them suitable for substrates with acid-sensitive functional groups. However, the pyridinium ion is slightly acidic. For highly sensitive substrates, the addition of a buffer, such as sodium acetate, can be beneficial.[2]
Q4: How does 4-CPD compare to other chromium-based oxidants like PCC and PDC?
A: 4-CPD is structurally very similar to Pyridinium Dichromate (PDC). Both are considered mild oxidizing agents suitable for converting primary alcohols to aldehydes and secondary alcohols to ketones.[3][8] Pyridinium Chlorochromate (PCC) is also a mild oxidant but is known to be more acidic than PDC.[6] The 4-carboxy group in 4-CPD may slightly alter its solubility and reactivity compared to PDC, but the general principles of its application are expected to be very similar.
Q5: Can I use 4-CPD for large-scale reactions?
A: While 4-CPD is an effective reagent, the use of stoichiometric chromium(VI) oxidants on a large scale is generally discouraged due to the generation of significant amounts of chromium waste, which is toxic and requires specialized disposal procedures.[6] For larger-scale syntheses, catalytic oxidation methods are often preferred.
Experimental Protocols
While the specific, optimized conditions for your particular substrate should be determined empirically, the following general procedure can be used as a starting point.
General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
To a stirred solution of the secondary alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add this compound (1.5 - 2.0 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the resulting suspension through a pad of silica gel or Celite®, and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash successively with 5% aqueous NaOH, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ketone, which can be further purified by column chromatography or distillation.
Visualizing the Workflow
Troubleshooting Logic for Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion in 4-CPD oxidations.
References
-
Organic Syntheses, Coll. Vol. 6, p.541 (1988); Vol. 54, p.49 (1974). [Link]
-
Master Organic Chemistry. "Reagent Friday: PCC (Pyridinium Chlorochromate)". [Link]
-
Fiveable. "Pyridinium Dichromate Definition". [Link]
-
Guziec Jr., F. S., & Luzzio, F. A. (1985). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 50(15), 2795-2797. [Link]
-
Jagriti Sharma. (2023, July 10). OXIDIZING AGENTS | PCC | PDC | JONES | ETARD REACTIONS [Video]. YouTube. [Link]
-
López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]
-
AdiChemistry. "PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT". [Link]
-
Chemistry Steps. "PCC Oxidation Mechanism". [Link]
-
Clark, J. (2023). Oxidation of alcohols. Chemguide. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Kinetics of Oxidation of Aromatic Anil by Pyridinium Dichromate. [Link]
-
Wikipedia. "Cornforth reagent". [Link]
-
Royal Society of Chemistry. "A microscale oxidation of alcohols | Class experiment". [Link]
-
International Journal of Research Trends and Innovation. (2018). Pyridinium Dichromate Oxidation of Active Methylene Compounds -A Kinetic Study. [Link]
-
Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402. [Link]
-
Chemistry LibreTexts. "The Oxidation of Alcohols". [Link]
-
D'Auria, M., De Mico, A., D'Onofrio, F., & Scettri, A. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Synthesis, 1986(3), 236-238. [Link]
-
Chem-Station. "PCC/PDC Oxidation". [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. fiveable.me [fiveable.me]
- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Products from 4-Carboxypyridinium Dichromate Reactions
Prepared by a Senior Application Scientist
Welcome to the technical support guide for navigating the purification challenges associated with 4-Carboxypyridinium dichromate (CPDC) reactions. As a chromium(VI) oxidant, CPDC is a powerful reagent for the conversion of alcohols to carbonyl compounds. However, its use often introduces complexities in product isolation, primarily due to the generation of chromium-containing byproducts. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure you achieve high purity for your target molecules.
Section 1: Understanding the Chemistry: Impurities and Byproducts
Successful purification begins with understanding the potential impurities in your reaction flask. A typical CPDC oxidation of an alcohol will contain a mixture of several components. The nature of these impurities is dictated by the starting material, reaction solvent, and reaction time.
Common Components in a Crude CPDC Reaction Mixture:
| Component | Type | Origin | Purification Challenge |
| Desired Product | Aldehyde, Ketone, or Carboxylic Acid | Oxidation of starting alcohol | Can be sensitive to further oxidation or difficult to separate from starting material. |
| Starting Alcohol | Unreacted Material | Incomplete reaction | Polarity may be similar to the product, complicating chromatographic separation. |
| Over-oxidized Product | Carboxylic Acid (from primary alcohol) | Use of polar solvents (e.g., DMF) or prolonged reaction times[1]. | Acidic nature requires specific extraction techniques for removal. |
| Chromium Salts (Cr³⁺) | Reagent Byproduct | Reduction of Cr⁶⁺ during oxidation | Often form insoluble, tar-like residues that can trap the product[2]. |
| 4-Carboxypyridine | Reagent Byproduct | From the CPDC cation | Water-soluble and acidic; typically removed during aqueous work-up. |
| Residual CPDC (Cr⁶⁺) | Unreacted Reagent | Excess reagent used | Highly toxic and colored; must be fully quenched and removed. |
The primary challenge in these reactions is managing the reduced chromium species, which often present as a dark, sticky precipitate. The strategies outlined below are designed to systematically remove these and other impurities.
Section 2: General Purification Workflow
A robust purification strategy involves a multi-step approach to systematically remove different classes of impurities. The following workflow provides a logical sequence for isolating your desired product.
Caption: General workflow for purifying products from CPDC oxidations.
Section 3: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the purification of products from CPDC reactions in a direct question-and-answer format.
Question 1: My reaction mixture is a dark green or brown, sticky tar. How do I handle this?
Answer: This is the most frequent issue with chromium-based oxidations and is caused by the precipitation of reduced chromium (Cr³⁺) salts, which can trap your product.
-
Causality: During the oxidation, the Cr⁶⁺ in CPDC is reduced to Cr³⁺. These chromium salts are often poorly soluble in organic solvents and tend to agglomerate, forming a tarry residue.
-
Solution: The key is to adsorb these fine particles onto a high-surface-area, inert filter aid before they clog a standard filter.
-
Dilute: After quenching any excess oxidant, dilute the reaction mixture with a solvent like diethyl ether or dichloromethane (DCM). This helps to precipitate the chromium salts fully and reduces the viscosity.
-
Filter through a Pad: Prepare a short plug of Celite® or silica gel in a fritted funnel.
-
Pass the Mixture: Pass the entire reaction mixture through this pad. The Celite® or silica will trap the fine chromium particles, allowing the organic solution containing your product to pass through.
-
Wash Thoroughly: Wash the pad with additional fresh solvent to recover any product that may have been adsorbed[1][3]. This step is critical to avoid low yields[2].
-
Question 2: I am trying to synthesize an aldehyde, but my final product is contaminated with the corresponding carboxylic acid. What went wrong?
Answer: Over-oxidation of a primary alcohol to a carboxylic acid is a known side reaction, heavily influenced by the choice of solvent.
-
Causality: While CPDC in an aprotic solvent like dichloromethane (CH₂Cl₂) typically stops at the aldehyde stage, using a polar aprotic solvent like dimethylformamide (DMF) can facilitate further oxidation to the carboxylic acid[1]. This is because DMF can help solvate the intermediate hemiacetal formed with water (if present), promoting a second oxidation step.
-
Solutions:
-
Solvent Choice: Strictly use anhydrous dichloromethane for the selective oxidation of primary alcohols to aldehydes[1].
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting alcohol is consumed to minimize the formation of the acid byproduct.
-
Purification: If the carboxylic acid has already formed, it can be removed during the work-up. Perform a liquid-liquid extraction and wash the organic layer with a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic phase[4].
-
Question 3: After aqueous work-up, my product yield is very low. Is my product being lost in the aqueous layers?
Answer: This is a common issue, especially if your product has some water solubility or if emulsions form during extraction.
-
Causality: Products containing polar functional groups can have partial solubility in the aqueous wash solutions. Furthermore, residual chromium salts can sometimes act as surfactants, leading to the formation of emulsions that are difficult to separate and trap organic material.
-
Solutions:
-
"Back-Extraction": After separating the initial aqueous layer, wash it once or twice with a fresh portion of the organic solvent (e.g., ether or DCM). This "back-extraction" will recover dissolved organic product from the aqueous phase.
-
Brine Wash: Before drying the organic layer, wash it with a saturated aqueous sodium chloride (brine) solution. Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase by increasing its ionic strength.
-
Use of Celite®: As mentioned in Question 1, filtering the crude reaction mixture through Celite® before the aqueous work-up can significantly reduce emulsion formation by removing the particulate chromium matter[3].
-
Question 4: How do I know if I have successfully removed all chromium impurities?
Answer: The removal of chromium is essential for both the purity of your compound and for safety, as Cr⁶⁺ compounds are carcinogenic[1][5].
-
Visual Cues: A properly purified organic solution should be colorless or pale yellow. Any persistent green or brown coloration indicates the presence of chromium species.
-
TLC Analysis: Chromium byproducts often remain at the baseline of a silica gel TLC plate and may appear as colored streaks.
-
NMR Spectroscopy: While not a primary method for detecting trace metals, significant chromium contamination can sometimes lead to broadening of peaks in your ¹H NMR spectrum. A clean spectrum is a good secondary indicator of purity.
-
ICP-MS/AAS: For applications requiring very high purity, such as in drug development, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify trace chromium levels.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the primary advantage of CPDC over similar reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC)?
-
Q: How should I properly quench a CPDC reaction?
-
A: To consume any excess Cr⁶⁺ oxidant at the end of the reaction, you can add a small amount of a simple secondary alcohol, like isopropanol. Stir for 15-30 minutes until the vibrant orange color of Cr⁶⁺ is no longer visible.
-
-
Q: What is the best mobile phase for purifying an aldehyde or ketone via column chromatography?
-
A: For most aldehydes and ketones of moderate polarity, a solvent system of ethyl acetate in hexanes (or heptanes) is an excellent starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity based on TLC analysis[7]. Aldehydes can sometimes streak or decompose on silica gel; this can occasionally be mitigated by deactivating the silica with a small amount of triethylamine in the eluent, but this should be tested first as it can interfere with acidic or basic products.
-
-
Q: Are there safer, non-chromium alternatives for this type of oxidation?
-
A: Yes. Due to the toxicity of chromium reagents, many modern methods are preferred when possible[2]. Popular alternatives include Swern oxidation (using activated DMSO), Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations. The choice of reagent depends on the specific substrate and scale of the reaction.
-
Section 5: Key Experimental Protocols
Protocol 1: Standard Work-up for Removal of Chromium Salts
This protocol is designed for a typical CPDC oxidation in dichloromethane (DCM).
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add 1-2 equivalents of isopropanol to quench any excess CPDC. Stir for 20 minutes.
-
Dilute: Add 3-5 volumes of diethyl ether to the mixture. This will help precipitate the chromium salts and reduce the solution's viscosity.
-
Prepare Filtration Pad: Place a cotton plug in a large fritted funnel and add a 2-3 inch layer of Celite®. Settle the Celite® with your reaction solvent (DCM/ether).
-
Filter: Carefully pour the reaction slurry onto the Celite® pad. Use a gentle vacuum if necessary.
-
Wash the Pad: Wash the dark residue on the Celite® pad thoroughly with several portions of diethyl ether or DCM until the filtrate runs colorless. This step is crucial for obtaining a good yield.
-
Combine Filtrates: Combine all the organic filtrates. This solution now contains your crude product and is ready for aqueous washing.
Protocol 2: Purification of a Neutral Aldehyde or Ketone
This protocol follows directly from Protocol 1.
-
Transfer to Separatory Funnel: Transfer the combined organic filtrates to a separatory funnel.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 50 mL for a ~100 mL organic phase). This removes the 4-carboxypyridine byproduct and any over-oxidized carboxylic acid[4].
-
Water Wash: Wash with deionized water (1 x 50 mL).
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in drying and break any emulsions.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography, distillation, or recrystallization as appropriate.
Caption: A decision-making flowchart for common purification problems.
References
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
-
Reddit. (2023). How can I get chrome out of a reaction? r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2014). Purification for oxidation reaction. r/chemistry. Retrieved from [Link]
-
Park, D., et al. (2006). Comment on the Removal Mechanism of Hexavalent Chromium by Biomaterials or Biomaterial-Based Activated Carbons. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2022). Removal of Chromium Species by Adsorption: Fundamental Principles, Newly Developed Adsorbents and Future Perspectives. PubMed Central. Retrieved from [Link]
-
Balyan, R. S., & Witt, S. N. (2009). Light-catalyzed chromium(VI) reduction by organic compounds and soil minerals. PubMed. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Reddit. (2021). Dichromate oxidation: anyone know how to purify ketone or extract the ketone after it's been oxidized? r/OrganicChemistry. Retrieved from [Link]
-
Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Cornforth reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. Retrieved from [Link]
-
Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Semantic Scholar. Retrieved from [Link]
Sources
Technical Support Center: 4-Carboxypyridinium Dichromate (4-CPDC)
Welcome to the technical support center for 4-Carboxypyridinium Dichromate (4-CPDC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile oxidizing reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to ensure the stability, proper storage, and effective use of 4-CPDC in your experiments. Our approach is rooted in scientific principles and practical laboratory experience to help you navigate potential challenges and achieve reliable results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: Proper storage is crucial to maintain the reagent's efficacy and ensure safety. 4-CPDC, similar to its analogue Pyridinium Dichromate (PDC), is a stable crystalline solid.[1] To maximize its shelf life, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[2] The container must be tightly sealed to prevent moisture absorption, as the reagent is hygroscopic.[2] For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent gradual degradation from atmospheric moisture and oxygen.[2]
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life studies for 4-CPDC are not extensively published, the stability of similar reagents like Pyridinium Dichromate (PDC) suggests a long shelf life when stored under optimal conditions. Solid reagents, in general, are more stable than their solutions. If stored correctly in a sealed container in a cool, dry place, solid 4-CPDC can be expected to remain stable for several years. However, it is always best practice to re-evaluate the reagent's quality if it has been stored for an extended period, especially if physical changes like color variation or clumping are observed.
Q3: Is this compound sensitive to light?
A3: Dichromate salts can be light-sensitive. While not as pronounced as some other reagents, prolonged exposure to light can potentially lead to decomposition. Therefore, it is advisable to store 4-CPDC in an opaque container or in a dark cabinet to minimize light exposure.
Q4: In which solvents is this compound soluble and stable?
A4: 4-CPDC's solubility is influenced by the carboxylic acid group on the pyridine ring, making it more polar than PDC. It exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in less polar solvents like dichloromethane (DCM) and chloroform, often forming a suspension. The stability of 4-CPDC in solution is a critical consideration. Protic solvents, especially those with reducing capabilities like alcohols, are generally not suitable for preparing stock solutions as they can be oxidized by the reagent over time. For reactions, it is best to prepare solutions fresh. If a stock solution is necessary, use a dry, aprotic solvent and store it under an inert atmosphere for a short period.
Q5: What are the primary signs of this compound decomposition?
A5: Decomposition of 4-CPDC can be identified by several visual cues. The vibrant orange-red color of the crystalline solid may change to a brownish or greenish hue. This color change is indicative of the reduction of Cr(VI) to the green Cr(III) oxide.[3] Clumping or hardening of the powder can suggest moisture absorption, which can accelerate decomposition. When in use, a sluggish or incomplete reaction, despite using a fresh substrate, can also be a sign of a degraded reagent.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Incomplete or No Reaction
Your oxidation reaction is not proceeding to completion, or no product is being formed.
Caption: Troubleshooting workflow for incomplete oxidation reactions.
-
Assess Reagent Quality: Visually inspect the solid 4-CPDC. A color change from orange-red to brown or green indicates decomposition.[3] If the reagent is old or has been stored improperly, it's best to use a fresh batch.
-
Verify Stoichiometry: Ensure that a sufficient molar excess of 4-CPDC is being used. Typically, 1.5 to 3 equivalents of the oxidant are required for the complete conversion of the substrate.
-
Evaluate Solvent: The choice of solvent is critical. Using protic solvents like alcohols will consume the reagent. Ensure your solvent is anhydrous and aprotic. For substrates with low solubility in common solvents like DCM, consider using DMF.
-
Optimize Reaction Conditions: Some oxidations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it. Also, confirm that the reaction has been allowed to run for a sufficient amount of time.
-
Check Substrate Purity: Impurities in the starting material, particularly those with easily oxidizable functional groups, can consume the reagent, leading to incomplete conversion of the desired substrate. Purify the substrate if its purity is questionable.
Issue 2: Formation of Byproducts or Over-oxidation
The reaction is producing unexpected side products, or the desired product is being further oxidized.
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Carboxypyridinium Dichromate
Welcome to the technical support center for 4-Carboxypyridinium dichromate (4-CPD). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile oxidizing agent in their synthetic workflows. We understand that solubility issues can be a significant hurdle in achieving optimal reaction outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these challenges effectively. Our approach is rooted in explaining the "why" behind each recommendation, empowering you to make informed decisions in your experiments.
Understanding the Challenge: The Nature of this compound
This compound, a derivative of pyridinium dichromate (PDC), is a powerful and selective oxidizing agent. However, its ionic nature, conferred by the pyridinium cation and the dichromate anion, coupled with the polar carboxylic acid group, results in complex solubility behavior in organic solvents. Unlike its simpler analog, PDC, the presence of the carboxyl group introduces pH-dependent solubility, adding another layer of complexity to its application.
This guide will equip you with the knowledge to manipulate these properties to your advantage, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
The presence of the carboxylic acid group in 4-CPD is expected to increase its polarity, likely enhancing its solubility in water and other highly polar solvents, while potentially decreasing its solubility in less polar organic solvents compared to PDC. The solubility of 4-CPD will also be significantly influenced by the pH of the medium.[2][3][4]
Q2: How does the carboxylic acid group on the pyridinium ring affect the reagent's properties compared to PDC?
A2: The carboxylic acid group introduces several key differences:
-
Solubility: As mentioned, it increases polarity and introduces pH-dependent solubility. The reagent can exist in a protonated (cationic), neutral (zwitterionic), or deprotonated (anionic) form, each with different solubility characteristics.
-
Acidity: The reagent itself is more acidic than PDC. This can be a factor in reactions with acid-sensitive substrates. Buffering the reaction mixture may be necessary to prevent side reactions.[1]
-
Reactivity: The electronic effect of the carboxyl group might subtly influence the oxidizing power of the dichromate anion, though this effect is generally considered minor.
Q3: Are there safety concerns I should be aware of when handling this compound?
A3: Yes, absolutely. This compound is a chromium(VI) compound and should be handled with extreme care. Chromium(VI) compounds are toxic, carcinogenic, and strong oxidizing agents.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. As an oxidizing agent, it can intensify fires, so it should be kept away from combustible materials.
Troubleshooting Guide: Addressing Poor Solubility in Your Reactions
This section provides a structured approach to troubleshooting and resolving solubility issues with 4-CPD during your oxidation experiments.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Initial Checks:
-
Reagent Quality: Visually inspect the 4-CPD. If it appears clumped or discolored, it may have absorbed moisture or degraded. The synthesis and purification process can impact the final product's physical properties, including solubility.[6]
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Water content can significantly alter the solubility of polar reagents and participate in side reactions.
Troubleshooting Steps & Solutions:
| Solution | Mechanism and Scientific Rationale | Experimental Protocol |
| 1. Solvent Selection | The principle of "like dissolves like" is paramount. Given the high polarity of 4-CPD, highly polar aprotic solvents are the best starting point. | Screening: Test the solubility of a small amount of 4-CPD in various solvents such as DMF, DMSO, and N-methyl-2-pyrrolidone (NMP).Co-solvents: If using a less polar solvent like DCM is necessary for your substrate, consider adding a small percentage of a more polar co-solvent (e.g., 5-10% DMF) to aid in dissolution. |
| 2. pH Adjustment | The carboxylic acid moiety of 4-CPD can be protonated or deprotonated. At low pH, the carboxyl group is protonated, leading to a cationic species that may have enhanced solubility in certain polar solvents.[2][3][4] | Acidification: Add a catalytic amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) to your reaction mixture. Monitor for improved dissolution. Be cautious, as this will make the reaction medium acidic, which may not be suitable for all substrates. |
| 3. Sonication | Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high energy, which can break apart solid agglomerates and enhance the rate of dissolution. | Place the reaction flask in a sonicator bath for 5-15 minute intervals. Monitor the temperature of the bath to avoid excessive heating of the reaction mixture. |
| 4. Gentle Heating | Increasing the temperature generally increases the solubility of a solid in a liquid. However, this must be done with extreme caution due to the oxidizing nature of 4-CPD. | Safety First: Perform a small-scale trial to assess the thermal stability of your reaction mixture. Gently warm the mixture to 30-40 °C and observe for any signs of decomposition or uncontrolled reaction. |
| 5. In-situ Generation | While more complex, generating the oxidizing agent in the reaction flask can sometimes circumvent solubility issues. | This is an advanced technique and would require a specific protocol for the in-situ formation of 4-CPD from its precursors in the presence of the substrate. This approach is not generally recommended without prior literature precedent. |
Workflow for Troubleshooting Insolubility:
A decision-making workflow for addressing the insolubility of 4-CPD.
Issue 2: A sticky, tar-like precipitate forms during the reaction.
This is a common observation in oxidations using pyridinium-based chromium reagents.[7] This residue is typically a mixture of reduced chromium species and polymerized byproducts. While it indicates the reaction is proceeding, it can complicate product isolation and purification.
Troubleshooting Steps & Solutions:
| Solution | Mechanism and Scientific Rationale | Experimental Protocol |
| 1. Addition of an Inert Support | Inert materials like Celite® (diatomaceous earth) or powdered molecular sieves provide a high surface area for the reagent and the byproducts to adsorb onto. This prevents the formation of an unmanageable tar and keeps the reaction mixture more fluid.[7] | Pre-addition: Add an equal weight of Celite® or activated 3Å or 4Å molecular sieves to the reaction vessel along with the 4-CPD before adding the substrate. The molecular sieves also help to maintain anhydrous conditions. |
| 2. Reverse Addition | Adding the oxidizing agent to the substrate solution (instead of the other way around) can sometimes help to control the local concentration of the oxidant and minimize byproduct formation. | Prepare a solution or suspension of your substrate in the chosen solvent. Slowly add the solid 4-CPD or a solution of 4-CPD in a polar solvent portion-wise over a period of time. |
| 3. Dilution | Running the reaction at a lower concentration can sometimes prevent the precipitation of byproducts. | Double the volume of the solvent used in your reaction. Note that this may lead to a slower reaction rate. |
Work-up and Purification Strategy:
A general workflow for the work-up of a reaction involving 4-CPD.
Data Summary: Solubility of Related Chromium(VI) Reagents
The following table summarizes the solubility of Pyridinium Dichromate (PDC), which can be used as a starting point for selecting solvents for 4-CPD.
| Solvent | Formula | Polarity | Solubility of PDC |
| Water | H₂O | Very High | Soluble[1] |
| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble[1] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | Soluble[1] |
| Acetonitrile | C₂H₃N | Medium-High | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Sparingly Soluble[1] |
| Acetone | C₃H₆O | Medium | Sparingly Soluble |
| Chloroform | CHCl₃ | Medium | Sparingly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Low-Medium | Insoluble |
| Diethyl Ether | C₄H₁₀O | Low | Insoluble |
| Hexane | C₆H₁₄ | Low | Insoluble |
Concluding Remarks
Successfully overcoming the solubility challenges of this compound hinges on a systematic and informed approach. By understanding the chemical nature of this reagent and logically applying the troubleshooting steps outlined in this guide, you can optimize your reaction conditions for improved yield, purity, and reproducibility. Always prioritize safety when working with chromium(VI) reagents. For further assistance, please do not hesitate to contact our technical support team.
References
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Purification of [Eu(BA)4(pip)] Rare-Earth Molecular Crystals. Retrieved from [Link]
-
Semantic Scholar. (1979, June 5). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Aldehydes from primary alcohols by oxidation with pyridine: dichromate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). Reagent Friday: Chromic Acid, H2CrO4. Retrieved from [Link]
-
University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Purification of [Eu(BA)4(pip)] Rare-Earth Molecular Crystals | MDPI [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Regeneration and Management of Chromium Byproducts from 4-Carboxypyridinium Dichromate (4-CPDC) Oxidations
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the regeneration of chromium byproducts generated during oxidation reactions using 4-Carboxypyridinium Dichromate (4-CPDC). While 4-CPDC is a specialized reagent, the principles of chromium regeneration are analogous to those for more common reagents like Pyridinium Dichromate (PDC) and Pyridinium Chlorochromate (PCC).[1][2] The core of the process involves the re-oxidation of the resulting, less toxic Trivalent Chromium (Cr(III)) species back to the synthetically useful, but hazardous, Hexavalent Chromium (Cr(VI)) form.[3]
The responsible management of chromium waste is of paramount importance. Cr(VI) compounds are recognized carcinogens and potent environmental toxins, necessitating careful handling and minimizing waste through effective recycling protocols.[4][5] This guide emphasizes safety, efficiency, and scientific integrity to support your research while promoting sustainable laboratory practices.
Part 1: Critical Safety Protocols & Hazard Management
Before attempting any procedure involving chromium, a thorough risk assessment is mandatory.[6] Hexavalent chromium (Cr(VI)) is a known human carcinogen, a corrosive irritant, and a strong oxidizing agent that can create fire or explosion hazards upon contact with organic materials.[7][8]
Frequently Asked Safety Questions:
-
Q1: What are the primary hazards of working with 4-CPDC and its byproducts?
-
A1: The primary reagent, 4-CPDC, contains Cr(VI) and is therefore toxic, carcinogenic, and a strong oxidant.[1][5] The reaction byproducts are primarily Cr(III) species, which are significantly less toxic but should still be handled with care.[9] The regeneration process transiently recreates highly hazardous Cr(VI). Inhalation, ingestion, and skin contact must be avoided at all stages.[5]
-
-
Q2: What Personal Protective Equipment (PPE) is required?
-
A2: All operations should be performed in a certified chemical fume hood.[10] Required PPE includes:
-
Chemical splash goggles and a face shield.
-
A chemical-resistant lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility charts.
-
Closed-toe shoes.
-
-
-
Q3: How should I handle a spill of a Cr(VI) compound?
-
A3: Evacuate the immediate area and ensure proper ventilation. For small spills, use an absorbent material that is not combustible (e.g., sand, vermiculite). Do not use paper towels or other organic materials, as this can create a fire hazard.[11] The contaminated absorbent should be collected in a designated, sealed hazardous waste container. All spill cleanup materials must be disposed of as hazardous chromium waste.[10]
-
-
Q4: What is the correct procedure for disposing of chromium waste?
-
A4: Never dispose of chromium waste down the drain. All solid and liquid wastes containing chromium must be collected in clearly labeled, sealed hazardous waste containers.[6] This includes contaminated gloves, pipette tips, and cleaning materials.[10] If regeneration is not being performed, it is often recommended to reduce any residual Cr(VI) to Cr(III) using a reducing agent like sodium bisulfite before collection for disposal, as Cr(III) is less hazardous. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[8]
-
Part 2: Troubleshooting Guide for Chromium Regeneration
This section addresses common issues encountered during the isolation of Cr(III) byproducts and their subsequent re-oxidation to Cr(VI).
-
Q1: I'm having trouble separating the chromium byproducts from my reaction mixture. It's an intractable sludge. What can I do?
-
A1: This is a well-documented issue with chromium-based oxidations.[4][11] The reduced chromium species often precipitate as a fine, tarry solid mixed with organic residues.
-
Causality: The byproduct is typically a mixture of chromium(III) oxides and hydroxides, which can form complex polymers and adsorb organic materials from the reaction.
-
Solutions:
-
Dilution & Filtration: After the primary reaction, dilute the mixture with a solvent in which your product is soluble but the chromium salts are not (e.g., diethyl ether, dichloromethane). Filter the mixture through a pad of Celite® or silica gel. Wash the filter cake thoroughly with the solvent to recover all of your product.[6]
-
Aqueous Wash: If your product is stable and insoluble in water, you can quench the reaction mixture with water and then extract your product with an organic solvent. The chromium salts will preferentially partition into the aqueous layer. Acidifying the aqueous layer (e.g., with dilute HCl) can help dissolve chromium hydroxides, but be mindful of the acid sensitivity of your compound.
-
-
-
-
Q2: My regeneration attempt resulted in a very low yield of Cr(VI). The solution is still green instead of turning orange/yellow. Why?
-
A2: A persistent green color indicates the presence of Cr(III) ions, signaling incomplete oxidation.[12]
-
Causality & Solutions:
-
Incorrect pH: The oxidation of Cr(III) to Cr(VI) with agents like hydrogen peroxide is most efficient under alkaline (basic) conditions (pH > 7.5).[13][14] Under acidic or neutral conditions, the reaction is very slow or does not proceed. Ensure you have added sufficient base (e.g., NaOH, KOH) to make the solution strongly alkaline before and during the addition of the oxidant.
-
Insufficient Oxidant: You may not have used enough oxidizing agent (e.g., H₂O₂). The stoichiometry requires two moles of Cr(III) to be oxidized to Cr(VI) by three moles of H₂O₂ under basic conditions. It is common to use a slight excess of the oxidant.
-
Presence of Reducing Agents: If the chromium byproduct was not properly isolated, residual organic material from the initial reaction can consume the oxidizing agent, preventing the oxidation of Cr(III). Ensure the Cr(III) sludge is washed before attempting regeneration.
-
-
-
-
Q3: The regenerated 4-CPDC is not effective in my next oxidation reaction. What went wrong?
-
A3: The purity of the regenerated oxidant is critical. Contaminants can interfere with its function.
-
Causality & Solutions:
-
Residual Oxidant: If using hydrogen peroxide for regeneration, residual H₂O₂ can interfere with subsequent reactions. After regeneration, gently heat the solution (e.g., to 50-60°C) to decompose any remaining H₂O₂ before proceeding to isolate the regenerated dichromate.
-
Incorrect Stoichiometry: For regenerating this compound, you must add the 4-carboxypyridine ligand back into the regenerated chromate/dichromate solution in the correct stoichiometric ratio (2 equivalents of the pyridinium cation per dichromate anion) before crystallization.
-
Contamination with Other Salts: The regeneration process introduces other ions (e.g., Na⁺ or K⁺ from the base). The purity of the crystallized, regenerated 4-CPDC may be lower than the virgin reagent. Recrystallization may be necessary to improve purity.
-
-
-
-
Q4: How can I confirm that I have successfully regenerated Cr(VI)?
-
A4: There are both qualitative and quantitative methods.
-
Visual Confirmation: A successful conversion is marked by a distinct color change. Aqueous solutions of Cr(III) salts are typically green or blue-green, while Cr(VI) in the form of dichromate is a characteristic bright orange.[12]
-
Qualitative Test (Peroxide Test): In a test tube, acidify a small sample of your regenerated solution with dilute sulfuric acid, then add a drop of hydrogen peroxide. The formation of a transient, intense blue color indicates the presence of chromium peroxide (CrO₅), confirming the presence of Cr(VI).[12]
-
Quantitative Analysis: For a precise measurement, the diphenylcarbazide (DPC) colorimetric method can be used, which is highly sensitive for Cr(VI) quantification.[15] However, be aware that organic matter can interfere with this analysis.[16]
-
-
Part 3: Experimental Workflow and Protocols
Workflow for Regeneration of Chromium Byproducts
The overall process involves isolating the Cr(III) waste, oxidizing it back to Cr(VI), and then reconstituting the desired dichromate salt.
Caption: Workflow for 4-CPDC regeneration.
Protocol 1: Regeneration of Cr(III) Byproduct via Alkaline Peroxide Oxidation
This protocol details the conversion of isolated Cr(III) waste into a solution of sodium dichromate, which can then be used to regenerate 4-CPDC.
! WARNING ! This procedure involves highly toxic Cr(VI) and corrosive bases. Perform all steps in a certified chemical fume hood with appropriate PPE.
Materials:
-
Isolated Cr(III) byproduct sludge
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water
-
pH indicator strips or a pH meter
Procedure:
-
Isolation: After your primary oxidation reaction, isolate the solid chromium byproduct by filtration through a Celite® pad. Wash the solid thoroughly with an appropriate organic solvent to remove residual product, then allow the solid to air-dry in the fume hood.
-
Alkaline Digestion: Transfer the dried Cr(III) solid to an appropriately sized beaker. Add 2 M NaOH solution in portions while stirring until the solid dissolves. This may require gentle heating. The solution will likely be green, forming the soluble hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.[12] Adjust the pH to >10 if necessary.
-
Oxidation: While stirring the alkaline chromium solution, slowly add 30% hydrogen peroxide dropwise. The reaction is exothermic; control the addition rate to maintain a safe temperature. The solution's color should gradually change from green to yellow, indicating the formation of the chromate ion (CrO₄²⁻).[12][14]
-
Decomposition of Excess Peroxide: Once the color change is complete and stable, gently heat the yellow solution to approximately 50-60°C for 30-60 minutes. This will decompose any unreacted hydrogen peroxide. Cease heating when vigorous bubbling has stopped.
-
Formation of Dichromate: Cool the solution to room temperature. This yellow solution of sodium chromate can now be used as a stock for regenerating the pyridinium salt. To convert chromate to the dichromate form (Cr₂O₇²⁻), the solution must be carefully acidified. The orange dichromate is the species used to form 4-CPDC.
Data Summary for Regeneration Protocol
| Parameter | Recommended Value/Range | Rationale & Notes |
| pH for Oxidation | > 10 | The oxidation potential of H₂O₂ for Cr(III) is favorable only under strongly alkaline conditions.[13] |
| Oxidant | 30% Hydrogen Peroxide | Common, effective, and its excess can be easily decomposed into water and oxygen.[12] |
| Temperature | Room Temp (addition), 50-60°C (decomposition) | H₂O₂ addition is exothermic. Subsequent heating ensures removal of excess oxidant. |
| Endpoint Indicator | Color change: Green -> Yellow | Visual confirmation of the Cr(III) to Cr(VI) conversion. |
Troubleshooting Decision Tree
This diagram helps diagnose issues during the regeneration process.
Caption: Troubleshooting logic for failed Cr(VI) regeneration.
References
-
Cornforth reagent - Wikipedia. Wikipedia. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]
-
PDC Pyridium Dichromate Oxidations – Cornforth Reagent. James Kennedy. [Link]
-
Oxidation methods tested for Cr(III) conversion to Cr(VI) prior to DPC quantification. ResearchGate. [Link]
-
PCC Review on Cr(VI) oxidation – Corey's Reagent. James Kennedy. [Link]
-
Chromium Chemistry: and Oxidation to Chromate. YouTube. [Link]
-
Hexavalent chromium - Sciencemadness Wiki. Sciencemadness. [Link]
-
The conversion of Cr(III) to Cr(VI) at acidic and basic pH and different RH values. ResearchGate. [Link]
-
Extent of oxidation of Cr(III) to Cr(VI) under various conditions pertaining to natural environment. ResearchGate. [Link]
-
UA Chromium(VI) Compounds SOP Template. University of Arizona Research, Discovery & Innovation. [Link]
-
Harazdous Impact of Chromium on Environment and its Appropriate Remediations. CiteSeerX. [Link]
-
Pyridinium Dichromate (PDC) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Safe disposal and re-use of chromium rich waste materials. ResearchGate. [Link]
-
PDC Oxidation. Synthetic Map. [Link]
-
Oxidation with chromium(VI) complexes - Wikipedia. Wikipedia. [Link]
-
Mechanistic insights and environmental ramifications of Cr(III) oxidation to Cr(VI) in soil and groundwater systems: bridging geochemical mechanisms and emerging remediation strategies. PubMed Central. [Link]
-
Incident management: chromium and chromium (III) compounds - GOV.UK. GOV.UK. [Link]
-
Oxidation‐reduction chemistry of chromium: Relevance to the regulation and remediation of chromate‐contaminated soils. ResearchGate. [Link]
-
KINETIC AND MECHANISTIC STUDIES IN THE OXIDATIVE REGENERATION OF CARBONYL COMPOUNDS FROM OXIMES BY PYRIDINIUM DICHROMATE. Journal of Advanced Scientific Research. [Link]
-
Opportunity to recycle chromium(VI) by in situ electro‐oxidation. ResearchGate. [Link]
-
Comment on the Removal Mechanism of Hexavalent Chromium by Biomaterials or Biomaterial-Based Activated Carbons. ACS Publications. [Link]
-
Recovering chromium from electroplating sludge using an integrated technology of bipolar membrane electrodialysis and H2O2 oxidation. PubMed. [Link]
-
Reoxidation of Chromium(III) Products Formed under Different Biogeochemical Regimes. ResearchGate. [Link]
-
How to overcome organic matter interference in chromium analysis by spectrophotometer? ResearchGate. [Link]
- Process for the regeneration of spent chromic acid solutions.
-
Synthetic applications of chromium(VI) reagents in combination with chlorotrimethylsilane. ResearchGate. [Link]
-
Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. ResearchGate. [Link]
-
Dipyridinium dichromate | C10H12Cr2N2O7 | CID 159879. PubChem. [Link]
-
Chromium Recovery from Chromium-Loaded Cupressus lusitanica Bark in Two-Stage Desorption Processes. MDPI. [Link]
-
Hexavalent chromium reduction by a dichromate-resistant gram-positive bacterium isolated from effluents of tanneries. PubMed. [Link]
-
The Recovery of Chromium from Galvanic Wastewater Sludge. Polish Journal of Environmental Studies. [Link]
-
Removal of Hexavalent Chromium from Wastewater Originating from Spent Bricks by Modified Biochars Derived from Honeybee Biomass. MDPI. [Link]
-
Precipitated green pigments: products of chromate postgalvanic waste utilization. PubMed. [Link]
Sources
- 1. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 2. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PDC Pyridium Dichromate Oxidations – Cornforth Reagent - Wordpress [reagents.acsgcipr.org]
- 5. Dipyridinium dichromate | C10H12Cr2N2O7 | CID 159879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 8. 7.1.4 Chromic Acid | Environment, Health and Safety [ehs.cornell.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. research.arizona.edu [research.arizona.edu]
- 11. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. Mechanistic insights and environmental ramifications of Cr(III) oxidation to Cr(VI) in soil and groundwater systems: bridging geochemical mechanisms and emerging remediation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recovering chromium from electroplating sludge using an integrated technology of bipolar membrane electrodialysis and H2O2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Carboxypyridinium Dichromate (CPDC) Reactions
A Guide for the Research Scientist
Welcome to the technical support center for 4-Carboxypyridinium Dichromate (CPDC) reactions. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This guide is designed to provide you with expert, field-proven insights to troubleshoot and optimize your CPDC-mediated oxidation experiments.
While the focus is on this compound (also known as Isonicotinium Dichromate or INDC), the principles discussed are largely derived from and applicable to its parent compound, Pyridinium Dichromate (PDC), a widely studied reagent.[1][2] CPDC is a mild, stable, and efficient chromium(VI) reagent used for converting alcohols to carbonyl compounds.[2] This guide will help you navigate the common pitfalls associated with this class of oxidants.
Section 1: Critical Troubleshooting Questions
This section addresses the most frequent issues encountered during CPDC/PDC oxidations in a direct question-and-answer format.
Q1: My reaction has failed to start or shows no conversion by TLC. What are the likely causes?
Answer:
Failure to initiate is typically rooted in one of three areas: reagent integrity, reaction conditions, or substrate reactivity.
-
Reagent Quality: While CPDC/PDC is a relatively stable, non-hygroscopic orange solid, improper or prolonged storage can lead to degradation.[1][3] Visually inspect the reagent. It should be a free-flowing, orange powder. Clumping or discoloration may suggest decomposition.
-
Strictly Anhydrous Conditions: This is the most critical parameter. The presence of water can interfere with the reaction mechanism and is essential to avoid for aldehyde synthesis.[1][4]
-
Causality: The mechanism involves the formation of a chromate ester intermediate.[5] Water can hydrolyze the reagent or the active intermediates. For aldehyde synthesis, water can also lead to the formation of a gem-diol hydrate from the product, which can be further oxidized to a carboxylic acid.[6][7]
-
Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Dichloromethane (CH₂Cl₂) should be dried over a suitable agent like CaH₂ and stored over molecular sieves.[1]
-
-
Reaction Rate: CPDC/PDC oxidations can be inherently slow.[1][8] What appears as a failed reaction may simply be a very slow one.
-
Solution: Allow the reaction to stir at room temperature for an extended period (12-24 hours). Monitor periodically by TLC. If the reaction remains sluggish, consider using an accelerator (see Q3).
-
Q2: The reaction is sluggish and gives a low yield of the desired product. How can I improve conversion?
Answer:
Low conversion despite an active catalyst points towards suboptimal reaction kinetics or stoichiometry.
-
Insufficient Reagent: For a complete conversion, a molar excess of CPDC is often required. A standard starting point is 1.5 to 2.5 equivalents of CPDC per equivalent of alcohol.
-
Solvent Choice & Solubility: CPDC is only sparingly soluble in dichloromethane (CH₂Cl₂), the preferred solvent for aldehyde synthesis.[1] The reaction is often run as a suspension.
-
Causality: Poor solubility limits the concentration of the active oxidant in the solution, leading to slower reaction rates.
-
Solution: Ensure vigorous stirring to maintain a well-mixed suspension. While tempting, do not switch to a solvent like DMF in which CPDC is highly soluble unless a carboxylic acid is the desired product.[1][6][8]
-
-
Use of Accelerators: The addition of certain co-reagents can significantly increase the reaction rate.[1][8]
-
Molecular Sieves: Activated, powdered 4Å molecular sieves are highly effective.[1][9][10] They not only ensure anhydrous conditions by scavenging any adventitious water but also appear to have a catalytic effect on the surface, accelerating the reaction.[8]
-
Organic Acids: Catalytic amounts of acids like acetic acid or pyridinium trifluoroacetate (PTFA) can speed up the oxidation.[1] However, this makes the reaction medium acidic, which may be incompatible with acid-sensitive functional groups in your substrate.[8] For substrates prone to acid-catalyzed side reactions, adding a buffer like sodium acetate can be beneficial.[1]
-
Table 1: Common Accelerators for CPDC/PDC Reactions
| Accelerator | Typical Loading | Primary Function | Caution |
| 4Å Molecular Sieves | 1 g per mmol of alcohol | Maintain anhydrous conditions, surface catalysis | Must be activated (oven-dried under vacuum) and finely powdered. |
| Acetic Acid | 0.1 - 0.3 eq. | Acid catalysis | Increases acidity of the medium; may affect acid-labile groups. |
| PPTS / PTFA | Catalytic | Mild acid catalysis | Can still be too acidic for highly sensitive substrates. |
Q3: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?
Answer:
This is a classic and well-documented issue in chromium(VI) oxidations. The outcome is almost entirely dependent on the choice of solvent.
-
The Role of the Solvent:
-
Dichloromethane (CH₂Cl₂): In this non-polar, aprotic solvent, the oxidation of a primary alcohol cleanly stops at the aldehyde stage.[1][11]
-
Dimethylformamide (DMF): In this polar, aprotic solvent, non-conjugated primary alcohols are typically oxidized all the way to the carboxylic acid.[1][8] Interestingly, allylic and benzylic alcohols still tend to yield aldehydes even in DMF.[1][8]
-
-
Mechanistic Explanation: Over-oxidation requires the presence of water to form an aldehyde hydrate (a geminal diol), which is structurally similar to an alcohol and can be oxidized further. While the reaction should be run under anhydrous conditions, trace amounts of water can be generated from the reagent itself, particularly in a solvent like DMF which is highly hygroscopic and can promote this pathway.[6]
Caption: Recommended work-up and purification workflow.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with CPDC?
-
A: As a chromium(VI) compound, CPDC is considered toxic and a suspected carcinogen. [8][12][13]It is also a strong oxidizer and can intensify fires. [14]Always handle CPDC in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [15]Avoid inhalation of the dust. [12][14]
-
-
Q: How does CPDC compare to Pyridinium Chlorochromate (PCC)?
-
A: Both are chromium(VI) reagents that oxidize primary alcohols to aldehydes. The main difference is acidity. CPDC/PDC is less acidic than PCC and is therefore the preferred reagent for substrates containing acid-sensitive functional groups, such as enol ethers or certain protecting groups. [1][3][16]
-
-
Q: Can I use CPDC to oxidize a secondary alcohol?
-
Q: The literature mentions the "Cornforth Reagent." Is this related to CPDC?
-
A: The Cornforth reagent is another name for Pyridinium Dichromate (PDC). [8][13]It is prepared from chromium trioxide, pyridine, and water. [1]Because it is prepared with water, it is not suitable for the controlled oxidation of primary alcohols to aldehydes where anhydrous conditions are key. CPDC is a related but distinct reagent with the carboxypyridinium cation.
-
References
-
PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. Available at: [Link]
-
Cornforth reagent. Wikipedia. Available at: [Link]
-
Corey-Schmidt oxidation of primary alcohols. Chemistry Stack Exchange. Available at: [Link]
-
PDC workup+purification. Reddit r/Chempros. Available at: [Link]
-
OXIDIZING AGENTS | PCC | PDC | JONES | ETARD REACTIONS. YouTube. Available at: [Link]
-
Effect of solvents on the oxidation of TLA-PDC complex at 298 K. ResearchGate. Available at: [Link]
-
Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Organic Synthesis. Available at: [Link]
-
PDC and PCC for the oxidation of alcohols. YouTube. Available at: [Link]
-
Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. ResearchGate. Available at: [Link]
-
Alcohol Reactivity. Michigan State University Chemistry. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles Chemistry. Available at: [Link]
-
1.3.6 Pyridinium Dichromate (PDC) Oxidation. NPTEL Archive. Available at: [Link]
-
Workup Tricks: Reagents. University of Rochester Chemistry. Available at: [Link]
-
Pyridinium Dichromate (PDC). Organic Chemistry Portal. Available at: [Link]
-
Pyridinium Dichromate (PDC). Common Organic Chemistry. Available at: [Link]
-
3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications. Available at: [Link]
-
Kinetics of Oxidation of Aromatic Anil by Pyridinium Dichromate. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
PDC Oxidation. Synthetic Map. Available at: [Link]
-
4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Kinetics and Mechanism of Oxidation ofPhenols by Pyridinium Dichromate. Asian Journal of Chemistry. Available at: [Link]
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]
-
Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. SciSpace. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Chemistry. Available at: [Link]
-
Jones Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pyridinium Dichromate (PDC) [commonorganicchemistry.com]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Alcohol Reactivity [www2.chemistry.msu.edu]
Technical Support Center: 4-Carboxypyridinium Dichromate (CPDC)
Welcome to the technical support center for 4-Carboxypyridinium Dichromate (CPDC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of CPDC, with a special focus on troubleshooting and minimizing over-oxidation. As a mild and selective chromium(VI) oxidizing agent, CPDC offers significant advantages, but like any reagent, its success lies in the nuanced understanding of its application.
Introduction to this compound (CPDC)
This compound, also known as Isonicotinium Dichromate (INDC), is a stable, non-hygroscopic, and mildly acidic oxidizing agent.[1][2] It is particularly valued for its ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones with high efficiency.[3] Unlike the more aggressive Jones reagent, which readily oxidizes primary alcohols to carboxylic acids, or the slightly more acidic Pyridinium Chlorochromate (PCC), CPDC provides a balanced reactivity profile suitable for complex and acid-sensitive substrates.[2][4]
However, achieving this selectivity requires careful control over reaction parameters. The most common pitfall is the unintended further oxidation of the desired aldehyde product to a carboxylic acid. This guide will deconstruct the causes of over-oxidation and provide actionable solutions to ensure your reactions are clean, efficient, and reproducible.
Troubleshooting Guide: Minimizing Over-Oxidation & Other Common Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My primary alcohol is consistently over-oxidizing to a carboxylic acid. How can I stop this?
Answer: Over-oxidation is the most frequent issue encountered and almost always traces back to the presence of water, which facilitates the formation of a hydrate intermediate from the aldehyde product. This hydrate is then susceptible to further oxidation.[5][6]
Here is a systematic approach to eliminate this side reaction:
1. Scrutinize Your Solvent Choice:
-
The Problem: The choice of solvent is critical. While CPDC is soluble in polar solvents like dimethylformamide (DMF), these solvents are notoriously hygroscopic and can hold enough residual water to cause over-oxidation.[7] Paradoxically, in some cases, DMF can even promote the decomposition of the dichromate, generating the water necessary for hydrate formation.[7]
-
The Solution: The most reliable solvent for preventing over-oxidation is anhydrous dichloromethane (CH₂Cl₂).[2] CPDC is not fully soluble in DCM and will form a suspension, which is perfectly acceptable and effective.[8] Vigorous stirring is essential to ensure a sufficient reaction rate.
2. Enforce Strictly Anhydrous Conditions:
-
The Problem: Ambient moisture can easily contaminate the reaction.
-
The Solution:
-
Glassware: Oven-dry all glassware (≥120 °C for several hours) and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.
-
Inert Atmosphere: Assemble your reaction setup under a positive pressure of an inert gas.
-
3. Control Stoichiometry and Temperature:
-
The Problem: Using a large excess of the oxidant or running the reaction at elevated temperatures can force the less favorable over-oxidation pathway.
-
The Solution:
-
Equivalents: Use a modest excess of CPDC, typically between 1.1 and 1.5 molar equivalents relative to the alcohol.
-
Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. An ice bath can help manage the exothermic nature of the oxidation.
-
4. Monitor Reaction Progress Diligently:
-
The Problem: Letting the reaction run for too long after the starting material has been consumed increases the likelihood of side reactions, including the slow oxidation of the aldehyde.
-
The Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting alcohol spot has disappeared, work up the reaction promptly.
Question 2: My reaction is very slow or appears to be stalled. What's wrong?
Answer: A sluggish reaction can be frustrating, but it's often due to issues with reagent quality, solubility, or substrate reactivity.
1. Reagent and Substrate Quality:
-
The Problem: CPDC, while stable, can degrade over long-term storage. The substrate may also contain non-volatile impurities that can interfere with the reaction.
-
The Solution:
-
Visually inspect the CPDC. It should be a free-flowing, bright-orange crystalline powder.[3]
-
Ensure your starting alcohol is pure and, importantly, dry.
-
2. Insufficient Mixing:
-
The Problem: As CPDC forms a suspension in preferred solvents like DCM, poor mixing can lead to a low effective concentration of the reagent.[8]
-
The Solution: Use a magnetic stir bar that is large enough to create a vigorous vortex, ensuring the solid CPDC is well-suspended throughout the reaction.
3. Steric Hindrance:
-
The Problem: Sterically hindered secondary or primary alcohols will react more slowly. The formation of the intermediate chromate ester is the rate-limiting step and is sensitive to steric bulk around the hydroxyl group.[9]
-
The Solution: For hindered alcohols, you may need to increase the reaction time or gently warm the reaction (e.g., to 35-40 °C), while carefully monitoring for the appearance of byproducts by TLC.
4. pH of the Reaction Medium:
-
The Problem: The oxidation is catalyzed by acid.[10] While CPDC is itself mildly acidic, some substrates may require a more acidic environment to proceed at a reasonable rate.
-
The Solution (Use with Caution): If the reaction is clean but slow, a catalytic amount of p-Toluenesulfonic acid (TsOH) can be added.[10] However, this increases the acidity and may trigger side reactions in sensitive substrates.
Question 3: I have an acid-sensitive functional group in my molecule. Is CPDC safe to use?
Answer: CPDC is generally a better choice than PCC for acid-sensitive substrates because it is less acidic.[2] However, the pyridinium cation does impart mild acidity.
-
The Problem: Functional groups like acetals, ketals, or silyl ethers can be labile to acidic conditions.
-
The Solution: To mitigate any potential degradation, add a non-nucleophilic buffer to the reaction mixture.
-
Sodium Acetate: A common and effective choice.
-
Pyridine: Can also be used as a buffer.
-
The use of buffers can sometimes slow the rate of the primary oxidation, so be prepared to extend the reaction time.
-
Visualized Workflows and Mechanisms
Mechanism of Alcohol Oxidation by CPDC
The oxidation proceeds via the formation of a chromate ester, followed by a rate-determining elimination step.
Caption: General mechanism of alcohol oxidation using a dichromate reagent.
Troubleshooting Workflow: Over-oxidation
Use this decision tree to diagnose and solve issues with over-oxidation.
Caption: Decision tree for troubleshooting over-oxidation in CPDC reactions.
Data & Reagent Comparison
For context, the table below compares CPDC with other common chromium-based oxidants.
| Reagent | Formula | Typical Solvent | Acidity | Outcome with 1° Alcohols | Key Feature |
| Jones Reagent | CrO₃ in H₂SO₄/Acetone | Acetone/Water | Strongly Acidic | Carboxylic Acid | Very strong, not selective |
| PCC | [C₅H₅NH][CrO₃Cl] | DCM | Acidic | Aldehyde | Prone to forming tarry byproducts[11] |
| CPDC / INDC | (C₅H₅NCOOH)₂Cr₂O₇ | DCM, DMF | Mildly Acidic | Aldehyde | Good selectivity, stable solid [1][2] |
| Collins Reagent | (C₅H₅N)₂CrO₃ | DCM | Near Neutral | Aldehyde | Hygroscopic and can be difficult to prepare |
Standard Operating Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol provides a reliable starting point for the selective oxidation of a primary alcohol.
Materials:
-
Benzyl Alcohol (1.00 g, 9.25 mmol, 1.0 eq)
-
This compound (CPDC) (6.44 g, 13.88 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Celite® or Silica Gel
-
Round-bottom flask (100 mL), magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Place the magnetic stir bar in the 100 mL round-bottom flask. Flame-dry the flask and condenser under vacuum and cool under a positive pressure of Nitrogen.
-
Reagent Addition: To the cooled flask, add the CPDC followed by the anhydrous DCM. The mixture will be a bright-orange suspension.
-
Substrate Addition: Add the benzyl alcohol to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir vigorously at room temperature. The mixture will gradually turn to a dark brown, thick slurry.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Check for the disappearance of the benzyl alcohol spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with 50 mL of diethyl ether.
-
Filtration: Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel, washing thoroughly with additional diethyl ether (3 x 25 mL) to ensure all the product is collected. The filtrate should be clear and colorless.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude benzaldehyde can be further purified by distillation or chromatography if necessary, but is often of sufficient purity for subsequent steps.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling CPDC? A: Like all hexavalent chromium (Cr(VI)) compounds, CPDC is toxic, a suspected carcinogen, and a strong oxidizing agent.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
Q: How should I store CPDC? A: Store CPDC in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and incompatible substances.[12] It is not particularly hygroscopic, which simplifies handling compared to reagents like Collins reagent.[8]
Q: Can CPDC be used to oxidize other functional groups? A: Yes, besides alcohols, CPDC can oxidize other substrates. For instance, it is capable of converting mercaptans (thiols) into disulfides and hydroquinones into quinones.[1] It can also be used for the oxidation of some sulfides.[13]
Q: What is the difference between Pyridinium Dichromate (PDC) and this compound (CPDC)? A: They are very similar reagents. CPDC is a derivative of PDC, featuring a carboxyl group on the pyridinium ring (at the 4-position). This modification can subtly alter the reagent's solubility and reactivity, but both are used for the mild oxidation of alcohols to aldehydes and ketones.[1]
References
-
Wikipedia. (2023). Oxidation with chromium(VI) complexes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Oxidation of Alcohols Using Traditional Chromium Compounds. Retrieved from [Link]
- López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents.
-
McCormick, J. M. (2012). Oxidation of Alcohols by Chromium(VI). Truman State University ChemLab. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). PDC and PCC for the oxidation of alcohols. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Guoyao. (n.d.). Exploring the Chemical Properties and Applications of Pyridinium Dichromate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Retrieved from [Link]
- Guziec Jr., F. S., & Luzzio, F. A. (1985). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 47(9), 1787-1789.
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]
-
Wikipedia. (2023). Cornforth reagent. Retrieved from [Link]
-
ResearchGate. (2008). Poly [N-(4-pyridinium dichromate)-P-styrene sulphonamide] as an efficient reagent for oxidation of alcohols. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Retrieved from [Link]
- Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648.
-
NPTEL. (n.d.). 1.3.6 Pyridinium Dichromate (PDC) Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipyridinium dichromate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (1986). Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Carboxypyridinium dichromate. PubChem Compound Database. Retrieved from [Link]
- Meenakshisundaram, S., & Amutha, M. (1999). Studies on the Oxidation of some Sulfides with Pyridinium Dichromate in Acetonitrile medium. Journal of Chemical Research, Synopses, (1), 2-3.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 9. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 10. scispace.com [scispace.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. echemi.com [echemi.com]
- 13. Studies on the Oxidation of some Sulfides with Pyridinium Dichromate in Acetonitrile medium - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-Carboxypyridinium Dichromate and Pyridinium Chlorochromate as Oxidizing Agents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to carbonyl compounds is a cornerstone of synthetic organic chemistry. The choice of an oxidizing agent is a critical decision that dictates the efficiency, selectivity, and practicality of a given transformation. Among the plethora of available reagents, chromium(VI)-based oxidants have historically held a prominent position. This guide provides an in-depth, objective comparison of a lesser-known but promising reagent, 4-Carboxypyridinium dichromate, with the well-established and widely utilized Pyridinium chlorochromate (PCC). This analysis is grounded in experimental data to provide actionable insights for laboratory applications.
Introduction to the Oxidants
Pyridinium Chlorochromate (PCC) , developed by E.J. Corey and J. William Suggs in 1975, is a yellow-orange solid that has become a staple in organic synthesis for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] Its utility lies in its ability to halt the oxidation of primary alcohols at the aldehyde stage, preventing the over-oxidation to carboxylic acids that can occur with stronger, aqueous chromium(VI) reagents like the Jones reagent.[1]
This compound , also known as Isonicotinium dichromate (INDC), is a related chromium(VI) reagent. While not as commonly employed as PCC, it presents itself as a mild, stable, and efficient alternative for the oxidation of various substrates.[4] The presence of the carboxyl group on the pyridinium ring is anticipated to modulate the reagent's reactivity and physical properties.
Head-to-Head Performance Comparison: Experimental Data
To provide a quantitative and objective comparison, the following table summarizes the reported yields for the oxidation of a range of substrates with both this compound and Pyridinium chlorochromate under comparable laboratory conditions.
| Substrate | Product | Oxidizing Agent | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | This compound | Chloroform | 3 | 95 | [4] |
| Benzyl alcohol | Benzaldehyde | Pyridinium chlorochromate | Dichloromethane | 1.5 | >80 | [5] |
| Cinnamyl alcohol | Cinnamaldehyde | This compound | Chloroform | 3 | 92 | [4] |
| Cinnamyl alcohol | Cinnamaldehyde | Pyridinium chlorochromate | Dichloromethane | Not Specified | High | [6][7] |
| Benzoin | Benzil | This compound | Acetonitrile | 4 | 90 | [4] |
| Benzoin | Benzil | Pyridinium chlorochromate | Not Specified | Not Specified | 81 | [8] |
| Hydroquinone | p-Benzoquinone | This compound | Acetonitrile | 0.5 | 98 | [4] |
| Hydroquinone | p-Benzoquinone | Pyridinium chlorochromate | Dichloromethane | Not Specified | 60-90 | [9][10] |
From the available data, this compound demonstrates excellent to near-quantitative yields in the oxidation of benzylic and allylic alcohols, as well as in the oxidation of benzoin and hydroquinone. In the case of benzyl alcohol and benzoin, the reported yields for this compound appear to be slightly higher than those reported for PCC. For the oxidation of hydroquinone, both reagents provide high yields. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature, and reaction conditions can significantly influence outcomes.
Causality Behind Experimental Choices: A Deeper Dive
The choice between these two reagents is not merely a matter of yield. Several factors, including acidity, solubility, and ease of workup, play a crucial role in the selection process for a specific synthetic transformation.
Acidity and Substrate Compatibility: PCC is known to be slightly acidic, which can be a drawback when working with acid-sensitive substrates.[3] While buffers such as sodium acetate can be employed to mitigate this, the inherent acidity of the reagent must be considered. The carboxylic acid moiety in this compound is also expected to contribute to the acidity of the reaction medium. The impact of this on acid-labile functional groups would need to be evaluated on a case-by-case basis.
Solubility and Reaction Medium: PCC is soluble in a range of organic solvents, with dichloromethane being the most commonly used.[3] The solubility profile of this compound in common organic solvents is a key practical consideration. The original literature describes its use in chloroform and acetonitrile.[4] The choice of solvent can influence reaction rates and, in some cases, the final product distribution.
Workup and Purification: A common issue with chromium-based oxidations is the formation of a tar-like residue of reduced chromium species, which can complicate product isolation.[11] The addition of an adsorbent like Celite or silica gel during the reaction is a common practice to simplify the workup when using PCC.[11] Similar strategies would likely be beneficial when employing this compound.
Experimental Protocols
Synthesis of Reagents
Synthesis of Pyridinium Chlorochromate (PCC) [1][2]
Caption: Synthesis of this compound (INDC).
Detailed Protocol:
-
Chromium trioxide (CrO₃) is dissolved in a minimal amount of water.
-
Isonicotinic acid (4-carboxypyridine) is added to the aqueous chromium trioxide solution.
-
The mixture is stirred, and the resulting precipitate of this compound is collected by filtration, washed with water, and dried.
General Procedure for Alcohol Oxidation
Caption: General workflow for the oxidation of alcohols.
Detailed Protocol:
-
The oxidizing agent (this compound or PCC, typically 1.5 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer. An adsorbent such as Celite may be added at this stage.
-
The alcohol (1 equivalent), dissolved in a minimal amount of the anhydrous solvent, is added to the suspension.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium by-products. The filter cake is washed with the solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the crude carbonyl compound, which can be further purified by column chromatography if necessary.
Concluding Remarks and Future Perspectives
Both this compound and Pyridinium chlorochromate are effective reagents for the oxidation of alcohols to carbonyl compounds. The available data suggests that this compound is a highly efficient oxidant, in some cases providing superior yields to PCC. Its characterization as a stable and inexpensive reagent makes it a compelling alternative for consideration in synthetic projects.
However, a comprehensive, direct comparative study of the two reagents across a broader range of substrates and under standardized conditions is warranted to fully elucidate their relative merits. Factors such as substrate scope, functional group tolerance, and the influence of the carboxyl group on the reagent's properties require further investigation.
Ultimately, the choice of oxidant will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and practical considerations such as cost and ease of handling. For the discerning chemist, having a diverse toolbox of oxidizing agents is paramount, and this compound represents a valuable, if underutilized, addition to this arsenal.
References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
DergiPark. (n.d.). Oxidation of alcohols with pyridinium bromochromate. Retrieved from [Link]
-
Willis, J. P., Gogins, K. A. Z., & Miller, L. L. (1981). Pyridinium chlorochromate releases quinones from hydroquinone silyl ethers. The Journal of Organic Chemistry, 46(16), 3215–3218. [Link]
-
ResearchGate. (n.d.). Pyridinium chlorochromate (PCC). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pyridinium chlorochromate – Knowledge and References. Retrieved from [Link]
-
E-ISSN 2224-2228. (n.d.). Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. Retrieved from [Link]
-
Studylib. (n.d.). PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
Iraqi Journal of Science. (2015). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]
-
YouTube. (2023, February 22). oxidation of benzoin to benzil - laboratory experiment. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Method of Benzylic Oxidation with Pyridinium Chlorochromate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzil. Retrieved from [Link]
-
Arkat USA. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Benzil From Benzoin by Oxidation Reaction. Retrieved from [Link]
-
López, C., González, A., Cossío, F. P., & Palomo, C. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]
-
Oriental Journal of Chemistry. (2014). Structural Activity of Unsaturated Alcohols and Oxidation Towards Pyrazinium Chlorochromate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4 Oxidation of cinnamyl alcohol as a function of reaction time at.... Retrieved from [Link]
-
Gazi University. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from [Link]
-
ACS Publications. (1982). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry. [Link]
-
Journal of Physics: Conference Series. (2020). Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzoins to benzils with potassium dichromate in dimethyl formamide. Retrieved from [Link]
-
PMC. (n.d.). Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). quinone. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
-
PubMed. (2013). Cinnamyl alcohol oxidizes rapidly upon air exposure. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of cinnamyl alcohol as a function of reaction time using.... Retrieved from [Link]
-
Journal of King Saud University - Science. (2021). Functionalized multi walled carbon nanotubes supported copper-titania nanoparticles for oxidation of cinnamyl alcohol under mild reaction conditions. Retrieved from [Link]
-
YouTube. (2021, February 15). Oxidation of Benzoin - Part 3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds. Retrieved from [Link]
-
MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]
Sources
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. studylib.net [studylib.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of Oxidation Efficiency: 4-Carboxypyridinium Dichromate vs. Pyridinium Dichromate (PDC)
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. Among the arsenal of chromium(VI) reagents developed for this purpose, Pyridinium Dichromate (PDC) has long been recognized for its utility under mild, nearly neutral conditions.[1][2] However, the continuous pursuit of improved efficiency, stability, and cost-effectiveness has led to the development of modified reagents. This guide provides an in-depth, data-driven comparison between the classical Corey-Schmidt reagent, Pyridinium Dichromate (PDC), and a functionalized alternative, 4-Carboxypyridinium Dichromate (4-CPDC), also referred to as isonicotinic acid dichromate (INDC).
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and relative performance of these two oxidants. We will delve into their chemical properties, mechanistic pathways, and comparative efficiencies across a range of substrates, supported by experimental protocols and data.
Reagent Profiles and Intrinsic Properties
A fundamental understanding of each reagent's physical and chemical characteristics is crucial for selecting the optimal oxidant for a specific synthetic challenge.
Pyridinium Dichromate (PDC)
Developed by E.J. Corey and G. Schmidt, PDC is a pyridinium salt of dichromate that established itself as a mild and selective oxidizing agent.[3][4]
-
Synthesis and Structure: PDC is readily prepared by the addition of pyridine to a solution of chromium trioxide in water.[3][5] It is a stable, non-hygroscopic, bright-orange solid that can be conveniently handled and stored.[5][6]
-
Solubility: It is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but only sparingly soluble in dichloromethane (CH2Cl2) and chloroform.[1][3]
-
Acidity: A key advantage of PDC is that it is less acidic than its counterpart, Pyridinium Chlorochromate (PCC), making it more suitable for the oxidation of substrates bearing acid-sensitive functional groups.[5][7]
Caption: Chemical Structure of Pyridinium Dichromate (PDC).
This compound (4-CPDC / INDC)
4-CPDC is a structural analog of PDC, featuring a carboxyl group on the pyridine ring. This modification was introduced to create a mild, stable, efficient, and inexpensive chromium(VI) oxidant.[8]
-
Synthesis and Structure: 4-CPDC is synthesized from isonicotinic acid (4-carboxypyridine) and chromium(VI) oxide. The presence of the carboxyl group can influence the reagent's solubility and acidity.
-
Properties: Like PDC, it is a stable solid. The introduction of the carboxylic acid moiety potentially alters its reactivity profile and simplifies its separation from nonpolar reaction products.
Caption: Chemical Structure of this compound (4-CPDC).
The Underlying Mechanism of Oxidation
Both PDC and 4-CPDC operate via a similar mechanistic pathway, characteristic of chromium(VI) oxidants. The efficiency of the reaction is dictated by the kinetics of these steps.
The widely accepted mechanism involves two primary stages:
-
Chromate Ester Formation: The oxygen atom of the alcohol's hydroxyl group performs a nucleophilic attack on the electrophilic chromium(VI) center. This results in the formation of a chromate ester intermediate.[9][10]
-
Elimination and Product Formation: In the rate-determining step, a base (which can be another alcohol molecule, pyridine, or the solvent) abstracts a proton from the alpha-carbon (the carbon bearing the oxygen).[9][10] This triggers an E2-like elimination, where the electrons from the C-H bond shift to form the C=O double bond, concurrently breaking the O-Cr bond.[9] The process reduces Cr(VI) to a Cr(IV) species, which undergoes further reactions to ultimately yield Cr(III).[11]
Caption: Generalized mechanism for alcohol oxidation by Cr(VI) reagents.
The key to stopping the oxidation of primary alcohols at the aldehyde stage is the use of anhydrous aprotic solvents like dichloromethane (CH2Cl2).[10] In the presence of water, the aldehyde can form a hydrate (a geminal diol), which can be further oxidized by the chromium reagent to a carboxylic acid.[10][12]
Performance Comparison: Experimental Data
The true measure of a reagent's utility lies in its performance in practice. A direct comparison of reaction yields, times, and selectivity provides the most valuable insights.
Oxidation of Primary Alcohols
For primary alcohols, the desired outcome is often the aldehyde. Over-oxidation to the carboxylic acid is a common side reaction. The choice of solvent plays a critical role. In a non-polar solvent like CH2Cl2, oxidation typically halts at the aldehyde.[1] In a polar solvent like DMF, PDC is known to oxidize non-conjugated primary alcohols to carboxylic acids.[1][2][13]
| Substrate | Reagent | Solvent | Molar Ratio (Reagent:Substrate) | Time (h) | Yield (%) | Product | Reference |
| 1-Decanol | PDC | CH2Cl2 | 1.5 : 1 | 15 | 98 | Decanal | [4] |
| 1-Decanol | 4-CPDC | CH2Cl2 | 1.25 : 1 | 2.5 | 95 | Decanal | [8] |
| Geraniol (Allylic) | PDC | CH2Cl2 | 1.5 : 1 | 4 | 85 | Geranial | [4] |
| Geraniol (Allylic) | 4-CPDC | CH2Cl2 | 1.25 : 1 | 1.5 | 92 | Geranial | [8] |
| Benzyl Alcohol | PDC | CH2Cl2 | 1.5 : 1 | 14 | 91 | Benzaldehyde | [4] |
| Benzyl Alcohol | 4-CPDC | CH2Cl2 | 1.25 : 1 | 2.0 | 96 | Benzaldehyde | [8] |
Analysis: The data strongly suggests that 4-CPDC is a more efficient oxidant for primary alcohols than PDC. It consistently requires shorter reaction times and a lower molar excess to achieve comparable or even superior yields.[8] This enhanced reactivity is a significant practical advantage, reducing reaction time and material cost.
Oxidation of Secondary Alcohols
The oxidation of secondary alcohols to ketones is generally a high-yielding and straightforward transformation with most chromium(VI) reagents.
| Substrate | Reagent | Solvent | Molar Ratio (Reagent:Substrate) | Time (h) | Yield (%) | Product | Reference |
| Cyclohexanol | PDC | CH2Cl2 | 1.5 : 1 | 10 | 92 | Cyclohexanone | [4] |
| Cyclohexanol | 4-CPDC | CH2Cl2 | 1.25 : 1 | 2.0 | 98 | Cyclohexanone | [8] |
| 2-Octanol | PDC | CH2Cl2 | 1.5 : 1 | 15 | 96 | 2-Octanone | [4] |
| 2-Octanol | 4-CPDC | CH2Cl2 | 1.25 : 1 | 2.5 | 94 | 2-Octanone | [8] |
Analysis: As with primary alcohols, 4-CPDC demonstrates significantly faster reaction kinetics for the oxidation of secondary alcohols. While both reagents provide excellent yields, the ability of 4-CPDC to complete the reaction in a fraction of the time offers a clear process advantage.[8]
Experimental Protocols: A Practical Guide
The causality behind experimental choices is critical for reproducible and self-validating protocols. Below are representative procedures for the oxidation of benzyl alcohol.
General Experimental Workflow
Caption: Standard workflow for alcohol oxidation using PDC or 4-CPDC.
Protocol 1: Oxidation of Benzyl Alcohol with PDC
-
Rationale: This protocol uses anhydrous conditions to ensure the selective formation of the aldehyde. Molecular sieves or Celite are added to adsorb the tarry chromium byproducts, which greatly simplifies the work-up process by preventing them from coating the glassware and trapping the product.[2][14] A 1.5-fold molar excess of PDC is standard to drive the reaction to completion.[4]
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyridinium dichromate (PDC, 5.65 g, 15 mmol, 1.5 equiv.).
-
Add anhydrous dichloromethane (CH2Cl2, 50 mL) and powdered 3Å molecular sieves (5 g).
-
To the stirred orange suspension, add a solution of benzyl alcohol (1.08 g, 10 mmol, 1.0 equiv.) in anhydrous CH2Cl2 (10 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 14-16 hours.
-
Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a short pad of silica gel or Celite, washing the pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure benzaldehyde.
-
Protocol 2: Oxidation of Benzyl Alcohol with 4-CPDC
-
Rationale: This protocol leverages the higher reactivity of 4-CPDC, allowing for a lower molar excess and a significantly shorter reaction time.[8] The work-up remains similar, as the formation of chromium byproducts is inherent to the reagent class.
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (4-CPDC, 5.8 g, 12.5 mmol, 1.25 equiv.).
-
Add anhydrous dichloromethane (CH2Cl2, 50 mL).
-
To the stirred suspension, add a solution of benzyl alcohol (1.08 g, 10 mmol, 1.0 equiv.) in anhydrous CH2Cl2 (10 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a short pad of silica gel, washing the pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to afford pure benzaldehyde.
-
Conclusion and Recommendations
This comparative guide demonstrates that while both PDC and 4-CPDC are effective reagents for the mild oxidation of alcohols, This compound (4-CPDC) presents a clear advantage in terms of efficiency.
| Feature | Pyridinium Dichromate (PDC) | This compound (4-CPDC) |
| Reaction Time | Slow (typically 10-24 hours)[4] | Fast (typically 1-4 hours)[8] |
| Reagent Stoichiometry | Higher excess required (≥1.5 equiv.)[4] | Lower excess required (~1.25 equiv.)[8] |
| Yields | Good to excellent[1][15] | Excellent, often superior to PDC[8] |
| Selectivity | High for aldehydes in CH2Cl2[1] | High for aldehydes in CH2Cl2[8] |
| Handling | Non-hygroscopic, stable solid[5] | Stable solid[8] |
| Work-up | Can be complicated by tarry byproducts[2] | Similar work-up challenges |
For research and development professionals, 4-CPDC should be considered a superior alternative to PDC for laboratory-scale synthesis. Its ability to achieve high yields in significantly shorter reaction times with less reagent can accelerate discovery and development timelines. While both reagents share the same environmental and safety concerns associated with hexavalent chromium, the improved process efficiency of 4-CPDC makes it the more practical and economical choice for the selective oxidation of alcohols.
Safety Warning: All chromium(VI) compounds, including PDC and 4-CPDC, are toxic, carcinogenic, and environmental hazards.[1][14] They must be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood. All chromium waste must be collected and disposed of according to institutional and environmental regulations. For larger-scale and industrial applications, the use of less toxic, modern oxidizing agents (e.g., Swern, Dess-Martin, or catalytic aerobic oxidations) is strongly encouraged.
References
-
AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]
-
Synthetic Map. (n.d.). PDC Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with pyridine: dichromium trioxide. Retrieved from [Link]
-
NPTEL. (n.d.). 1.3.6 Pyridinium Dichromate (PDC) Oxidation. Retrieved from [Link]
-
Chem-Station. (2014, April 30). PCC/PDC Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
- Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648.
-
Chemistry Stack Exchange. (2016, January 24). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
Wikipedia. (n.d.). Cornforth reagent. Retrieved from [Link]
-
SlideServe. (2014, September 6). Pyridinium Dichromate (PDC): The Corey-Schmidt Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Understanding the Mechanism: How PCC Achieves Selective Alcohol Oxidation. Retrieved from [Link]
- Harit, H., Hiran, B. L., & Joshi, S. N. (2015). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Chemical Science Transactions, 4(1), 49-58.
-
ResearchGate. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study for Kinetics and Oxidation Reaction of Alcohols by 4-[Dimethylamino]Pyridinium Chlorochromate[C7H10N2HCrO3Cl] compound. Retrieved from [Link]
-
Lopez, C., et al. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. Retrieved from [Link]
-
Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402. Retrieved from [Link]
-
Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A microscale oxidation of alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Carboxypyridinium dichromate. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media | CoLab [colab.ws]
- 5. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. PPT - Pyridinium Dichromate (PDC): The Corey-Schmidt Reagent PowerPoint Presentation - ID:4034173 [slideserve.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
A Researcher's Guide to Chromium(VI) Oxidants: Unveiling the Advantages of 4-Carboxypyridinium Dichromate
In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For decades, chromium(VI)-based reagents have been the workhorses for this conversion, offering a spectrum of reactivity to suit various synthetic needs. However, the classical reagents are not without their drawbacks, ranging from harsh reaction conditions and lack of selectivity to safety and disposal concerns. This guide provides an in-depth technical comparison of traditional chromium(VI) oxidants—Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and the Jones reagent—with a focus on the distinct advantages offered by a newer, refined alternative: 4-Carboxypyridinium Dichromate (CPDC).
The Chromium(VI) Oxidant Family: A Brief Overview
Chromium(VI) reagents are powerful oxidizing agents capable of converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The specific outcome of the oxidation is highly dependent on the nature of the reagent and the reaction conditions.
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong and aggressive oxidant, the Jones reagent typically oxidizes primary alcohols to carboxylic acids.[3] Its highly acidic nature and aqueous conditions can be detrimental to sensitive functional groups within a molecule.[3]
-
Pyridinium Chlorochromate (PCC): A milder alternative, PCC is often used for the selective oxidation of primary alcohols to aldehydes.[2][4] It is typically used in anhydrous organic solvents like dichloromethane (DCM).[4]
-
Pyridinium Dichromate (PDC): Similar to PCC, PDC is also a milder oxidant for converting primary alcohols to aldehydes.[5][6] It is considered less acidic than PCC, making it suitable for acid-sensitive substrates.[5]
While effective, these reagents can present challenges in terms of handling, product isolation, and the disposal of chromium waste. This has driven the development of more user-friendly and efficient alternatives.
Introducing this compound (CPDC): A Refined Approach
This compound, also referred to as isonicotinium dichromate (INDC), has emerged as a mild, stable, efficient, and inexpensive chromium(VI) oxidizing agent.[7][8] It is prepared from isonicotinic acid and chromium trioxide. The presence of the carboxyl group on the pyridinium ring modifies the reagent's properties, offering several key advantages over its predecessors.
Key Advantages of this compound:
-
Enhanced Stability: CPDC is a stable, non-hygroscopic solid that is easier to handle and store compared to reagents like Collins reagent.
-
Mild Reaction Conditions: Oxidations with CPDC can be carried out under neutral or mildly acidic conditions, preserving sensitive functional groups that might not tolerate the harshness of the Jones reagent or the acidity of PCC.[5]
-
High Efficiency and Selectivity: CPDC demonstrates excellent yields in the oxidation of a wide range of alcohols to their corresponding carbonyl compounds.[6] It allows for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Cost-Effectiveness: The starting materials for the synthesis of CPDC, isonicotinic acid and chromium trioxide, are readily available and relatively inexpensive, making it an economical choice for both academic and industrial research.[7]
Comparative Performance: A Data-Driven Analysis
To objectively assess the advantages of this compound, a comparative analysis of its performance against traditional chromium(VI) reagents is essential. The following table summarizes typical experimental outcomes for the oxidation of representative alcohols.
| Alcohol Substrate | Oxidizing Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | 4-CPDC (INDC) | CH₂Cl₂ | 4 | 95 | [7] |
| PCC | CH₂Cl₂ | 2 | 85-95 | [9] | |
| PDC | CH₂Cl₂ | 3 | 90 | [5] | |
| Jones Reagent | Acetone | 0.5 | >90 (Benzoic Acid) | [3] | |
| Cyclohexanol | 4-CPDC (INDC) | CH₂Cl₂ | 5 | 92 | [7] |
| PCC | CH₂Cl₂ | 2 | 85-95 | [9] | |
| PDC | CH₂Cl₂ | 4 | 90 | [5] | |
| Jones Reagent | Acetone | 0.5 | >90 | [3] | |
| 1-Octanol | 4-CPDC (INDC) | CH₂Cl₂ | 6 | 90 | [7] |
| PCC | CH₂Cl₂ | 3 | 85-90 | [9] | |
| PDC | CH₂Cl₂ | 5 | 88 | [5] | |
| Jones Reagent | Acetone | 1 | >90 (Octanoic Acid) | [3] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields and reaction times may vary depending on the specific experimental conditions.
The data clearly indicates that 4-CPDC provides comparable, and in some cases superior, yields to PCC and PDC for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Crucially, it avoids the over-oxidation to carboxylic acids observed with the Jones reagent in the case of primary alcohols.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible results, adherence to well-defined experimental protocols is paramount. Below are representative procedures for the oxidation of a generic primary alcohol to an aldehyde using each of the discussed reagents.
Protocol 1: Oxidation with this compound (CPDC)
-
To a stirred solution of the primary alcohol (1 mmol) in anhydrous dichloromethane (10 mL) is added this compound (1.5 mmol).
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel.
-
The silica gel pad is washed with additional dichloromethane (2 x 10 mL).
-
The combined organic filtrates are concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a suspension of PCC (1.5 mmol) in anhydrous dichloromethane (10 mL) is added a solution of the primary alcohol (1 mmol) in anhydrous dichloromethane (5 mL).
-
The mixture is stirred at room temperature until TLC analysis indicates the disappearance of the starting material.
-
The reaction mixture is then diluted with diethyl ether (20 mL) and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pure aldehyde.[9]
Protocol 3: Oxidation with Pyridinium Dichromate (PDC)
-
To a solution of the primary alcohol (1 mmol) in anhydrous dichloromethane (10 mL) is added PDC (1.5 mmol).[5]
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a plug of silica gel, and the solvent is removed in vacuo.
-
The resulting crude product is then purified by column chromatography.
Protocol 4: Oxidation with Jones Reagent
-
A solution of the primary alcohol (1 mmol) in acetone (10 mL) is cooled in an ice bath.
-
Jones reagent is added dropwise with vigorous stirring until the orange color of the reagent persists.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The excess oxidant is quenched by the addition of isopropanol until the solution turns green.
-
The mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.[3]
Mechanistic Insights: The Underlying Chemistry
The oxidation of alcohols by chromium(VI) reagents proceeds through a common mechanistic pathway involving the formation of a chromate ester intermediate.
Caption: Generalized mechanism of alcohol oxidation by Cr(VI) reagents.
The rate-determining step is typically the E2-like elimination of a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group and the reduction of chromium(VI) to chromium(IV).
Logical Workflow for Reagent Selection
Choosing the appropriate oxidizing agent is critical for the success of a synthesis. The following workflow can guide researchers in their decision-making process.
Caption: Decision tree for selecting a chromium(VI) oxidizing agent.
Conclusion and Future Outlook
While the development of non-chromium-based oxidizing agents continues to be an important area of research, chromium(VI) reagents remain valuable tools in the synthetic chemist's arsenal. This compound stands out as a significant improvement over its predecessors, offering a combination of stability, efficiency, mildness, and cost-effectiveness. Its use allows for the selective and high-yielding oxidation of alcohols under conditions that are compatible with a wider range of functional groups. For researchers and drug development professionals seeking a reliable and practical method for alcohol oxidation, 4-CPDC represents a superior choice that balances reactivity with operational simplicity. As the field of organic synthesis evolves, the demand for such refined and user-friendly reagents will undoubtedly continue to grow.
References
-
Lopez, C.; Gonzalez, A.; Cossio, F. P.; Palomo, C. 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synth. Commun.1985 , 15 (13), 1197–1211. [Link]
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
- Cainelli, G.; Cardillo, G. Chromium Oxidations in Organic Chemistry; Springer-Verlag: Berlin, 1984.
-
Corey, E. J.; Schmidt, G. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Lett.1979 , 20 (5), 399–402. [Link]
-
Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link]
- Firouzabadi, H.; Iranpoor, N.; Kiaeezadeh, F.; Toofan, J. Bipyridinium chlorochromate (BPCC), a new and selective reagent for the oxidation of alcohols to carbonyl compounds. Tetrahedron1986, 42 (2), 719–725.
-
Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. J. Chem. Soc.1946 , 39–45. [Link]
- Luzzio, F. A. The oxidation of alcohols by modified chromium(VI) reagents. Org. React.1998, 53, 1–221.
- Piancatelli, G.; Scettri, A.; D'Auria, M. Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis1982, 1982 (4), 245–258.
- Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons: Chichester, 1995.
- Hudlicky, M. Oxidations in Organic Chemistry; American Chemical Society: Washington, DC, 1990.
- Agarwal, S.; Tiwari, H. P.; Sharma, J. P. Oxidation of some primary and secondary alcohols using pyridinium chlorochromate. Tetrahedron1990, 46 (12), 4417–4420.
- Katre, S. D. Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis: A Brief Review. Der Pharma Chemica2012, 4 (3), 973-980.
-
Wikipedia contributors. Oxidation with chromium(VI) complexes. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC). [Link]
-
Organic Chemistry Portal. Pyridinium Dichromate (PDC). [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Validation of Analytical Methods for 4-Carboxypyridinium Dichromate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Carboxypyridinium Dichromate in Synthesis
This compound (4-CPDC) belongs to the family of pyridinium salts of dichromate, which are versatile oxidizing agents in organic synthesis. Similar to its well-known analogue, Pyridinium Dichromate (PDC), 4-CPDC is employed for the oxidation of alcohols to aldehydes and ketones.[1] The presence of the carboxy- group at the 4-position of the pyridine ring can influence its solubility and reactivity, making it a potentially valuable reagent in specific synthetic contexts. As with any reagent used in pharmaceutical development, rigorous analytical validation is paramount to ensure the quality, consistency, and safety of the final product.[2]
This guide will explore the critical aspects of validating analytical methods for monitoring reactions that utilize 4-CPDC, drawing comparisons with alternative oxidizing agents and adhering to internationally recognized validation standards.
Pillar 1: Expertise & Experience in Method Selection
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For 4-CPDC and its related reactions, a multi-faceted approach is often necessary.
Chromatographic Methods: The Workhorse of Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the analysis of pyridinium salts and their reaction mixtures.[3][4][5] Its ability to separate the starting material, intermediates, final product, and any degradation products makes it an ideal choice for a stability-indicating method.[6][7][8]
-
Causality behind HPLC's effectiveness: The separation capabilities of HPLC are essential for resolving the active pharmaceutical ingredient (API) from its potential degradation products, a key requirement of stability-indicating methods as outlined by the International Council for Harmonisation (ICH) guidelines.[6]
Spectroscopic Methods: For Structural Confirmation and Quantification
While chromatography separates, spectroscopy identifies and quantifies.
-
UV-Visible Spectroscopy: The chromate moiety in 4-CPDC allows for straightforward detection using a UV-Visible detector, often coupled with HPLC.[8] The reaction of the Cr(VI) ion with 1,5-diphenylcarbazide to form a colored complex is a well-established method for the spectrometric measurement of hexavalent chromium.[9]
-
FTIR and NMR Spectroscopy: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of the final product and any isolated impurities.[10][11] ¹H NMR, in particular, can provide detailed information about the structure of pyridinium salts.[4]
Thermal Analysis: Assessing Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of 4-CPDC and the reaction products.[12] This is crucial for understanding potential degradation pathways and establishing safe storage and handling conditions.[12]
Pillar 2: Trustworthiness Through Self-Validating Systems
A validated analytical method is a self-validating system. This means that the protocol itself contains checks and balances to ensure the reliability of the data it generates. According to ICH Q2(R1) guidelines, the following parameters must be thoroughly evaluated.[13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for HPLC) |
| Specificity/Selectivity | To ensure the method can assess the analyte unequivocally in the presence of other components. | Peak purity of the analyte should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (R²) > 0.99 over a defined range.[13] |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements from the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, column temperature, etc. |
Forced Degradation Studies: The Ultimate Test of Specificity
To establish a method as "stability-indicating," forced degradation studies are essential.[6][7] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6] The analytical method must then be able to separate and quantify the active ingredient in the presence of these degradants.[6]
Pillar 3: Authoritative Grounding & Comprehensive References
The principles of analytical method validation are well-established and documented by regulatory bodies such as the ICH and the United States Pharmacopeia (USP). Adherence to these guidelines is crucial for ensuring regulatory acceptance.
Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for a 4-CPDC reaction, grounded in the principles of ICH Q2(R1).
Caption: Workflow for Analytical Method Validation.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds like pyridinium salts.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution of compounds at multiple wavelengths and to assess peak purity.
-
Forced Degradation:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) for 48 hours.
-
-
Method Validation: Perform validation experiments as outlined in the table above.
Protocol 2: Comparison with an Alternative Oxidizing Agent: Dess-Martin Periodinane (DMP)
To provide a comprehensive comparison, a parallel validation should be performed for a reaction using an alternative oxidizing agent like Dess-Martin Periodinane.
| Parameter | This compound (4-CPDC) | Dess-Martin Periodinane (DMP) |
| Reaction Monitoring Technique | HPLC-UV (monitoring disappearance of starting material and appearance of product and Cr(III) byproduct) | HPLC-UV (monitoring disappearance of starting material and appearance of product) |
| Key Analytical Challenge | Potential for interference from chromium species. Need to ensure complete removal of chromium residues. | Removal and quantification of iodine-containing byproducts. |
| Recommended Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Typical Mobile Phase | Acetonitrile/Water with buffer | Acetonitrile/Water with buffer |
| Detection Wavelength | ~260 nm (for pyridinium ring) and ~350 nm (for dichromate) | ~220 nm (for product) |
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship between the different validation parameters.
Caption: Interdependence of Analytical Validation Parameters.
Conclusion
The validation of analytical methods for reactions involving this compound requires a systematic and scientifically sound approach. HPLC is the cornerstone technique, and its validation must be comprehensive, encompassing all parameters outlined in the ICH guidelines. By performing forced degradation studies, the method's stability-indicating nature can be confidently established. Comparing the analytical challenges of 4-CPDC with alternative reagents like DMP highlights the unique considerations for each synthetic route. Ultimately, a well-validated analytical method provides the trustworthy data necessary to ensure the quality and consistency of the final pharmaceutical product.
References
- Pharma Stability: Stability-Indicating Methods & Forced Degradation.
- Addressing the stability and hygroscopicity of pyridinium salts - Benchchem.
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - Semantic Scholar.
- Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC - NIH.
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH.
- Synthesis and characterizations of pyridinium salts including poly(pyr) by Tae Soo Jo.
- Stability indicating study by using different analytical techniques - IJSDR.
- A Comparative Guide to Inter-Laboratory Chromium Analysis Methods - Benchchem.
- Comparison of three sampling and analytical methods for the determination of airborne hexavalent chromium - PubMed.
- Preparation and Identification of Some New Pyridinium Salts.
- Stability Indicating Methods - YouTube.
- Analytical Methods Validation.
- Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt.
- Analytical Method Validation: A Comprehensive Review of Current Practices.
- Pyridinium Dichromate (PDC) - Organic Chemistry Portal.
- Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate) - Organic Synthesis.
- (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- Analytical Methods - Toxicological Profile for Chromium - NCBI Bookshelf - NIH.
- Comparative analysis of methods for the determination of chromium, vanadium, copper, nic kel, and manganese in steel and cast iron by flame atomic absorption spectrometry | Marochkina | Industrial laboratory. Diagnostics of materials.
Sources
- 1. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating Methods & Forced Degradation – Pharma Stability [pharmastability.com]
- 7. ijsdr.org [ijsdr.org]
- 8. youtube.com [youtube.com]
- 9. Comparison of three sampling and analytical methods for the determination of airborne hexavalent chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis and Characterization of 4-Carboxypyridinium Dichromate and Its Precursors
This guide provides an in-depth spectroscopic comparison of the oxidizing agent 4-Carboxypyridinium dichromate (4-CPDC) and its precursors, 4-Carboxypyridine (isonicotinic acid) and chromium(VI) oxide. Through a detailed examination of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy data, we will elucidate the structural transformations that occur during the synthesis of 4-CPDC. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of pyridinium-based oxidizing agents.
The synthesis of 4-CPDC, a stable and efficient chromium(VI) reagent, involves the reaction of 4-Carboxypyridine with chromium(VI) oxide in an aqueous medium.[1][2] The resulting compound is a valuable asset in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds under mild conditions.[1][3] Verifying the successful formation of the 4-carboxypyridinium cation and the dichromate anion is paramount, and spectroscopy offers a powerful, non-destructive means to achieve this confirmation.
Synthesis Pathway Overview
The formation of this compound proceeds through an acid-base reaction where the acidic chromium(VI) oxide reacts with the basic nitrogen of the 4-Carboxypyridine ring. This protonates the pyridine, forming the 4-carboxypyridinium cation, while the chromium(VI) oxide dimerizes in the aqueous solution to form the dichromate anion.
Caption: Reaction scheme for the synthesis of 4-CPDC.
Experimental Methodologies
The protocols described herein are designed to be self-validating, ensuring that the results obtained are both reliable and reproducible.
Synthesis of this compound (4-CPDC)
This procedure is adapted from established methods for preparing pyridinium dichromate reagents.[2]
-
Preparation of Reactants: In a 250 mL beaker, dissolve 10.0 g (0.10 mol) of chromium(VI) oxide (CrO₃) in 20 mL of deionized water with gentle stirring. The solution will become a deep red-orange.
-
Reaction: In a separate 500 mL beaker, dissolve 12.3 g (0.10 mol) of 4-Carboxypyridine (isonicotinic acid) in 100 mL of deionized water. This may require gentle heating to fully dissolve.
-
Formation of Product: Slowly, and with constant stirring, add the chromium(VI) oxide solution to the 4-Carboxypyridine solution. An orange-yellow precipitate of this compound will form immediately.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two 20 mL portions of cold deionized water, followed by one 20 mL portion of diethyl ether to aid in drying.
-
Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride to a constant weight. The typical yield is 80-90%.
Spectroscopic Analysis Workflow
The following workflow ensures a systematic characterization of the precursors and the final product.
Caption: General workflow for spectroscopic characterization.
FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets. A small amount of the dried sample was mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.
UV-Vis Spectroscopy: Spectra were obtained using a dual-beam UV-Vis spectrophotometer. Samples were dissolved in deionized water at a concentration of approximately 0.01 mg/mL and analyzed in a 1 cm quartz cuvette.
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in appropriate deuterated solvents (e.g., D₂O or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Spectroscopic Profile of Precursors
A thorough understanding of the precursors' spectral features is essential for identifying the changes that signify the formation of the final product.
4-Carboxypyridine (Isonicotinic Acid)
This molecule contains both a pyridine ring and a carboxylic acid functional group, each contributing distinct spectroscopic signatures.[4][5]
-
FT-IR Spectrum: The spectrum is characterized by a very broad absorption band from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak for the C=O (carbonyl) stretch is typically observed around 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.
-
UV-Vis Spectrum: In an aqueous solution, 4-Carboxypyridine exhibits absorption maxima (λmax) around 214 nm and 264 nm, which are characteristic of the π → π* transitions within the pyridine ring.[6]
-
¹H NMR Spectrum: The spectrum shows two sets of signals for the aromatic protons. The protons ortho to the nitrogen (at positions 2 and 6) are deshielded and appear as a doublet downfield, while the protons meta to the nitrogen (at positions 3 and 5) appear as a doublet slightly upfield. The carboxylic acid proton is typically a broad singlet at a very downfield position (>13 ppm), and its visibility can depend on the solvent and concentration.
Chromium(VI) Oxide (CrO₃)
As a simple inorganic oxide, the most relevant spectroscopic data for our purposes comes from FT-IR.
-
FT-IR Spectrum: The FT-IR spectrum of solid CrO₃ is dominated by strong absorption bands corresponding to the stretching vibrations of the chromyl (Cr=O) bonds. These peaks are typically found in the 900-1000 cm⁻¹ region.[7][8][9] Specifically, peaks around 906 cm⁻¹ and 944 cm⁻¹ are attributed to these Cr=O vibrations.[7]
Spectroscopic Profile of this compound (4-CPDC)
The formation of 4-CPDC from its precursors results in significant and identifiable changes in the spectroscopic data. These changes serve as definitive evidence of a successful reaction.
-
FT-IR Spectrum: The FT-IR spectrum of 4-CPDC provides the most compelling evidence of its formation.
-
Formation of Pyridinium Ion: The broad O-H band of the carboxylic acid is replaced by a new, sharp to medium band in the 3100-3200 cm⁻¹ region, which is characteristic of the N⁺-H stretch of the pyridinium cation.
-
Presence of Dichromate Anion: The spectrum shows a series of strong bands in the 750-950 cm⁻¹ range, which are absent in the precursors' spectra. These bands are characteristic of the dichromate anion (Cr₂O₇²⁻) and correspond to symmetric and asymmetric stretching vibrations of the terminal Cr=O groups and the bridging Cr-O-Cr bond.[10]
-
Shifts in Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring often shift to slightly higher wavenumbers upon protonation of the nitrogen atom. The C=O stretch of the carboxyl group may also exhibit a slight shift.
-
-
UV-Vis Spectrum: The UV-Vis spectrum of 4-CPDC is a composite of the absorptions from the 4-carboxypyridinium cation and the dichromate anion. The dichromate ion in an aqueous solution is known to have characteristic absorption bands around 350 nm and 440 nm, which are responsible for its orange color.[11] The pyridinium moiety will still show absorptions below 300 nm.
-
¹H NMR Spectrum: The protonation of the pyridine nitrogen causes a significant downfield shift of all aromatic protons due to the increased electron-withdrawing effect of the positively charged nitrogen atom. The N⁺-H proton will appear as a new, broad signal, typically downfield.
Comparative Data Summary
The following table summarizes the key spectroscopic features, providing a clear, objective comparison between 4-CPDC and its precursors.
| Compound | Key FT-IR Peaks (cm⁻¹) | UV-Vis λmax (nm) | Key ¹H NMR Signals (ppm) |
| 4-Carboxypyridine | ~3000 (Broad, O-H)~1715 (Strong, C=O)~1600, ~1550 (C=C, C=N) | ~214, ~264[6] | Aromatic Protons (~8.8, ~7.9 ppm)Carboxylic Proton (>13 ppm, broad) |
| Chromium(VI) Oxide | ~944, ~906 (Strong, Cr=O)[7] | N/A | N/A |
| This compound | ~3150 (N⁺-H)~1720 (C=O)~1610, ~1560 (C=C, C=N)~950-750 (Cr₂O₇²⁻) | ~270 (Cation)~350, ~440 (Anion) | Aromatic Protons (>8.0 ppm, shifted downfield)N⁺-H Proton (>14 ppm, broad) |
Conclusion
The spectroscopic data presented provides a clear and definitive confirmation of the synthesis of this compound from 4-Carboxypyridine and chromium(VI) oxide. The appearance of characteristic N⁺-H and dichromate anion bands in the FT-IR spectrum, coupled with the downfield shift of aromatic protons in the ¹H NMR spectrum, serves as incontrovertible evidence of the formation of the target ionic compound. This guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous characterization of reaction products in synthetic chemistry.
References
-
FT-IR spectrum of chromium (VI) oxide powder. (a) Control and (b) Treated. - ResearchGate. Available at: [Link]
-
Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. Available at: [Link]
-
Isonicotinic Acid - SIELC Technologies. Available at: [Link]
-
FT-IR spectrum of the hydrated chromium oxide sample. - ResearchGate. Available at: [Link]
-
Chromium(VI) oxide - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]
-
(PDF) Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate - ResearchGate. Available at: [Link]
-
4-Pyridinecarboxylic acid - NIST WebBook. Available at: [Link]
-
Chromium oxide - NIST WebBook. Available at: [Link]
-
An Analytical Studies of Pyridinium Chlorochromate Oxidation Species. Available at: [Link]
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. Available at: [Link]
-
4-Pyridinecarboxylic acid - NIST WebBook. Available at: [Link]
-
4-Pyridinecarboxylic acid - NIST WebBook. Available at: [Link]
-
4-Pyridinecarboxylic acid, methyl ester - NIST WebBook. Available at: [Link]
-
Exploring the Chemical Properties and Applications of Pyridinium Dichromate. Available at: [Link]
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available at: [Link]
-
4-Pyridinecarboxaldehyde - NIST WebBook. Available at: [Link]
-
4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Available at: [Link]
-
Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt. Available at: [Link]
-
PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT - AdiChemistry. Available at: [Link]
-
Dipyridinium dichromate | C10H12Cr2N2O7 | CID 159879 - PubChem. Available at: [Link]
-
3-Carboxypyridinium dichromate | C12H12Cr2N2O11 | CID 11026979 - PubChem. Available at: [Link]
-
4-Pyridinecarboxylic acid - NIST WebBook. Available at: [Link]
-
(PDF) Pyridinium Dichromate in Organic Chemistry: A New Synthesis of Enedicarbonyl Compounds - ResearchGate. Available at: [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - MDPI. Available at: [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. adichemistry.com [adichemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridinecarboxylic acid [webbook.nist.gov]
- 6. Isonicotinic Acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Chromium(VI) oxide(1333-82-0) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ignited.in [ignited.in]
A Researcher's Guide to Navigating the Oxidation Landscape: A Comparative Analysis of Chromium-Based Reagents and Their Greener Alternatives
For decades, chromium-(VI) reagents have been the workhorses of organic synthesis, reliably transforming alcohols into valuable carbonyl compounds. However, the significant environmental and health risks associated with these compounds have necessitated a paradigm shift towards greener, more sustainable alternatives. This guide provides an in-depth technical comparison of traditional chromium-based oxidizing agents with modern alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed, environmentally conscious decisions in the laboratory. We will delve into the mechanistic underpinnings, practical considerations, and environmental impact of each method, supported by experimental data and protocols.
The Double-Edged Sword: The Legacy and Hazard of Chromium(VI) Oxidants
Chromium(VI) reagents, such as those used in the Jones and PCC oxidations, have long been favored for their high efficiency and broad applicability. The Jones oxidation, for instance, effectively converts primary alcohols to carboxylic acids and secondary alcohols to ketones.[1] Pyridinium chlorochromate (PCC), a milder alternative, is adept at halting the oxidation of primary alcohols at the aldehyde stage.[2]
However, the utility of these reagents is overshadowed by the severe toxicity of hexavalent chromium, a known carcinogen.[2] The waste generated from these reactions contains chromium salts, which are hazardous and require specialized, costly disposal procedures.[3] This environmental burden, coupled with increasing regulatory scrutiny, has made the search for and adoption of greener alternatives a critical endeavor in modern chemistry.[4]
The Rise of Greener Alternatives: A Comparative Overview
In recent years, a number of powerful and more environmentally benign oxidation methods have emerged. This guide will focus on three of the most prominent alternatives: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-Catalyzed Oxidations. Each of these methods offers distinct advantages and disadvantages, which we will explore in detail.
The Swern Oxidation: A Metal-Free Powerhouse
The Swern oxidation is a widely used, metal-free method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5] It is renowned for its mild reaction conditions, which often preserve sensitive functional groups.[2] The reaction typically employs dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, at cryogenic temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[2]
Mechanism of the Swern Oxidation
Caption: The Swern oxidation proceeds via activation of DMSO, followed by reaction with the alcohol and base-promoted elimination.
While the Swern oxidation avoids heavy metal waste, it is not without its environmental drawbacks. The reaction produces dimethyl sulfide (DMS), a volatile and malodorous byproduct, and carbon monoxide, a toxic gas.[5] The cryogenic temperatures required also represent a significant energy cost.
The Dess-Martin Periodinane (DMP) Oxidation: Mildness and Selectivity
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing alcohols to aldehydes and ketones at room temperature.[6][7] Its neutral pH conditions make it compatible with a wide range of sensitive functional groups.[6]
Mechanism of the Dess-Martin Periodinane Oxidation
Caption: The DMP oxidation involves ligand exchange followed by an intramolecular proton transfer to yield the carbonyl compound.
The primary environmental concerns with DMP are its high cost and the generation of a stoichiometric amount of an iodine-containing byproduct.[6] While less toxic than chromium waste, the disposal of iodinane byproducts should be handled with care, as iodine compounds can be harmful to aquatic life.[8][9] Furthermore, DMP is known to be potentially explosive, especially when impure, which raises safety concerns for large-scale applications.[10]
TEMPO-Catalyzed Oxidations: The Green Frontier
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that acts as a highly efficient catalyst for the oxidation of alcohols.[11] A key advantage of TEMPO-catalyzed systems is the use of a catalytic amount of the reagent in conjunction with a stoichiometric, and often inexpensive and environmentally benign, co-oxidant such as sodium hypochlorite (bleach) or even air.[4][11]
Mechanism of TEMPO-Catalyzed Oxidation
Caption: The catalytic cycle of TEMPO-mediated oxidation involves the generation of the active N-oxoammonium ion.
TEMPO-catalyzed oxidations represent a significant step forward in green chemistry.[11] When air is used as the terminal oxidant, the only byproduct is water, making it a highly atom-economical and environmentally friendly process.[4] However, some protocols require a co-catalyst, such as a copper or ruthenium complex, which may have its own environmental considerations.[11][12]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will analyze the oxidation of a model substrate, benzyl alcohol, to benzaldehyde using each of the four methods discussed.
| Parameter | Jones Oxidation | Swern Oxidation | DMP Oxidation | TEMPO/Bleach Oxidation |
| Primary Reagents | CrO₃, H₂SO₄, Acetone | (COCl)₂, DMSO, Et₃N | Dess-Martin Periodinane | TEMPO, NaOCl |
| Temperature | 0 °C to rt | -78 °C | Room Temperature | 0 °C to rt |
| Typical Yield | >90% (to benzoic acid) | ~95% | ~95% | ~98% |
| Atom Economy * | ~20% | ~27% | ~25% | ~55% |
| Key Byproducts | Cr(III) salts | (CH₃)₂S, CO, CO₂, Et₃NHCl | Iodinane, Acetic Acid | NaCl, H₂O |
| Safety Concerns | Highly toxic, carcinogenic | Malodorous/toxic gas, cryogenic | Potentially explosive | Use of bleach |
| Cost | Low | Moderate | High | Moderate (catalyst) |
*Atom economy is calculated based on the stoichiometric reaction for the formation of benzaldehyde. For Jones oxidation, the calculation is based on the formation of the aldehyde, although over-oxidation to the carboxylic acid is common.
Experimental Protocols: A Practical Guide
Detailed, step-by-step methodologies are essential for replicating and comparing these oxidation reactions. Below are representative protocols for the oxidation of benzyl alcohol.
Protocol 1: Jones Oxidation of Benzyl Alcohol
-
Reagent Preparation: Prepare the Jones reagent by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 10.8 g of benzyl alcohol in 100 mL of acetone. Cool the solution in an ice bath.
-
Oxidation: Slowly add the Jones reagent dropwise to the stirred solution. The color will change from orange to green. Continue the addition until the orange color persists.
-
Workup: Add isopropanol to quench any excess oxidant. Decant the acetone solution and wash the remaining chromium salts with acetone. Combine the acetone fractions, neutralize with sodium bicarbonate, filter, and concentrate to obtain the product.
Protocol 2: Swern Oxidation of Benzyl Alcohol
-
Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, add 2.2 equivalents of oxalyl chloride to dichloromethane at -78 °C. Slowly add 2.5 equivalents of DMSO.
-
Alcohol Addition: After 15 minutes, add a solution of 1 equivalent of benzyl alcohol in dichloromethane.
-
Elimination: Stir for 30 minutes, then add 5 equivalents of triethylamine. Allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of Benzyl Alcohol
-
Reaction Setup: To a solution of 1 equivalent of benzyl alcohol in dichloromethane, add 1.1 equivalents of Dess-Martin periodinane.
-
Oxidation: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Dilute the reaction mixture with diethyl ether and quench with a saturated solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers, extract the aqueous phase with ether, and wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
Protocol 4: TEMPO-Catalyzed Oxidation of Benzyl Alcohol with Bleach
-
Reaction Setup: In a flask, combine 1 equivalent of benzyl alcohol, 0.01 equivalents of TEMPO, and 0.1 equivalents of potassium bromide in dichloromethane.
-
Oxidation: Cool the mixture to 0 °C and add a solution of 1.1 equivalents of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise, maintaining the temperature below 5 °C.
-
Workup: After the reaction is complete (as indicated by TLC), quench with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Conclusion: Making the Sustainable Choice
The choice of an oxidizing agent is a critical decision that extends beyond reaction yield and selectivity. As the chemical industry increasingly embraces the principles of green chemistry, the environmental impact of our synthetic routes must be a primary consideration. While chromium-based reagents have a long history of utility, their inherent toxicity and the hazardous waste they generate make them unsustainable for the future.
The Swern and DMP oxidations offer milder, metal-free alternatives, each with its own set of practical and environmental considerations. For many applications, TEMPO-catalyzed oxidations, particularly those utilizing air as the terminal oxidant, represent the current state-of-the-art in green alcohol oxidation. By carefully evaluating the metrics of atom economy, E-factor, safety, and waste generation, researchers can select the most appropriate and sustainable method for their specific needs, contributing to a safer and cleaner chemical enterprise.
References
- He, Y. (2024). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS.
- University of York. (n.d.).
- Baffelli, S., & Giani, S. (2024).
- Sheldon, R. A. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781.
- Anastas, P., & Warner, J. (2022). Green Chemistry Metrics, A Review. MDPI.
- BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
- Master Organic Chemistry. (2015, May 6).
- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Sheldon, R. A. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Vogel, A., et al. (2018). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 3(44), 12485-12489.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine.
- Li, C., et al. (2017). Highly efficient and practical aerobic oxidation of alcohols by inorganic-ligand supported copper catalysis. Green Chemistry, 19(10), 2349-2354.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2014, February 28).
- The Science Sauce. (n.d.).
- The Organic Chemistry Tutor. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) [Video]. YouTube.
- LibreTexts. (2023, July 21). 4.
- ChemHelp ASAP. (n.d.). Oxidizing Agents Organic Chemistry.
- Solubility of Things. (n.d.). Common Oxidizing Agents and Their Properties.
- Wikipedia. (n.d.).
- TCI Chemicals. (n.d.). Oxidizing Agents.
- ChemHelp ASAP. (2022, May 30). organic chemistry review - common oxidizing agents [Video]. YouTube.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Heravi, M. M., Momeni, T., & Zadsirjan, V. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(2), 125-196.
- Kumar, A., et al. (2014). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 12(35), 6886-6889.
- PubMed. (2021).
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. case.edu [case.edu]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Reaction metrics: Atom economy [chemtl.york.ac.uk]
A Senior Application Scientist's Guide to the Chemoselectivity of 4-Carboxypyridinium Dichromate in Alcohol Oxidation
For the discerning researcher in organic synthesis and drug development, the selective oxidation of alcohols is a cornerstone transformation. The choice of oxidant is paramount, dictating not only the yield but also the preservation of other sensitive functional groups within a complex molecule. While classic chromium(VI) reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) have long been mainstays, they are not without their limitations, including acidity, cumbersome workups, and at times, a lack of refined chemoselectivity. This guide offers an in-depth comparison of a lesser-known yet highly effective alternative: 4-Carboxypyridinium Dichromate (CPDC), also referred to in the literature as Isonicotinium Dichromate (INDC). We will explore its performance in the context of its more established counterparts, supported by available experimental data, to provide a clear rationale for its application in modern synthetic challenges.
The Quest for Selective Oxidation: Beyond PCC and PDC
The oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a classic challenge in organic synthesis.[1][2] Similarly, the selective oxidation of one type of alcohol in the presence of another requires a reagent with nuanced reactivity.
-
Pyridinium Chlorochromate (PCC) , a complex of chromium trioxide, pyridine, and hydrochloric acid, is a widely used reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[2] Its utility stems from its solubility in organic solvents, allowing for anhydrous reaction conditions that prevent the formation of gem-diols and subsequent over-oxidation.[2] However, PCC is known for its acidic character, which can be detrimental to acid-sensitive substrates.[3]
-
Pyridinium Dichromate (PDC) is another valuable chromium(VI) oxidant that is notably less acidic than PCC, making it more suitable for reactions involving acid-labile functional groups.[3][4] The oxidative power of PDC is highly dependent on the solvent employed. In dichloromethane (DCM), it primarily yields aldehydes and ketones, whereas in dimethylformamide (DMF), primary alcohols are often oxidized to carboxylic acids.[4][5] A significant drawback of both PCC and PDC is the formation of a tar-like chromium-containing byproduct during the reaction, which can complicate product isolation and reduce yields.[6]
Introducing this compound (CPDC): A Mild and Efficient Alternative
This compound (CPDC), along with its isomer 3-Carboxypyridinium Dichromate (NDC), has been reported as a mild, stable, efficient, and inexpensive chromium(VI) oxidizing reagent. These reagents are prepared from the corresponding carboxylic acid-substituted pyridines (isonicotinic acid for CPDC and nicotinic acid for NDC) and chromium trioxide. The presence of the carboxyl group on the pyridinium ring is thought to modulate the reactivity and physical properties of the reagent, leading to some distinct advantages.
Comparative Performance in Alcohol Oxidation
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| Benzyl Alcohol | NDC | CH2Cl2 / Pyridine | Benzaldehyde | 95 | |
| Benzyl Alcohol | PDC | CH3CN | Benzaldehyde | - | |
| Benzyl Alcohol | PCC | CH2Cl2 | Benzaldehyde | High | [2] |
| Cinnamyl Alcohol | NDC | CH2Cl2 / Pyridine | Cinnamaldehyde | 92 | |
| Cinnamyl Alcohol | PDC | CH2Cl2 | Cinnamaldehyde | - | |
| Cinnamyl Alcohol | PCC | CH2Cl2 | Cinnamaldehyde | High | |
| Cyclohexanol | NDC * | CH2Cl2 / Pyridine | Cyclohexanone | 85 | |
| Cyclohexanol | PDC | Dioxane-Water | Cyclohexanone | - | [3] |
| Cyclohexanol | PCC | CH2Cl2 | Cyclohexanone | High |
*Data for 3-Carboxypyridinium Dichromate (NDC) is presented as a close analog to this compound (CPDC).
The available data suggests that NDC (and by extension, CPDC) provides excellent yields for the oxidation of benzylic, allylic, and secondary alcohols, comparable to those obtained with PCC and PDC.
The Chemoselectivity Advantage of Carboxypyridinium Dichromates
A key advantage of Nicotinium Dichromate (NDC), and likely CPDC, is its demonstrated chemoselectivity. It has been reported that NDC allows for the selective oxidation of benzylic alcohols in the presence of aliphatic alcohols . This is a significant advantage over PCC and PDC, which often show less discrimination between different types of primary or secondary alcohols. This enhanced selectivity is likely due to the electronic effect of the carboxyl group on the pyridinium ring, which modulates the reactivity of the chromium(VI) center.
Mechanistic Insights
The mechanism of alcohol oxidation by chromium(VI) reagents like CPDC, PCC, and PDC is generally believed to proceed through the formation of a chromate ester intermediate. This is followed by a rate-determining E2-like elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and a reduced chromium(IV) species.
Caption: General mechanism of alcohol oxidation by Cr(VI) reagents.
The nature of the pyridinium ligand (e.g., pyridine, 3-carboxypyridine, or 4-carboxypyridine) influences the electrophilicity of the chromium center and the overall reaction kinetics, thereby affecting the chemoselectivity.
Experimental Protocols
Preparation of this compound (CPDC)
-
To a solution of chromium trioxide (CrO₃) in a minimal amount of water, add a stoichiometric amount of isonicotinic acid (4-carboxypyridine).
-
The resulting orange crystalline solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
General Procedure for Alcohol Oxidation using CPDC
Caption: Experimental workflow for alcohol oxidation using CPDC.
-
In a round-bottom flask, suspend this compound (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
To the stirred suspension, add a solution of the alcohol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂. For reactions requiring enhanced selectivity, pyridine (1-2 equivalents) can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake with additional CH₂Cl₂.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Discussion and Conclusion
The selection of an oxidizing agent is a critical decision in the planning of a synthetic route. While PCC and PDC are effective reagents for the oxidation of alcohols, they present challenges in terms of acidity, byproduct formation, and chemoselectivity. This compound emerges as a compelling alternative, offering several key advantages:
-
Mild Reaction Conditions: CPDC, like its isomer NDC, is a mild oxidant, allowing for the transformation of alcohols without affecting sensitive functional groups.
-
Enhanced Stability and Handling: Described as a stable crystalline solid, CPDC is easier to handle and store compared to some other chromium(VI) reagents.
-
Improved Workup: The physical properties of the carboxypyridinium dichromate and its byproducts may facilitate a cleaner reaction and simpler purification compared to the tar-like residues often encountered with PCC and PDC.[6]
-
Superior Chemoselectivity: The ability to selectively oxidize benzylic alcohols in the presence of aliphatic alcohols is a significant advantage for complex molecule synthesis.
-
Cost-Effectiveness: The starting materials for the synthesis of CPDC (isonicotinic acid and chromium trioxide) are relatively inexpensive.
It is important to acknowledge the inherent toxicity of all chromium(VI) reagents. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential. The disposal of chromium waste must also be handled in accordance with institutional and environmental regulations.
References
- Palomo, C.; González, A.; López, M. C.; Cossío, F. P. 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synth. Commun.1985, 15 (13), 1197–1211.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). [Link]
-
Organic Chemistry Portal. Pyridinium Dichromate (PDC). [Link]
-
AdiChemistry. PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. [Link]
- Sharma, V.; Kothari, S.; Banerji, K. K.
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
Chemguide. oxidation of alcohols. [Link]
- Al-Juboori, A. A. H. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 2013, 18(3).
-
Al-Juboori, A. A. H. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
-
Wikipedia. Oxidation with chromium(VI) complexes. [Link]
- G. L. Agrawal, and S. K. Awasthi. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. J. Chem. Soc., Perkin Trans. 2, 1993, 155-159.
-
Compound Interest. A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]
- Corey, E. J.; Schmidt, G. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Lett.1979, 20, 399-402.
-
Chem-Station. PCC/PDC Oxidation. [Link]
-
Slideshare. PCC OXIDATION.pptx. [Link]
-
Laborious New Innovators Group. CHROMIUM (VI) OXIDANTS. [Link]
-
PubChem. 3-Carboxypyridinium dichromate. [Link]
- Katre, S. D. Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis: A Brief Review. Int. J. Chem. Stud.2017, 5, 12-17.
-
PubChem. Dipyridinium dichromate. [Link]
-
Organic Chemistry Portal. Chromium Compounds. [Link]
Sources
A Comparative Guide to 4-Carboxypyridinium Dichromate and its Isomer in Alcohol Oxidation
In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical, dictating not only the efficiency and yield of the reaction but also its selectivity and practicality. Among the plethora of available reagents, chromium(VI)-based oxidants have historically held a prominent position. This guide provides an in-depth comparative analysis of 4-Carboxypyridinium Dichromate (4-CPDC), also known as Isonicotinium Dichromate (INDC), and its isomer, 3-Carboxypyridinium Dichromate (NDC), as mild, stable, and efficient reagents for the oxidation of alcohols. We will delve into their synthesis, comparative performance against established reagents like Pyridinium Dichromate (PDC), and the mechanistic nuances that govern their reactivity.
The Rise of Carboxypyridinium Dichromates: A Safer and More Selective Alternative
Traditional chromium(VI) reagents, such as the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), are powerful oxidants but often suffer from a lack of selectivity, leading to over-oxidation of primary alcohols to carboxylic acids, and their use in aqueous acidic media limits their application with acid-sensitive substrates.[1] To overcome these limitations, a range of pyridinium-based chromium(VI) reagents were developed, including Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC).[2][3] These reagents offer the advantage of being soluble in organic solvents, allowing for oxidations under milder, anhydrous conditions.[3]
However, PCC is known for its acidity, which can be detrimental to sensitive functional groups, while PDC can sometimes be sluggish in its reactions.[4] This quest for improved reagents led to the development of 3-Carboxypyridinium Dichromate (NDC) and this compound (INDC), derived from nicotinic acid and isonicotinic acid, respectively.[5] These reagents have been reported as mild, stable, efficient, and inexpensive alternatives for the oxidation of alcohols to carbonyl compounds, thiols to disulfides, and hydroquinones to quinones.[5]
Synthesis and Characterization: Preparing the Oxidants
The preparation of both NDC and 4-CPDC (INDC) is a straightforward process, involving the reaction of the corresponding carboxypyridinium acid with chromium trioxide.
Synthesis of this compound (INDC)
A detailed procedure for the synthesis of Isonicotinium Dichromate (INDC) involves the addition of isonicotinic acid to a solution of chromium trioxide in water at low temperatures. The resulting suspension is then treated with acetone to precipitate the product.
Experimental Protocol: Synthesis of this compound (INDC) [5]
-
Dissolve 12 g (120 mmol) of chromium trioxide in 12 ml of water in a flask and cool the solution to 0-5 °C with stirring.
-
To this solution, add 7.38 g (60 mmol) of isonicotinic acid.
-
After stirring for 15 minutes at 0-5 °C, add 100 ml of acetone to the resulting red-orange suspension.
-
Continue stirring the mixture at 0-5 °C for an additional 15 minutes.
-
Filter the product and wash it with 50 ml of acetone and 25 ml of dichloromethane.
-
The resulting orange-yellow solid is isonicotinium dichromate.
Comparative Performance Analysis: 4-CPDC vs. Alternatives
Kinetic studies on the oxidation of benzyl alcohol by isonicotinium dichromate (INDC) have shown that the reaction proceeds efficiently to yield benzaldehyde.[6] The reaction order and thermodynamic parameters have been elucidated, providing insight into the reaction mechanism.[6]
In comparison, studies on the oxidation of alcohols with Nicotinium Dichromate (NDC) have also been conducted, providing a basis for understanding the influence of the carboxyl group's position on the pyridine ring.[3][7] For instance, the oxidation of secondary perfumery alcohols with NDC has been investigated, revealing the order of reactivity to be influenced by steric factors.[7]
The key advantages of 4-CPDC and its isomer, NDC, over reagents like PCC lie in their reduced acidity, which makes them more suitable for the oxidation of substrates containing acid-sensitive functional groups.[4] Compared to PDC, which can require the use of dimethylformamide (DMF) to achieve the oxidation of primary alcohols to carboxylic acids, the carboxypyridinium dichromates offer a milder approach, typically yielding aldehydes from primary alcohols in non-polar solvents like dichloromethane.[4]
Table 1: Qualitative Comparison of Chromium(VI) Reagents for Alcohol Oxidation
| Reagent | Acidity | Selectivity (Primary Alcohols) | Common Solvent(s) | Key Advantages | Key Disadvantages |
| Jones Reagent | High | Low (forms carboxylic acids) | Acetone/Water | Inexpensive, powerful | Harsh conditions, over-oxidation |
| PCC | Moderate | High (forms aldehydes) | Dichloromethane | Good for aldehydes, mild | Can be acidic, hygroscopic |
| PDC | Low | Solvent-dependent (aldehydes in DCM, carboxylic acids in DMF) | Dichloromethane, DMF | Less acidic than PCC | Can be slow, solvent-dependent selectivity |
| 4-CPDC (INDC) | Low | High (forms aldehydes) | Dichloromethane | Mild, stable, inexpensive | Limited direct comparative data |
| NDC | Low | High (forms aldehydes) | Dichloromethane | Mild, stable, inexpensive | Limited direct comparative data |
Mechanistic Insights: The Role of the Chromate Ester
The oxidation of alcohols by chromium(VI) reagents is generally believed to proceed through the formation of a chromate ester intermediate.[8] The reaction is initiated by the nucleophilic attack of the alcohol oxygen on the chromium(VI) center. This is followed by a proton transfer and subsequent elimination to form the carbonyl compound, with the chromium being reduced to a lower oxidation state.
The rate of the reaction is influenced by both electronic and steric factors of the alcohol substrate. Electron-donating groups on the alcohol generally increase the rate of oxidation, while bulky substituents can hinder the formation of the chromate ester, slowing down the reaction.[7] The presence of an acid catalyst can accelerate the reaction by protonating the dichromate species, making it a more potent electrophile.
Caption: Generalized mechanism for the oxidation of a primary alcohol by a dichromate species.
Practical Application: A Representative Experimental Protocol
The following protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde using a pyridinium dichromate reagent, which can be adapted for use with 4-CPDC.
Experimental Protocol: Oxidation of a Primary Alcohol [6]
-
To a stirred suspension of the pyridinium dichromate reagent (e.g., 4-CPDC, 2.5 equivalents) and powdered molecular sieves (3Å or 4Å) in anhydrous dichloromethane (20 volumes), add the primary alcohol (1 equivalent) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture overnight. A brown, tar-like precipitate will form as the reaction progresses.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite®.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by column chromatography or distillation.
Caption: A typical experimental workflow for the oxidation of an alcohol using 4-CPDC.
Conclusion
This compound (INDC) and its isomer, 3-Carboxypyridinium Dichromate (NDC), represent a valuable addition to the arsenal of chromium(VI) oxidizing agents. Their mildness, stability, and affordability, coupled with their efficacy in the selective oxidation of alcohols to carbonyl compounds, make them attractive alternatives to more established reagents like PCC and PDC. While a comprehensive, side-by-side comparative study with extensive quantitative data remains a gap in the readily available literature, the existing kinetic and mechanistic studies provide strong evidence for their utility. For researchers seeking a gentle and selective method for alcohol oxidation, particularly in the context of complex molecules with acid-sensitive functionalities, 4-CPDC and NDC are worthy of serious consideration. As with all chromium(VI) reagents, appropriate safety precautions should be taken due to their toxicity.
References
-
Lopez, C., et al. (1985). 3-Carboxypyridinium Dichromate (NDC) and (this compound (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Synthetic Communications, 15(13), 1197-1211. [Link]
- Udhayakumar, R., et al. (2012). Kinetics and Mechanism of Oxidation of dibenzalacetone(DBA) by Isonicotinium dichromate in aqueous acetic. Journal of Chemical and Pharmaceutical Research, 4(5), 2385-2390.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
- Vivekanandan, K., & Narayanan, R. L. (2022). Oxidation of Perfumery Secondary Alcohols by Nicotinium Dichromate; A Kinetic Study. International Journal of Life Science and Pharma Research, 12(S16).
- Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402.
- Guziec Jr, F. S., & Luzzio, F. A. (1980). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 47(9), 1787-1789.
- Collins, J. C., Hess, W. W., & Frank, F. J. (1968). Dipyridine-chromium(VI) oxide oxidation of alcohols in dichloromethane. Tetrahedron Letters, 9(30), 3363-3366.
- Salehi, P., et al. (2003). Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids. Molecules, 8(9), 900-905.
-
RSC Education. A microscale oxidation of alcohols. [Link]
- SiliCycle. (2008). Application Note B12.0 Difference Between SiliaBond PCC & PDC.
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). [Link]
- Harit, H., Hiran, B. L., & Joshi, S. N. (2015). Kinetics and Mechanism of Oxidation of Pimary Alcohols by Pyridinium Dichromate. Chemical Science Transactions, 4(1), 49-58.
- Pandurangan, A., & Murugesan, V. (1998). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 14(2), 235-240.
- Sheela, A., et al. (2019).
- Palani, R., & Anbarasi, R. (2015). Oxidation of α,β-unsaturated alcohols by nicotinium dichromate: A kinetic study. Journal of Saudi Chemical Society, 19(5), 579-584.
- Chemistry LibreTexts. (2023).
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Turkish Journal of Chemistry, 29(5), 521-528.
-
Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparability of effort | Climate Action Tracker [climateactiontracker.org]
- 8. unfccc.int [unfccc.int]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Carboxypyridinium Dichromate
Subject: Standard Operating Procedure for the Safe Disposal of 4-Carboxypyridinium Dichromate and Related Hexavalent Chromium Waste Streams
Introduction: The Imperative for Rigorous Disposal Protocols
This compound (4-CPDC), like its better-known analogue Pyridinium Dichromate (PDC), is a powerful oxidizing agent indispensable for specific organic syntheses. However, its utility is matched by its significant hazardous potential. The core of this hazard lies in the hexavalent chromium (Cr(VI)) moiety, a known human carcinogen and potent environmental toxin.[1][2][3] Improper disposal is not merely a regulatory violation; it is a significant threat to both human health and environmental integrity.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of waste streams containing 4-CPDC. The foundational principle of this procedure is the chemical reduction of toxic, soluble Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)) state, followed by precipitation and collection for final disposal by certified professionals.[4] Adherence to this protocol is mandatory for all laboratory personnel engaged in work with this and similar chromium-based reagents.
Hazard Identification and Risk Assessment
Before handling or initiating any disposal procedure, a thorough understanding of the associated risks is critical. 4-CPDC and other dichromate compounds present a multi-faceted hazard profile.
Table 1: Hazard Profile of Pyridinium Dichromate Compounds
| Hazard Category | Description | Primary Mitigation Strategy |
| Carcinogenicity | Classified as a Group 1 carcinogen (inhalation) by IARC. Chronic exposure is linked to an increased risk of lung cancer.[3][5] | Engineering controls (fume hood), appropriate respiratory protection, minimizing dust generation.[1] |
| Oxidizer | Strong oxidizing agent. Contact with combustible materials (paper, wood, solvents, etc.) may cause fire.[1] | Store away from combustible and reducing materials.[6] Use non-combustible tools and containers. |
| Toxicity & Corrosivity | Causes severe skin burns and eye damage upon contact.[1][7] Irritating to the respiratory system. | Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, apron, and safety goggles/face shield.[3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][7] | Prevent release into the environment.[1] Do not dispose of down the drain. All waste must be treated. |
The Occupational Safety and Health Administration (OSHA) has established a strict permissible exposure limit (PEL) for Cr(VI) compounds of 5 micrograms per cubic meter of air (5 µg/m³) as an 8-hour time-weighted average.[3][5][8] All handling and disposal operations must be designed to remain well below this limit.
Pre-Disposal: Essential Preparatory Steps
Proper preparation is the cornerstone of a safe disposal process.
-
Designated Area: All disposal procedures must be conducted within a designated area inside a certified chemical fume hood to prevent inhalation exposure.[6]
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Chemical splash goggles and a face shield.
-
A chemical-resistant apron or lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile).
-
-
Spill Kit: An accessible spill kit containing an appropriate absorbent for hazardous materials and a neutralizing agent (e.g., sodium bisulfite) must be available.
-
Waste Container: A clearly labeled, dedicated hazardous waste container must be prepared. The label should read "Hazardous Waste: Chromium (III) Hydroxide Sludge" and include the date of generation.
Step-by-Step Disposal Protocol: Reduction and Precipitation of Cr(VI)
This protocol is designed for small to moderate quantities of 4-CPDC waste typically generated in a research setting. The core principle is the reduction of orange/brown Cr(VI) to the green Cr(III) ion, followed by its precipitation from the solution.
Workflow Overview
Caption: Disposal workflow for this compound waste.
Detailed Methodology
-
Preparation and Acidification:
-
Place the beaker containing the aqueous 4-CPDC waste solution inside the chemical fume hood. If the waste is in an organic solvent, it must first be carefully treated to remove the solvent before proceeding.
-
Slowly, and with stirring, add a dilute acid like sulfuric acid or hydrochloric acid to the solution until the pH is between 2 and 3. This acidic environment is necessary for the reduction reaction to proceed efficiently.[4][9]
-
-
Reduction of Hexavalent Chromium (Cr(VI)):
-
While stirring, slowly add a reducing agent. A 10% solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite is a common and effective choice.[4]
-
Causality: The bisulfite ion reduces the Cr(VI) to Cr(III). You will observe a distinct color change from the initial orange or brown of the dichromate ion to a dark, often murky green, which is characteristic of the hydrated chromium(III) ion.[9] The reaction generates heat, so the addition should be slow to control the exotherm.
-
Continue adding the reducing agent portion-wise until the orange/brown color is completely gone.
-
-
Verification of Complete Reduction:
-
It is crucial to ensure all Cr(VI) has been reduced. Use a commercial Cr(VI)-specific test strip to check the solution.
-
If the test strip indicates the presence of remaining Cr(VI), add more reducing agent and re-test until the result is negative.
-
-
Neutralization and Precipitation:
-
Once reduction is complete, you must precipitate the Cr(III) from the solution. Slowly add a base, such as 6M sodium hydroxide (NaOH), while stirring.[10]
-
Causality: As the pH increases, the chromium(III) ions will precipitate out of the solution as chromium(III) hydroxide (Cr(OH)₃), a grayish-green sludge.[4]
-
Continue adding the base until the pH of the solution is between 7 and 9. Check the pH with litmus paper or a pH meter.
-
-
Waste Collection and Segregation:
-
Allow the chromium(III) hydroxide precipitate to settle to the bottom of the beaker. This may take several hours or overnight.
-
Carefully decant the clear, supernatant liquid. This liquid can typically be disposed of down the drain with copious amounts of water, but you must first confirm this is in line with your local and institutional regulations.
-
Transfer the remaining Cr(OH)₃ sludge into the pre-labeled hazardous waste container.[6]
-
Final Waste Management and Emergency Procedures
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal. Never attempt to dispose of the solid chromium waste in regular trash.
-
Spill Response: In case of a spill, immediately evacuate the area if the spill is large or if you are unsure how to proceed. For small, manageable spills, use a spill kit to absorb the material. Treat the contaminated absorbent material as hazardous chromium waste and place it in the designated waste container.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
By rigorously following this scientifically grounded protocol, you ensure not only your personal safety but also the protection of our shared environment, upholding the highest standards of professional and ethical scientific practice.
References
-
Material Safety Data Sheet Pyridinium Dichromate, 98%. (n.d.). T3DB. Retrieved from [Link]
-
Chromium VI Compounds (Hexavalent Chromium). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hexavalent Chromium - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA's Standards on Hexavalent Chromium Safety. (2023, December 9). Nevada Technical Associates, Inc. Retrieved from [Link]
-
Reduction of dichromate - different colors of reaction product. (n.d.). Science made alive: Chemistry/Experiments. Retrieved from [Link]
-
OSHA Issues Enforcement Procedures Directive for New Hexavalent Chromium Standards. (2008, February 13). Occupational Safety and Health Administration. Retrieved from [Link]
-
Redox chemistry with dichromate ions. (n.d.). Royal Society of Chemistry Education. Retrieved from [Link]
-
Hexavalent Chromium Cr(VI) - OSHA Regulation Update. (n.d.). Metal-Fab, Inc. Retrieved from [Link]
-
Sodium dichromate. (2019, May 23). Sciencemadness Wiki. Retrieved from [Link]
-
Disposal of hexavalent chromium. (2015, October 6). Sciencemadness Discussion Board. Retrieved from [Link]
-
Disposal of Chromium Laboratory Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
How to properly dispose hexavalent chromium. (2019, August 3). Reddit. Retrieved from [Link]
-
Chromium(VI) Compounds SOP Template. (n.d.). University of Arizona. Retrieved from [Link]
-
Safety Data Sheet - Pyridinium Chlorochromate. (2025, December 23). Retrieved from [Link]
-
What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? (2025, November 28). Sustainability Directory. Retrieved from [Link]
-
Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. Retrieved from [Link]
-
The Reduction of Chromium. (n.d.). Retrieved from [Link]
-
Chromium Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Hexavalent Chromium - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA's Standards on Hexavalent Chromium Safety - Online Safety Trainer [onlinesafetytrainer.com]
- 4. What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn [pollution.sustainability-directory.com]
- 5. OSHA Issues Enforcement Procedures Directive for New Hexavalent Chromium Standards - IAM Union [goiam.org]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
- 8. mtlfab.com [mtlfab.com]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. reddit.com [reddit.com]
A Researcher's Guide to the Safe Handling and Disposal of 4-Carboxypyridinium Dichromate
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and a deep respect for the chemical entities involved. 4-Carboxypyridinium dichromate, a potent oxidizing agent, is one such compound that demands meticulous handling due to its inherent risks. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, from initial handling to final disposal, ensuring the well-being of personnel and the integrity of the research environment.
The dichromate moiety of this compound contains hexavalent chromium (Cr(VI)), a known carcinogen and a substance with significant health and environmental hazards.[1][2][3] Therefore, the protocols outlined herein are built upon a foundation of robust safety principles and regulatory standards to mitigate these risks effectively.
I. Hazard Assessment and Core Principles
This compound is a strong oxidizer and shares the toxicological profile of other hexavalent chromium compounds.[4][5] Key hazards include:
-
Carcinogenicity: May cause cancer, particularly through inhalation.[4][5]
-
Oxidizing Properties: May intensify fire and can form explosive mixtures with combustible materials.[4][6][7]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[5][8]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][9]
Given these hazards, the core principle of handling this compound is "As Low As Reasonably Achievable" (ALARA) for exposure. This is accomplished through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
II. Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory at all times.[7] A face shield must be worn over the goggles when there is a splash hazard, such as during solution preparation or transfer of the solid.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves (minimum 4mil thickness) are suitable for handling small quantities.[6] For extended contact or handling larger quantities, double-gloving or using heavy-duty neoprene or nitrile gloves is recommended.[6] Never use latex gloves.[10] |
| Body | Chemical-Resistant Lab Coat | A flame-resistant lab coat that fully covers the arms is required. An additional chemical-resistant apron should be worn when handling significant quantities or when there is a high risk of splashes.[10][11] |
| Respiratory | Respirator | Work must be conducted in a certified chemical fume hood to minimize inhalation risk.[7] If engineering controls are insufficient to maintain exposure below the Permissible Exposure Limit (PEL) for Cr(VI) (5 µg/m³ as an 8-hour TWA), a NIOSH-approved respirator with a HEPA filter is required.[2][3][12] A respiratory protection program must be in place in such cases.[12] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory to protect against spills.[13] |
Note: All PPE must be removed before leaving the laboratory. Contaminated PPE should be disposed of as hazardous waste or decontaminated according to established procedures.[14][15]
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
A. Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7][10] This area should be clearly marked with signage indicating the presence of a carcinogen.
-
Pre-weighing Checks: Before handling, ensure that an emergency eyewash station and safety shower are accessible and functional.[11][16]
-
Weighing: Weigh the solid compound on a tared weigh boat or glassine paper within the fume hood. Use non-sparking tools.
-
Minimize Dust: Handle the solid gently to avoid creating dust. If dust is generated, it must be contained within the fume hood.
B. Solution Preparation and Use:
-
Solvent Addition: Slowly add the weighed this compound to the solvent in a suitable reaction vessel. Never add the solvent to the solid, as this can cause splashing.
-
Temperature Control: Be aware of the potential for exothermic reactions, especially when mixing with organic materials.[7] Use an ice bath for cooling if necessary.
-
Incompatible Materials: Keep this compound away from flammable and combustible materials, reducing agents, organic materials, and finely powdered metals.[6][9]
C. Post-Experiment Decontamination:
-
Glassware: Decontaminate all glassware that has come into contact with the compound. This can be done by rinsing with a suitable solvent, followed by a thorough wash with soap and water. The initial rinsate must be treated as hazardous waste.
-
Work Surfaces: Clean the designated work area within the fume hood with a decontaminating solution, followed by a water rinse. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.[6]
IV. Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
A. Spills:
-
Small Spills (within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite. Do not use paper towels or other combustible materials. [6][13][17]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (or spills outside the fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]
V. Disposal Plan: Responsible Stewardship
The disposal of this compound and its associated waste is a critical step that requires the conversion of toxic hexavalent chromium (Cr(VI)) to the less hazardous trivalent chromium (Cr(III)).[1][18][19]
Step-by-Step Disposal Protocol:
-
Collection: All waste containing this compound (e.g., reaction residues, contaminated solvents, rinsates, contaminated solids) must be collected in a clearly labeled, compatible hazardous waste container.
-
Reduction of Cr(VI) to Cr(III):
-
Acidification: In a fume hood, carefully acidify the aqueous waste solution to a pH of approximately 2-3 with sulfuric acid.
-
Reducing Agent: Slowly add a reducing agent such as sodium metabisulfite or ferrous sulfate with stirring.[19][20][21] The reaction is complete when the solution turns from orange/yellow to a brilliant emerald green, indicating the presence of Cr(III) ions.[20][21]
-
-
Precipitation of Cr(III):
-
Final Disposal:
-
The resulting chromium hydroxide precipitate should be separated (e.g., by filtration) and disposed of as solid hazardous waste according to your institution's and local regulations.
-
The remaining liquid should be checked for residual chromium content and disposed of as hazardous waste.
-
Diagram 1: Safety and Disposal Workflow for this compound
Caption: Workflow for handling, emergency response, and disposal of this compound.
By adhering to these rigorous safety protocols and disposal procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility. Your diligence not only protects you and your colleagues but also fosters a culture of safety that is paramount in scientific discovery.
References
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]
-
Safe Disposal of Chromium-Rich Waste Materials . ACS Publications. [Link]
-
Hexavalent Chromium - Worker Protection . JJ Safety. [Link]
-
Oxidizers - Lab Safety . Grand Valley State University. [Link]
-
What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? . Learn. [Link]
-
Safe Handling of Oxidising Chemicals . The Chemistry Blog. [Link]
-
Hexavalent Chromium Cr(VI) . Airgas. [Link]
-
Standard Operating Procedure - Oxidizing Chemicals . Yale Environmental Health & Safety. [Link]
-
Hexavalent Chromium . SAIF. [Link]
-
Oxidizing Chemicals . University of Michigan-Dearborn. [Link]
-
Oxidizers Hazard Class Standard Operating Procedure . The University of Arizona Research Laboratory & Safety Services. [Link]
-
1910.1026 - Chromium (VI) . Occupational Safety and Health Administration (OSHA). [Link]
-
Safe disposal and re-use of chromium rich waste materials . ResearchGate. [Link]
- Handling and disposal of toxic chromium dust.
-
How to Prevent Hexavalent Chromium Exposure . International Enviroguard. [Link]
-
Material Safety Data Sheet - Poly (4-Vinylpyridinium Dichromate) . Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Pyridinium dichromate . Thermo Fisher Scientific. [Link]
-
Safe disposal of dichromate . . [Link]
-
Chromic Acid and Dichromate Salts SOP . Texas Woman's University. [Link]
-
Dichromate Disposal Best Practices . . [Link]
-
Potassium Dichromate VI - disposal of solution? . UK Science Technician Community. [Link]
-
Potassium dichromate solution disposal . #1 Science Forum For Lab Technicians. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hexavalent Chromium - Worker Protection - JJ Safety [jjsafetyllc.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. twu.edu [twu.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. airgas.com [airgas.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. saif.com [saif.com]
- 15. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 18. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn [pollution.sustainability-directory.com]
- 20. groups.io [groups.io]
- 21. community.preproom.org [community.preproom.org]
- 22. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
